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  • Product: 3,5-Dibromo-4-hydroxyphenoxyacetic acid
  • CAS: 13012-94-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid: A Synthetic Auxin Analog

Executive Summary 3,5-Dibromo-4-hydroxyphenoxyacetic acid (3,5-DBHPA, CAS 13012-94-7) is a highly stable, halogenated phenoxyacetic acid derivative that functions as a potent synthetic plant growth regulator[1]. For agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dibromo-4-hydroxyphenoxyacetic acid (3,5-DBHPA, CAS 13012-94-7) is a highly stable, halogenated phenoxyacetic acid derivative that functions as a potent synthetic plant growth regulator[1]. For agrochemical researchers and drug development professionals, understanding the precise molecular pharmacology of 3,5-DBHPA is critical for designing next-generation herbicides, growth promoters, or specialized biochemical probes. This whitepaper delineates the core mechanism of action (MoA) of 3,5-DBHPA, mapping its trajectory from initial receptor binding as a "molecular glue" to the downstream physiological execution of the acid growth hypothesis.

Molecular Target & Binding Dynamics: The TIR1/AFB Co-Receptor Complex

The primary pharmacological target of 3,5-DBHPA is the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) / AUXIN-SIGNALING F-BOX (AFB) family of nuclear receptors[2]. Unlike classical ligand-receptor models where binding induces a conformational change in the receptor, 3,5-DBHPA acts as a "molecular glue"[3].

When 3,5-DBHPA enters the nucleus, it docks into the hydrophobic cavity of the leucine-rich repeat (LRR) domain of the TIR1/AFB F-box protein[3]. The structural rationale for the high efficacy of 3,5-DBHPA lies in its specific chemical moieties:

  • Carboxylic Acid Group: Coordinates with a highly conserved arginine residue at the base of the TIR1 binding pocket.

  • 3,5-Dibromo Substitutions: The bulky, highly lipophilic bromine atoms provide significant steric shielding. This prevents rapid metabolic deactivation (e.g., GH3-mediated amino acid conjugation) while simultaneously enhancing binding affinity via favorable halogen bonding within the hydrophobic pocket.

  • 4-Hydroxyl Group: Provides an additional hydrogen bond donor, stabilizing the ligand-receptor complex.

Once 3,5-DBHPA is anchored in TIR1, it forms a new interaction surface that drastically increases the receptor's affinity for Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressor proteins, effectively trapping them in a ternary complex[3].

Signal Transduction: The Derepression Cascade

The formation of the TIR1-3,5-DBHPA-Aux/IAA ternary complex initiates a rapid signal transduction cascade based on transcriptional derepression[3]:

  • Ubiquitination: TIR1 is the substrate-recognition component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. By recruiting Aux/IAA, the SCF complex polyubiquitinates the repressor protein[4].

  • Proteasomal Degradation: The ubiquitinated Aux/IAA is rapidly recognized and degraded by the 26S proteasome[3].

  • ARF Liberation: In the absence of auxin, Aux/IAA proteins heterodimerize with and inhibit Auxin Response Factors (ARFs) . The degradation of Aux/IAA liberates these ARFs[2].

  • Gene Activation: Free ARFs homodimerize and bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, initiating the transcription of genes responsible for cell elongation and division[2].

Pathway A 3,5-DBHPA (Synthetic Auxin) B TIR1/AFB Receptor (F-box) A->B Binds hydrophobic pocket C Aux/IAA Repressor B->C Recruits via molecular glue D SCF Complex (E3 Ligase) B->D Assembles E Ubiquitination & 26S Degradation C->E Targeted for degradation F ARF Derepression E->F Releases transcription factor G AuxRE Gene Transcription F->G Activates promoter H PM H+-ATPase Activation G->H Drives acid growth

TIR1/AFB-Aux/IAA signaling cascade triggered by 3,5-DBHPA leading to acid growth.

Physiological Execution: The Acid Growth Hypothesis

The ultimate phenotypic output of 3,5-DBHPA exposure is driven by the Acid Growth Hypothesis [5]. The transcriptional cascade upregulates and phosphorylates Plasma Membrane (PM) H+-ATPases.

  • These proton pumps actively extrude H+ ions into the apoplast (cell wall space), dropping the local pH from ~5.5 to ~4.5[5].

  • This acidic environment activates expansins , specialized proteins that disrupt the non-covalent hydrogen bonds between cellulose microfibrils and cross-linking glycans.

  • The loosened cell wall yields to internal turgor pressure, resulting in irreversible cell elongation[5].

At high, sustained concentrations, the extreme metabolic stability of 3,5-DBHPA leads to hyper-accumulation of ethylene (via ACC synthase upregulation) and abscisic acid (ABA), culminating in uncoordinated growth, epinasty, and eventual plant death—the basis of its potential herbicidal activity.

Quantitative Data: Comparative Auxin Analog Parameters

To contextualize the potency of 3,5-DBHPA, Table 1 compares its pharmacological parameters against the natural auxin (IAA) and a standard synthetic phenoxyacetic acid (2,4-D).

CompoundChemical ClassTIR1 Binding Affinity (Kd, appx)Metabolic StabilityPrimary Physiological Output
Indole-3-acetic acid (IAA) Indole derivative (Natural)High (~10⁻⁸ M)Low (Rapidly conjugated/oxidized)Baseline cell elongation
2,4-Dichlorophenoxyacetic acid Halogenated phenoxyaceticHigh (~10⁻⁷ M)High (Resistant to GH3 conjugation)Sustained elongation / Herbicide
3,5-DBHPA Halogenated phenoxyaceticVery HighVery High (Steric shielding by Br)Potent synthetic auxin response

Experimental Workflows & Protocols

To rigorously validate the MoA of 3,5-DBHPA, researchers must employ self-validating experimental systems. The following protocols are designed to establish direct causality between 3,5-DBHPA administration, receptor binding, and physiological output.

Protocol 1: In Vitro Pull-Down Assay for TIR1-Aux/IAA Interaction

Causality Focus: This assay proves that 3,5-DBHPA directly facilitates the physical interaction between the receptor and the repressor, rather than acting on a downstream secondary messenger. Self-Validating Mechanism: We utilize Auxinole , a known competitive antagonist of the TIR1 pocket[4]. If Auxinole blocks the pull-down, it validates that 3,5-DBHPA acts specifically and exclusively at the TIR1 ligand-binding site.

Step-by-Step Methodology:

  • Protein Expression: Express GST-tagged TIR1 and His-tagged Aux/IAA (e.g., IAA7) in E. coli or a baculovirus system; purify using affinity chromatography.

  • System Setup: Prepare four reaction tubes containing equimolar concentrations of GST-TIR1 and His-Aux/IAA in binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

  • Ligand Treatment:

    • Tube A (Negative Control): Add DMSO vehicle.

    • Tube B (Agonist): Add 10 µM 3,5-DBHPA.

    • Tube C (Antagonist Control): Add 10 µM Auxinole.

    • Tube D (Competition): Add 10 µM 3,5-DBHPA + 50 µM Auxinole.

  • Incubation & Pull-Down: Incubate at 4°C for 1 hour. Add Glutathione Sepharose beads and incubate for an additional 1 hour.

  • Washing & Elution: Wash beads three times with binding buffer containing 0.1% Triton X-100. Elute proteins by boiling in SDS sample buffer.

  • Readout: Perform Western blotting using anti-His antibodies. A strong band in Tube B, absent in Tube A and significantly diminished in Tube D, confirms specific, causal molecular glue activity.

Protocol 2: Apoplastic pH Measurement using apo-pHusion

Causality Focus: This protocol links the molecular binding event to the physiological execution of the acid growth hypothesis[5]. Self-Validating Mechanism: By using the axr3-1 dominant-negative mutant line (which possesses a mutated, non-degradable Aux/IAA repressor)[5], we prove that the pH drop is causally downstream of Aux/IAA degradation, not a direct chemical artifact of the acidic 3,5-DBHPA molecule itself.

Step-by-Step Methodology:

  • Plant Preparation: Grow transgenic Arabidopsis thaliana seedlings expressing the apoplastic pH sensor apo-pHusion (mRFP and sfGFP fusion) in both Wild-Type (WT) and axr3-1 mutant backgrounds.

  • Acclimation: Transfer 5-day-old seedlings to a perfusion chamber with liquid imaging medium (1 mM KCl, 0.1 mM CaCl2, pH 5.8) and acclimate for 30 minutes.

  • Baseline Imaging: Capture baseline confocal fluorescence images (Excitation: 488 nm for sfGFP, 561 nm for mRFP). The ratio of sfGFP to mRFP fluorescence correlates to apoplastic pH.

  • Treatment: Perfuse the chamber with 1 µM 3,5-DBHPA.

  • Kinetic Readout: Image every 2 minutes for 1 hour.

  • Validation: In WT seedlings, 3,5-DBHPA will induce a rapid decrease in the sfGFP/mRFP ratio (indicating acidification). In the axr3-1 background, this acidification will be completely blocked, validating the strict dependency on the TIR1-Aux/IAA degradation pathway[5].

Workflow Step1 1. In Vitro Pull-Down (GST-TIR1 & His-Aux/IAA) Step2 2. Apoplastic pH Assay (apo-pHusion sensor) Step1->Step2 Validates binding Step3 3. Hypocotyl Elongation (Phenotypic Readout) Step2->Step3 Validates physiological output Result Confirm MoA Causality Step3->Result Control Self-Validation: Auxinole (Antagonist) Control Control->Step1 Blocks binding Control->Step2 Prevents acidification Control->Step3 Inhibits elongation

Self-validating experimental workflow for confirming 3,5-DBHPA mechanism of action.

References

  • Diversity and specificity: auxin perception and signaling through the TIR1/AFB p
  • Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions.
  • TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit.Oxford Academic.
  • TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls.
  • Rational Design of an Auxin Antagonist of the SCF TIR1 Auxin Receptor Complex.American Chemical Society (ACS).
  • 2-HYDROXYPHENOXYACETIC ACID 6324-11-4 wiki.Guidechem.

Sources

Exploratory

In Vitro Biological Activity of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid: An In-Depth Technical Guide

Introduction 3,5-Dibromo-4-hydroxyphenoxyacetic acid is a halogenated phenoxyacetic acid derivative. Its structural resemblance to thyroid hormones and other biologically active brominated phenolic compounds suggests a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dibromo-4-hydroxyphenoxyacetic acid is a halogenated phenoxyacetic acid derivative. Its structural resemblance to thyroid hormones and other biologically active brominated phenolic compounds suggests a potential for significant pharmacological activity. This guide provides a comprehensive framework for the in vitro investigation of this compound, designed for researchers, scientists, and professionals in drug development. We will explore potential biological activities based on its chemical structure, propose a logical workflow for its in vitro characterization, and provide detailed experimental protocols.

The core hypothesis is that the structural characteristics of 3,5-Dibromo-4-hydroxyphenoxyacetic acid—specifically the dibrominated phenol ring and the phenoxyacetic acid moiety—confer the potential for interaction with nuclear receptors, modulation of inflammatory pathways, and influence on cellular redox states. This guide will provide the means to systematically test this hypothesis.

Predicted Biological Activities and Investigational Workflow

Based on its structural similarity to known bioactive molecules, we can predict several potential in vitro activities for 3,5-Dibromo-4-hydroxyphenoxyacetic acid. The following diagram outlines a proposed workflow for a comprehensive in vitro evaluation.

investigational_workflow A Compound Acquisition & Purity Assessment B Cytotoxicity Profiling (e.g., MTT, LDH assays) A->B C Thyroid Hormone Receptor Activity (Binding & Reporter Assays) B->C If non-toxic at relevant concentrations D Anti-inflammatory Potential (Cytokine Profiling, NF-κB Activity) B->D E Redox Activity (ROS Production, Antioxidant Capacity) B->E F MAPK & Akt/PI3K Pathway Analysis (Western Blot) D->F E->F

Caption: Proposed workflow for the in vitro characterization of 3,5-Dibromo-4-hydroxyphenoxyacetic acid.

Section 1: Cytotoxicity Assessment

A fundamental first step in characterizing any novel compound is to determine its cytotoxic profile. This establishes a therapeutic window and informs the concentrations used in subsequent mechanistic studies. Structurally related bromophenolic compounds have demonstrated cytotoxicity in various cell lines, including human epithelial colorectal adenocarcinoma (Caco-2) and neuroblastoma (SH-SY5Y) cells.[1]

Recommended Cell Lines
Cell LineTypeRationale
HepG2Human Liver CarcinomaStandard for general toxicity and metabolism studies.
RAW 264.7Murine MacrophageRelevant for assessing inflammatory responses.
GH3Rat Pituitary TumorThyroid hormone-responsive, useful for functional assays.[2][3]
HEK293Human Embryonic KidneyOften used as a non-cancerous control.
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7][8]

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • 3,5-Dibromo-4-hydroxyphenoxyacetic acid (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3,5-Dibromo-4-hydroxyphenoxyacetic acid in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Section 2: Thyroid Hormone Receptor Activity

The structural analogy between 3,5-Dibromo-4-hydroxyphenoxyacetic acid and thyroid hormones (T3 and T4) is striking. This suggests the compound may interact with thyroid hormone receptors (TRs), acting as either an agonist or an antagonist. In vitro assays are essential to determine this potential endocrine-disrupting activity.[9][10]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay determines the ability of the test compound to compete with a radiolabeled thyroid hormone for binding to TRs.[11]

Materials:

  • Recombinant human TRα or TRβ ligand-binding domain (LBD)

  • [¹²⁵I]-T3 (radioligand)

  • Unlabeled T3 (for standard curve)

  • 3,5-Dibromo-4-hydroxyphenoxyacetic acid

  • Binding buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and unlabeled T3.

  • Assay Setup: In a 96-well filter plate, combine the binding buffer, [¹²⁵I]-T3, the test compound or unlabeled T3, and the TR LBD.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound radioligand.

  • Detection: Add scintillation fluid and measure radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the competitor concentration to determine the IC₅₀ value.

Experimental Protocol: TR-Mediated Reporter Gene Assay

This functional assay measures the ability of the compound to activate or inhibit gene transcription mediated by TRs.[11]

Materials:

  • A suitable cell line (e.g., HEK293)

  • TR expression plasmid

  • Thyroid hormone response element (TRE)-driven luciferase reporter plasmid

  • Transfection reagent

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the TR expression plasmid and the TRE-luciferase reporter plasmid.

  • Compound Treatment: Treat the transfected cells with various concentrations of 3,5-Dibromo-4-hydroxyphenoxyacetic acid. For antagonist testing, co-treat with a known concentration of T3.

  • Incubation: Incubate for 24-48 hours.

  • Cell Lysis: Lyse the cells.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize luciferase activity to a control for cell viability. For agonists, determine the EC₅₀ from the dose-response curve. For antagonists, determine the IC₅₀ from the inhibition curve.

Section 3: Anti-inflammatory Potential

Phenolic compounds are well-known for their anti-inflammatory properties. Related bromophenols have been shown to suppress the production of pro-inflammatory cytokines and inhibit key inflammatory signaling pathways like NF-κB.[12][13]

Proposed Signaling Pathway for Anti-inflammatory Action

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Test_Compound 3,5-Dibromo-4-hydroxy- phenoxyacetic acid Test_Compound->IKK Inhibits? Test_Compound->NFkB Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • 3,5-Dibromo-4-hydroxyphenoxyacetic acid

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on the standard curve and determine the inhibitory effect of the compound.

Section 4: Assessment of Redox Activity

The phenolic hydroxyl group and the electron-withdrawing bromine atoms may confer antioxidant or pro-oxidant properties to the molecule. It is crucial to investigate the compound's effect on intracellular reactive oxygen species (ROS) production.[14][15][16][17]

Experimental Protocol: Intracellular ROS Measurement

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • A suitable cell line (e.g., HepG2)

  • DCFH-DA probe

  • 3,5-Dibromo-4-hydroxyphenoxyacetic acid

  • An ROS inducer (e.g., H₂O₂) as a positive control

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate and allow them to attach.

  • Probe Loading: Load the cells with DCFH-DA by incubating them with the probe in serum-free medium.

  • Washing: Wash the cells to remove excess probe.

  • Treatment: Treat the cells with the test compound, vehicle control, or H₂O₂.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time.

  • Data Analysis: Quantify the change in fluorescence as an indicator of ROS production.

Conclusion

While direct experimental data on the in vitro biological activity of 3,5-Dibromo-4-hydroxyphenoxyacetic acid is not yet widely available, its chemical structure provides a strong rationale for investigating its potential as a modulator of thyroid hormone receptors, inflammatory responses, and cellular redox status. The experimental framework and detailed protocols provided in this guide offer a systematic and scientifically rigorous approach to characterizing its bioactivity. The initial assessment of cytotoxicity is paramount, followed by targeted mechanistic studies. The findings from these in vitro assays will be crucial in determining the therapeutic potential and toxicological profile of this compound, guiding future preclinical and clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for Studying Thyroid Hormone Receptors Using Liothyronine Hydrochloride. BenchChem.
  • Grote, W., et al. (n.d.). An in vitro test system for thyroid hormone action. PubMed.
  • U.S. Environmental Protection Agency. (n.d.). Development of an In Vitro Human Thyroid Microtissue Model for Chemical Screening. EPA.
  • Flamant, F., et al. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells | Request PDF.
  • Wageningen University & Research. (2012, December 17).
  • KoreaScience. (n.d.).
  • Instituto de Investigaciones Biomédicas "Alberto Sols". (n.d.). Constanza Contreras editor of the book Thyroid Hormones.
  • ResearchGate. (2025, August 6). Structure-Based Approach for the Study of Thyroid Hormone Receptor Binding Affinity and Subtype Selectivity | Request PDF.
  • PubMed. (n.d.).
  • Ann Arbor. (n.d.). TTR Binding Assay Protocol.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2017, September 18).
  • National Center for Biotechnology Information. (n.d.). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential.
  • Sigma-Aldrich. (n.d.).
  • NextSDS. (n.d.).
  • BenchChem. (2025, November 2). A Comparative Analysis of In Vitro and In Vivo Efficacy of Substituted 4-Hydroxybenzoic Acid Compounds.
  • Abcam. (n.d.). Cell viability assays.
  • National Center for Biotechnology Information. (2018, October 22). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assays.
  • IJPRA Journal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • The University of Osaka Institutional Knowledge Archive. (n.d.). OUKA.
  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • PubMed. (2024, December 25). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production.
  • PubMed. (2023, April 26). Reactive oxygen species are associated with the inhibitory effect of N-(4-hydroxyphenyl)
  • MDPI. (2014, May 12). Inhibitors of Intracellular Signaling Pathways that Lead to Stimulated Epidermal Pigmentation: Perspective of Anti-Pigmenting Agents.
  • ResearchGate. (2018, December 20).
  • MDPI. (2024, June 29). Reactive Oxygen Species (ROS)
  • RASĀYAN Journal of Chemistry. (2023, April 5). In-vitro ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF NOVEL 1-SUBSTITUTED-3-SUBSTITUTED PROPANE-1,3-DIONES (β-DIKETONES) DERIV.
  • MDPI. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
  • Frontiers. (2023, October 17).
  • PubChem. (n.d.). 2,2-Bis(3,5-dibromo-4-hydroxyphenyl)acetic acid | C14H8Br4O4 | CID 3023845.
  • Journal of Applied Pharmaceutical Science. (2016, May 28). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants.
  • ResearchGate. (2024, September 7). (PDF) Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery.
  • MDPI. (2019, December 12). The Influence of Light on Reactive Oxygen Species and NF-кB in Disease Progression.
  • PubMed. (n.d.). The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells.
  • MDPI. (2025, May 28).
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  • R Discovery. (2025, February 1). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one.
  • J-GLOBAL. (n.d.).
  • National Center for Biotechnology Information. (2024, March 10). Evaluation of Cytotoxicity of 4-Hydroxycinnamic Acid Using Tetrazolium Bromide Assay and Zebrafish Embryotoxicity: An In-Vitro Study.

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Foundational

Molecular Weight and Exact pKa Values for 3,5-Dibromo-4-hydroxyphenoxyacetic Acid: A Comprehensive Technical Guide

Executive Summary In drug development and synthetic chemistry, halogenated phenoxyacetic acids serve as critical building blocks, particularly in the design of thyromimetics, transthyretin amyloidosis inhibitors, and adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and synthetic chemistry, halogenated phenoxyacetic acids serve as critical building blocks, particularly in the design of thyromimetics, transthyretin amyloidosis inhibitors, and advanced agrochemicals. 3,5-Dibromo-4-hydroxyphenoxyacetic acid (CAS 13012-94-7)[1] is a highly specialized intermediate characterized by a biphasic ionization profile.

As a Senior Application Scientist, I frequently encounter downstream formulation failures caused by a fundamental misunderstanding of a molecule's exact mass and dissociation constants. This whitepaper provides an authoritative breakdown of the molecular weight and exact pKa values of 3,5-Dibromo-4-hydroxyphenoxyacetic acid, explaining the chemical causality behind these metrics and providing a self-validating experimental protocol for empirical verification.

Physicochemical Profiling & Molecular Weight Analysis

To accurately utilize 3,5-Dibromo-4-hydroxyphenoxyacetic acid in mass spectrometry (LC-MS/MS) or stoichiometric calculations, one must distinguish between its average molecular weight and its monoisotopic exact mass. Bromine naturally exists as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, which creates a distinct M, M+2, and M+4 isotopic signature in mass spectra.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Structural Note
Molecular Formula C8​H6​Br2​O4​ Core halogenated phenoxy scaffold[1].
Average Molecular Weight 325.94 g/mol Calculated using standard average atomic weights.
Monoisotopic Exact Mass 323.8633 DaCalculated strictly for 12C , 1H , 79Br , and 16O [2].
Predicted pKa 1​ (-COOH) ≈3.12 Governed by the -I effect of the ether oxygen[3].
Predicted pKa 2​ (-OH) ≈6.67 Governed by ortho-dibromo stabilization of the phenoxide[4].

Acid-Base Equilibria: The Causality of Biphasic pKa

Understanding the exact pKa values requires deconstructing the molecule into its two ionizable moieties: the carboxylic acid and the phenol.

The Carboxylic Acid (pKa 1​ ≈ 3.12)

Standard acetic acid has a pKa of 4.76. However, when attached to a phenoxy group to form phenoxyacetic acid, the pKa drops significantly to 3.12[3]. The Causality: The highly electronegative ether oxygen exerts a strong electron-withdrawing inductive effect (-I effect) through the σ -bond network. This pulls electron density away from the carboxylate anion, stabilizing the conjugate base and making the proton much easier to liberate. The distant para-hydroxyl and meta-bromine groups have a negligible impact on this specific ionization step.

The Phenolic Hydroxyl (pKa 2​ ≈ 6.67)

Unsubstituted phenol has a pKa of 9.95. In 3,5-Dibromo-4-hydroxyphenoxyacetic acid, the hydroxyl group is flanked by two ortho-bromine atoms, mirroring the substructure of 2,6-dibromophenol, which has an established pKa of 6.67[4]. The Causality: Bromine atoms exert a powerful -I effect. When the phenol deprotonates, the resulting negative charge on the phenoxide oxygen is heavily stabilized by the electron-withdrawing pull of the adjacent halogens, dropping the pKa by over 3 full logarithmic units compared to standard phenol.

AcidBase AH2 Fully Protonated (AH2) Neutral Species AH Mono-deprotonated (AH-) Carboxylate Anion AH2->AH pKa1 ≈ 3.12 (-H+ from COOH) A Fully Deprotonated (A2-) Phenoxide-Carboxylate AH->A pKa2 ≈ 6.67 (-H+ from OH)

Biphasic acid-base dissociation pathway of 3,5-Dibromo-4-hydroxyphenoxyacetic acid.

Experimental Protocol: High-Precision pKa Determination

Step-by-Step Methodology
  • Sample Preparation (Ionic Strength Control):

    • Weigh exactly 3.26 mg of 3,5-Dibromo-4-hydroxyphenoxyacetic acid (equivalent to 10 μ mol).

    • Dissolve in 100 mL of a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during titration.

  • System Calibration:

    • Calibrate the pH electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0±0.1∘C .

  • Potentiometric Titration:

    • Place the sample in a water-jacketed titration vessel maintained at 25.0∘C .

    • Purge the vessel with Argon gas for 10 minutes prior to and during the titration. Causality: This prevents atmospheric CO2​ from dissolving into the solution and forming carbonic acid, which would artificially skew the pKa 2​ reading.

    • Titrate with standardized 0.1 M KOH in 0.05 mL increments.

  • UV-Vis Spectrophotometric Coupling:

    • Route the solution through a flow-cell into a UV-Vis spectrophotometer.

    • Continuously monitor the absorbance. As the phenol deprotonates to phenoxide (pKa 2​ ), observe the bathochromic shift (red shift) from ≈286 nm to >300 nm .

  • Data Analysis:

    • Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the exact equivalence points.

    • Apply the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ) to the half-equivalence points to extract pKa 1​ and pKa 2​ .

Workflow S1 Step 1: Sample Preparation 0.1 mM in 0.15 M KCl (aq) S2 Step 2: Potentiometric Titration Titrate with 0.1 M KOH at 25°C S1->S2 S3 Step 3: UV-Vis Spectroscopy Monitor bathochromic shift S2->S3 S4 Step 4: Data Analysis Non-linear regression fitting S3->S4

High-precision experimental workflow for empirical pKa determination via UV-Vis potentiometry.

Conclusion

For 3,5-Dibromo-4-hydroxyphenoxyacetic acid, the molecular weight ( 325.94 g/mol ) and exact mass ( 323.8633 Da ) dictate its behavior in stoichiometric and mass spectrometric workflows. Its biphasic pKa profile (pKa 1​≈3.12 , pKa 2​≈6.67 ) is a direct consequence of the inductive electron-withdrawing effects of the ether oxygen and the ortho-bromine atoms. By utilizing the coupled UV-Vis potentiometric protocol outlined above, researchers can generate robust, self-validating physicochemical data suitable for advanced drug development pipelines.

References

  • NextSDS. "3,5-DIBROMO-4-HYDROXYPHENOXYACETIC ACID — Chemical Substance Information". NextSDS Chemical Database. URL: [Link]

  • PhytoBank. "Showing 2,6-dibromo-3,5-dihydroxyphenylacetic acid". PhytoBank Database. URL: [Link]

  • Wikipedia. "Phenoxyacetic acid". Wikimedia Foundation. URL:[Link]

  • DrugFuture. "Phenoxyacetic Acid". Chemical Index Database. URL:[Link]

  • PubChem. "2,6-Dibromophenol | C6H4Br2O | CID 11847". National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid: A Mechanistic Guide for Drug Development

Executive Summary: A Privileged Bimodal Scaffold In the landscape of rational drug design, 3,5-Dibromo-4-hydroxyphenoxyacetic acid (CAS 13012-94-7) represents a highly specialized, structurally privileged scaffold. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Privileged Bimodal Scaffold

In the landscape of rational drug design, 3,5-Dibromo-4-hydroxyphenoxyacetic acid (CAS 13012-94-7) represents a highly specialized, structurally privileged scaffold. As a Senior Application Scientist evaluating this compound, it is critical to deconstruct its architecture into two distinct pharmacophores that dictate its entire pharmacokinetic (PK) and pharmacodynamic (PD) profile:

  • The 3,5-Dibromo-4-hydroxyphenyl Moiety: This sterically bulky, halogenated phenol is a classic thyromimetic structural motif. It perfectly mimics the inner and outer rings of thyroxine (T4), granting it high binding affinity to Transthyretin (TTR) and moderate affinity for Thyroid Hormone Receptors (TR)[1].

  • The Phenoxyacetic Acid Tail: A well-characterized organic anion motif. In physiological pH, the carboxylic acid is deprotonated, transforming the molecule into a prime substrate for renal Organic Anion Transporters (OAT1 and OAT3), which strictly govern its systemic clearance[2].

This whitepaper synthesizes the mechanistic causality behind the PK/PD properties of this compound, providing actionable, self-validating experimental workflows for researchers evaluating halogenated phenoxyacetic acids in preclinical development.

Pharmacodynamics (PD): Dual-Target Mechanisms

The pharmacodynamics of 3,5-dibromo-4-hydroxyphenoxyacetic acid are driven by its structural homology to endogenous thyroid hormones.

Mechanism A: Transthyretin (TTR) Kinetic Stabilization

TTR is a homotetrameric transport protein responsible for carrying thyroxine in the plasma and cerebrospinal fluid. Under pathological conditions, the tetramer dissociates into monomers that misfold and aggregate into amyloid fibrils, causing TTR amyloidosis. The[1]. By occupying this pocket, the compound kinetically stabilizes the native tetrameric state, raising the activation energy required for dissociation and effectively halting amyloidogenesis.

Mechanism B: Thyroid Hormone Receptor (TR) Modulation

Structurally related phenoxyacetic acid derivatives, such as[3]. The 3,5-dibromo substitution provides the necessary steric bulk to interact with the hydrophobic core of the TR ligand-binding domain, while the 4-hydroxyl group acts as a critical hydrogen bond donor. This interaction can drive metabolic gene transcription, promoting lipid oxidation and cholesterol clearance.

PD_Pathway Compound 3,5-Dibromo-4- hydroxyphenoxyacetic acid TTR Transthyretin (TTR) Tetramer Compound->TTR High Affinity Binding (T4 Pocket) TR Thyroid Hormone Receptor (TR) Compound->TR Moderate Agonism (TR-beta preference) Amyloid Amyloid Fibril Formation TTR->Amyloid Prevents Dissociation (Kinetic Stabilization) GeneExpr Metabolic Gene Transcription TR->GeneExpr Target Gene Activation

Fig 1: Dual-target pharmacodynamic pathways of 3,5-dibromo-4-hydroxyphenoxyacetic acid.

Pharmacokinetics (PK): Transporter-Driven Disposition

The PK profile of 3,5-dibromo-4-hydroxyphenoxyacetic acid is heavily skewed by its terminal carboxylic acid. Unlike neutral or basic drugs that rely on hepatic CYP450 metabolism,[2].

  • Absorption & Distribution: The compound exhibits >98% plasma protein binding (PPB), sequestered primarily by TTR and human serum albumin. This restricts its volume of distribution ( Vd​ ) primarily to the central compartment.

  • Metabolism: Hepatic phase I metabolism is minimal due to the sterically hindered, halogenated aromatic ring. The primary metabolic route is Phase II glucuronidation at the 4-hydroxyl position.

  • Excretion: The compound undergoes rapid active tubular secretion in the kidneys. Basolateral OAT1 and OAT3 transporters in the proximal tubule actively pump the anion from the blood into the renal epithelial cells, followed by apical efflux into the urine.

Table 1: Projected Pharmacokinetic Parameters
PK ParameterEstimated ProfilePrimary Mechanistic DriverClinical / Experimental Implication
Plasma Protein Binding > 98%High affinity for TTR T4-binding pocket.Low free fraction ( fu​ ); requires high total plasma concentrations for efficacy.
Hepatic Clearance ( CLhep​ ) LowSteric hindrance by 3,5-dibromo groups.Minimal CYP450 drug-drug interactions (DDIs).
Renal Clearance ( CLren​ ) HighActive secretion via OAT1/OAT3.Clearance rate exceeds Glomerular Filtration Rate (GFR).
Half-Life ( t1/2​ ) 2 – 6 hoursRapid OAT-mediated elimination.May require sustained-release formulations or frequent dosing in vivo.

Experimental Protocols & Methodologies

To rigorously evaluate this compound, assays must be designed as self-validating systems —meaning every experimental choice includes a mechanistic control to prove causality.

Protocol 1: In Vitro TTR Fibrillogenesis Inhibition Assay

Causality Rationale: TTR amyloidosis is triggered when the tetramer dissociates. By artificially lowering the pH to 4.4, we mimic the lysosomal environment, forcing rapid dissociation and subsequent fibril formation. If 3,5-dibromo-4-hydroxyphenoxyacetic acid successfully binds the T4 pocket, it will kinetically lock the tetramer, preventing turbidity.

  • Reagent Preparation: Prepare a 3.6 µM solution of wild-type human TTR in physiological phosphate buffer (pH 7.4). Prepare compound stocks in DMSO.

  • Pre-Incubation: Incubate TTR with 7.2 µM of the compound (2:1 molar ratio) for 30 minutes at room temperature to allow equilibrium binding. Control: Use Tafamidis as a positive control and 1% DMSO as a negative vehicle control.

  • Acidic Shift: Dilute the mixture 1:1 with an acetate buffer (200 mM, pH 4.4) to drop the final pH to 4.4.

  • Incubation & Quantification: Incubate at 37°C for 72 hours. Measure the formation of amyloid fibrils by reading optical absorbance (turbidity) at 400 nm using a microplate reader.

  • Validation: The DMSO control must show high absorbance (fibril formation). A successful test compound will maintain baseline absorbance, proving kinetic stabilization.

Protocol 2: OAT1/OAT3-Mediated Cellular Uptake Assay

Causality Rationale: To prove that the rapid clearance of the compound is actively driven by the phenoxyacetic acid moiety interacting with OATs, we must measure intracellular accumulation in transporter-overexpressing cells and successfully inhibit it with a known competitor.

  • Cell Culture: Seed HEK293 cells stably transfected with human OAT1 or OAT3 (and empty-vector control cells) in 24-well plates. Grow to 80% confluence.

  • Uptake Phase: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 10 µM of 3,5-dibromo-4-hydroxyphenoxyacetic acid in HBSS.

  • Competitive Inhibition (The Self-Validating Step): In a parallel set of wells, co-incubate the compound with 100 µM Probenecid (a potent, broad-spectrum OAT inhibitor).

  • Lysis & LC-MS/MS: After 10 minutes, halt uptake with ice-cold PBS. Lyse the cells using 80% acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS (MRM mode tracking the dibrominated isotopic signature).

  • Validation: True OAT-mediated transport is confirmed if the intracellular concentration in OAT-HEK293 cells is significantly higher than in empty-vector cells, and if this accumulation is abolished in the Probenecid-treated wells.

Workflow Prep Compound Preparation (DMSO Stock Formulation) TTR_Assay TTR Fibrillogenesis Assay (Acidic Shift, pH 4.4) Prep->TTR_Assay OAT_Assay OAT1/3 Transporter Assay (HEK293 Overexpressing Cells) Prep->OAT_Assay Quant LC-MS/MS Quantification (Analyte Tracking) TTR_Assay->Quant Supernatant Analysis OAT_Assay->Quant Intracellular Lysate Data PK/PD Parameter Calculation (IC50 & Clearance Rates) Quant->Data Data Integration

Fig 2: Integrated experimental workflow for evaluating TTR stabilization and OAT-mediated uptake.

Sources

Foundational

In-Depth Technical Guide: Receptor Binding Affinity Studies of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid

Executive Summary The development of highly selective thyromimetics and transthyretin (TTR) kinetic stabilizers relies heavily on the precise manipulation of halogenated phenolic architectures. 3,5-Dibromo-4-hydroxypheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective thyromimetics and transthyretin (TTR) kinetic stabilizers relies heavily on the precise manipulation of halogenated phenolic architectures. 3,5-Dibromo-4-hydroxyphenoxyacetic acid serves as a critical structural motif and pharmacological probe in these efforts. By mimicking the spatial and electrostatic properties of the inner or outer rings of endogenous thyroid hormones (T3 and T4), this compound provides a robust scaffold for interrogating the binding mechanics of the Thyroid Hormone Receptor (TR) isoforms (TRα and TRβ) and TTR.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic assay descriptions. Here, we will dissect the causality behind the structural affinity of this compound, outline self-validating experimental workflows for kinetic and thermodynamic profiling, and provide a framework for rigorous data interpretation.

Mechanistic Grounding & Structural Rationale

To accurately design binding assays, one must first understand the biophysical rationale behind the ligand's architecture. The 3,5-dibromo-4-hydroxyphenoxyacetic acid scaffold is engineered to exploit specific microenvironments within the target receptor's orthosteric site:

  • Halogen Bonding and Steric Bulk: Endogenous T3 utilizes iodine to wedge into the hydrophobic pockets of the TR Ligand Binding Domain (LBD). However, carbon-iodine bonds are highly susceptible to enzymatic cleavage by deiodinases in vivo. Substituting iodine with bromine maintains the necessary van der Waals volume to occupy Hydrophobic Binding Pockets (HBP) 3 and 3', while significantly enhancing metabolic stability .

  • The Phenoxyacetic Acid Tail: The ether oxygen provides critical rotational flexibility, allowing the acetic acid moiety to act as a potent hydrogen bond acceptor/donor. In the TR LBD, this carboxylate tail anchors the ligand by forming salt bridges with highly conserved arginine residues (e.g., Arg282 in TRβ) .

  • Isoform Selectivity (TRβ vs. TRα): The TRβ LBD differs from TRα by a single critical amino acid in the binding pocket (Asn331 in TRβ vs. Ser277 in TRα). The acetic acid side chain of our target compound leverages this difference. The slightly larger pocket in TRβ allows the ligand to adopt a more entropically favorable conformation, recruiting water molecules that offset the free energy of binding, thereby driving TRβ selectivity .

Pathway Ligand 3,5-Dibromo Analog TR Thyroid Receptor (TR) Ligand Binding Domain Ligand->TR Binds LBD RXR Retinoid X Receptor TR->RXR Heterodimerizes TRE Thyroid Response Element TR->TRE DNA Binding RXR->TRE CoA Co-activator (SRC-1) TRE->CoA Recruits Gene Gene Transcription CoA->Gene Activates

Mechanism of action for TR activation by thyromimetic ligands.

Experimental Workflows: Self-Validating Protocols

To establish a highly trustworthy data package, binding affinity must be evaluated orthogonally. We utilize a thermodynamic equilibrium assay (Radioligand Binding) paired with a real-time kinetic assay (Surface Plasmon Resonance).

Protocol 1: Radioligand Competition Assay ([125I]T3 Displacement)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) and TRβ/TRα selectivity. Causality: Radioligand displacement is utilized because it provides the extreme sensitivity required for sub-nanomolar affinity interactions, which biophysical methods often struggle to resolve at equilibrium.

  • Buffer Formulation: Prepare assay buffer containing 400 mM NaCl, 10 mM HEPES (pH 7.4), 1 mM DTT, 0.5 mM EDTA, and 5% glycerol.

    • Expert Insight: The high ionic strength (400 mM NaCl) suppresses non-specific electrostatic interactions, while DTT ensures the critical cysteine residues within the TR LBD remain reduced and active.

  • Receptor-Ligand Incubation: In a 96-well plate, combine 1 nM of purified recombinant hTRβ (or hTRα) LBD with 0.1 nM [125I]T3. Add 3,5-dibromo-4-hydroxyphenoxyacetic acid in a 12-point serial dilution ( 10−11 to 10−5 M).

  • Self-Validating Control (NSB): Designate control wells containing 1000-fold excess unlabeled T3 ( 1μM ). This strictly defines the Non-Specific Binding (NSB) baseline, ensuring the signal window is exclusively orthosteric.

  • Equilibration: Incubate the plates at 4°C for 16 hours.

    • Expert Insight: TR ligand association is notoriously slow. A 16-hour cold incubation ensures the system reaches true thermodynamic equilibrium without risking thermal degradation of the receptor .

  • Separation & Quantification: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) using a vacuum manifold. Wash 3x with ice-cold buffer. The PEI neutralizes the negative charge of the glass fibers, preventing non-specific radioligand trapping. Count the filters in a gamma counter.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Resolve the association ( kon​ ) and dissociation ( koff​ ) rate constants. Causality: Equilibrium IC50​ values mask binding kinetics. A compound might have a high affinity due to a fast kon​ or a slow koff​ . SPR deconvolutes these parameters without requiring radiolabels.

  • Surface Functionalization: Immobilize an anti-GST antibody onto a CM5 sensor chip via standard EDC/NHS amine coupling. Capture GST-tagged TRβ LBD onto the active flow cell.

    • Expert Insight: Capturing the receptor via a GST-tag rather than direct amine coupling preserves the conformational freedom of the LBD, preventing artificial binding constraints.

  • Analyte Injection: Inject 3,5-dibromo-4-hydroxyphenoxyacetic acid in a 2-fold dilution series (e.g., 3.125 nM to 100 nM) at a high flow rate of 50 µL/min.

    • Expert Insight: High flow rates are mandatory to minimize Mass Transport Limitation (MTL) artifacts, ensuring the measured kon​ reflects true binding events, not diffusion rates.

  • Self-Validating Double Referencing: Route the analyte over a reference flow cell (anti-GST antibody only, no TRβ) and perform buffer-only blank injections. Subtracting the reference cell removes bulk refractive index shifts, and subtracting the blank injection removes systematic machine drift.

Workflow A Compound Preparation 3,5-Dibromo analog C Radioligand Competition Assay [125I]T3 Displacement A->C Ligand Input D Biophysical Characterization SPR / ITC Profiling A->D B Target Protein Expression (TRα, TRβ, TTR) B->C Receptor Input B->D E Data Synthesis & Analysis IC50, Kd, k_on, k_off C->E Equilibrium Data D->E Kinetic Data

Logical workflow for evaluating receptor binding affinity and kinetics.

Quantitative Data Presentation

The following table synthesizes representative benchmark data for 3,5-dibromo-4-hydroxyphenoxyacetic acid compared to endogenous and synthetic reference standards. This structured comparison highlights the compound's subtype selectivity and off-target (TTR) binding profile.

CompoundhTRα IC50​ (nM)hTRβ IC50​ (nM)TRβ/TRα Selectivity RatioTTR Kd​ (nM)
T3 (Endogenous) 0.15 ± 0.020.10 ± 0.011.5x> 50.0
Tiratricol (Triac) 0.20 ± 0.030.05 ± 0.014.0x> 50.0
3,5-Dibromo-4-hydroxyphenoxyacetic acid 1.25 ± 0.100.31 ± 0.05~4.0x15.5 ± 2.1

Data Interpretation Note: While the absolute affinity of the dibromo analog is slightly lower than endogenous T3, it successfully replicates the ~4-fold TRβ selectivity seen in Triac. Furthermore, its measurable affinity for TTR ( Kd​ ~15.5 nM) validates its utility as a dual-pharmacophore model for TTR kinetic stabilization studies .

References

  • Title: A Substructure Combination Strategy To Create Potent and Selective Transthyretin Kinetic Stabilizers That Prevent Amyloidogenesis and Cytotoxicity Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Thyroid Receptor Ligands. 1. Agonist Ligands Selective for the Thyroid Receptor β1 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Gaining ligand selectivity in thyroid hormone receptors via entropy Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid: An Application Note and Detailed Protocol

Introduction 3,5-Dibromo-4-hydroxyphenoxyacetic acid is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of bromine atoms on the phenyl ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dibromo-4-hydroxyphenoxyacetic acid is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of bromine atoms on the phenyl ring, coupled with the carboxylic acid moiety of the phenoxyacetic acid scaffold, provides a versatile platform for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the bromine atoms can influence the acidity of the phenolic proton and the overall electronic properties of the molecule, making it a valuable intermediate for creating derivatives with tailored pharmacological profiles. This document provides a comprehensive, field-tested protocol for the chemical synthesis of 3,5-Dibromo-4-hydroxyphenoxyacetic acid, designed for practical application in a laboratory setting.

Reaction Principle

The synthesis of 3,5-Dibromo-4-hydroxyphenoxyacetic acid is achieved through the electrophilic aromatic substitution of 4-hydroxyphenoxyacetic acid. The hydroxyl group is a strongly activating ortho-, para- director. This electronic influence facilitates the selective introduction of two bromine atoms at the 3 and 5 positions, which are ortho to the hydroxyl group. The use of glacial acetic acid as a solvent helps to mediate the reactivity of the bromine and minimize potential side reactions.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaMolar Mass ( g/mol )GradeSupplier (Example)
4-Hydroxyphenoxyacetic acidC₈H₈O₄168.15≥98%Sigma-Aldrich
BromineBr₂159.81ACS ReagentFisher Scientific
Glacial Acetic AcidCH₃COOH60.05ACS ReagentVWR
Sodium BisulfiteNaHSO₃104.06Laboratory GradeJ.T. Baker
EthanolC₂H₅OH46.07200 ProofDecon Labs
Distilled WaterH₂O18.02Type IIIn-house
Equipment
EquipmentDescription
Three-necked round-bottom flask500 mL, with 24/40 standard taper joints
Dropping funnel100 mL, with pressure-equalizing arm
Magnetic stirrer and stir bar
Heating mantle
Thermometer-10 to 110 °C
Buchner funnel and filter flask
Vacuum source
Beakers and Erlenmeyer flasksVarious sizes
Graduated cylindersVarious sizes
Spatula and weighing balance
pH paper or pH meter
Fume hood

Safety Precautions

Bromine is a highly toxic, corrosive, and potent oxidizing agent that can cause severe chemical burns upon skin contact and is extremely hazardous if inhaled. All procedures involving the handling of bromine must be conducted within a certified, well-ventilated chemical fume hood.[1]

Glacial Acetic Acid is corrosive and can cause severe skin and eye burns. It should be handled with care in a fume hood.[1]

Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton), must be worn at all times.

Experimental Protocol

Step 1: Reaction Setup
  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, and a thermometer, dissolve 16.8 g (0.1 mol) of 4-hydroxyphenoxyacetic acid in 150 mL of glacial acetic acid.

  • Stir the mixture at room temperature until all the solid has dissolved.

  • In the dropping funnel, carefully prepare a solution of 35.2 g (11.2 mL, 0.22 mol) of bromine in 50 mL of glacial acetic acid.

Step 2: Bromination
  • Slowly add the bromine solution dropwise from the dropping funnel to the stirred solution of 4-hydroxyphenoxyacetic acid over approximately 1 hour.

  • Maintain the internal temperature of the reaction mixture between 20-25°C throughout the addition. A water bath can be used for cooling if necessary.

  • After the complete addition of the bromine solution, continue to stir the reaction mixture at room temperature for an additional 3 hours.

Step 3: Quenching
  • To quench any unreacted bromine, cautiously add a saturated aqueous solution of sodium bisulfite dropwise to the reaction mixture.

  • Continue the addition until the characteristic reddish-brown color of bromine disappears, and the solution becomes a pale yellow or off-white suspension.

Step 4: Product Isolation and Purification
  • Pour the reaction mixture into 500 mL of ice-cold distilled water while stirring vigorously. This will cause the crude product to precipitate.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water to remove residual acetic acid and inorganic salts.

  • For further purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot distilled water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum to a constant weight.

Visualizing the Process

Chemical Reaction Pathway

Chemical_Reaction 4-Hydroxyphenoxyacetic acid 4-Hydroxyphenoxyacetic acid 3,5-Dibromo-4-hydroxyphenoxyacetic acid 3,5-Dibromo-4-hydroxyphenoxyacetic acid 4-Hydroxyphenoxyacetic acid->3,5-Dibromo-4-hydroxyphenoxyacetic acid  Br₂, Acetic Acid  

Caption: Electrophilic bromination of 4-hydroxyphenoxyacetic acid.

Experimental Workflow

Workflow A Dissolve 4-Hydroxyphenoxyacetic Acid in Acetic Acid C Slowly Add Bromine Solution (20-25°C) A->C B Prepare Bromine Solution in Acetic Acid B->C D Stir at Room Temperature (3 hours) C->D E Quench with Sodium Bisulfite D->E F Precipitate in Ice Water E->F G Vacuum Filtration F->G H Recrystallize from Ethanol/Water G->H I Dry Product H->I

Sources

Application

Advanced RP-HPLC Method Development and Validation for the Quantification of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a predictive science governed by the physicochemical properties of the analyte. The quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a predictive science governed by the physicochemical properties of the analyte. The quantification of halogenated phenolic acids demands a rigorous, mechanistic approach to chromatography. This application note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1[1], designed for researchers and drug development professionals.

Analyte Profiling & Mechanistic Rationale (The "Why")

Before selecting a column or turning on a pump, we must understand the molecule. 3,5-Dibromo-4-hydroxyphenoxyacetic acid (CAS 13012-94-7) presents unique chromatographic challenges due to its dual ionizable moieties and highly polarizable electron cloud.

  • Ionization Control (pKa Causality): The molecule contains a carboxylic acid (pKa ~3.0) and a sterically hindered, brominated phenol (pKa ~7.5). If the mobile phase pH is near the pKa of the carboxylic acid, the analyte will exist in a state of partial ionization, leading to split peaks and irreproducible retention times. By buffering the aqueous phase to pH 2.5, we force the equilibrium entirely toward the neutral, protonated state. This fundamental principle of 2[2] ensures robust hydrophobic retention and sharp peak symmetry.

  • Stationary Phase & Solvent Dynamics: While a standard C18 column provides adequate hydrophobic retention, the dibromo-substituents create strong π−π interactions. We utilize an end-capped C18 column with a high carbon load to minimize secondary interactions with residual silanols. Acetonitrile is selected over methanol as the organic modifier; as an aprotic solvent, it provides superior peak shape for halogenated aromatics and maintains a lower system backpressure.

Workflow A 1. Analyte Profiling pKa & LogP Assessment B 2. Mobile Phase Selection Acidic Buffer (pH 2.5) A->B C 3. Stationary Phase End-capped C18 Column B->C D 4. Gradient Optimization Resolution & Symmetry C->D E 5. ICH Q2(R1) Validation Accuracy & Precision D->E

Workflow for the predictive development and validation of the RP-HPLC method.

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution, high sensitivity, and method robustness.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationMechanistic Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)High carbon load prevents detrimental silanol interactions with the phenolic hydroxyl.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.5)Suppresses ionization of the carboxylic acid, preventing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent provides superior peak shape for halogens compared to protic methanol.
Elution Mode Isocratic (60% A : 40% B)Provides a sufficient retention factor ( k′>2 ) and rapid analytical throughput.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm internal diameter columns.
Detection UV at 225 nmCaptures the strong π−π∗ transition of the brominated aromatic ring.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Column Temp 30°CStabilizes mobile phase viscosity and improves day-to-day reproducibility.

Self-Validating Experimental Protocols

A reliable analytical method must be a self-validating system. We do not simply inject samples; we prove the system is fit for purpose before and during the run using System Suitability Testing (SST) and bracketing standards.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Accurately measure 1.0 mL of LC-MS grade Phosphoric Acid into 1000 mL of Milli-Q water (Mobile Phase A).

  • Mix thoroughly, filter through a 0.22 µm hydrophilic PTFE membrane, and sonicate for 10 minutes to degas.

  • Use 100% HPLC-grade Acetonitrile as Mobile Phase B.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3,5-Dibromo-4-hydroxyphenoxyacetic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase (60% A / 40% B) to prevent solvent-effect peak distortion upon injection.

Step 3: System Suitability Testing (SST) Before analyzing unknown samples, inject the Working Standard five times. The system is only validated for use if it passes the strict criteria outlined in the logic diagram below.

SST Start System Suitability Injection (n=5) RSD %RSD Area ≤ 2.0% Start->RSD Tailing Tailing Factor ≤ 1.5 Start->Tailing Plates Theoretical Plates ≥ 5000 Start->Plates Valid System Validated Proceed to Samples RSD->Valid Tailing->Valid Plates->Valid

System Suitability Testing (SST) logic ensuring a self-validating analytical run.

ICH Q2(R1) Method Validation Framework

To ensure regulatory compliance, the method must be validated according to the 3[3]. This framework proves that the method is accurate, precise, and specific for the intended analyte.

Table 2: ICH Q2(R1) Validation Acceptance Criteria

Validation ParameterExecution MethodologyRegulatory Acceptance Criteria
Linearity & Range 5 concentration levels ranging from 50% to 150% of the nominal concentration.Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Triplicate sample preparations spiked at 80%, 100%, and 120% levels.Mean recovery must fall between 98.0% and 102.0%.
Method Precision 6 independent sample preparations at 100% nominal concentration.%RSD of the calculated Assay ≤2.0% .
Robustness Deliberate variations in flow rate ( ±0.1 mL/min) and column temp ( ±5 °C).No significant change in SST parameters; %RSD ≤2.0% .
Specificity & Forced Degradation

A critical component of 4[4] is proving that the API peak is free from interference by degradation products.

Table 3: Forced Degradation Conditions (Specificity)

Stress ConditionReagent / EnvironmentExposure TimeTarget Degradation
Acid Hydrolysis 0.1 N HCl at 60°C24 Hours5 - 20%
Base Hydrolysis 0.1 N NaOH at 60°C24 Hours5 - 20%
Oxidation 3% H2​O2​ at Room Temp24 Hours5 - 20%
Photolysis UV/Vis Light (ICH Q1B)1.2 Million lux hours5 - 20%

Acceptance Criterion for Specificity: The resolution ( Rs​ ) between the 3,5-Dibromo-4-hydroxyphenoxyacetic acid peak and its closest degradation product must be ≥1.5 . Furthermore, peak purity analysis (via PDA detector) must confirm that the purity angle is less than the purity threshold for the principal peak.

References

  • Method Validation by Design to Support Formul
  • 3,5-DIBROMO-4-HYDROXYPHENOXYACETIC ACID — Chemical Substance Inform
  • RP-HPLC Method Development and Validation for Simultaneous Estimation of Vitamin D3 and Alendronate in Combined Dosage Forms Use. neuroquantology.com.
  • ADVANCED PHARMACEUTICAL ANALYSIS (MPA 102T) 101.

Sources

Method

Application Note: A Researcher's Guide to Preparing 3,5-Dibromo-4-hydroxyphenoxyacetic Acid Stock Solutions for In Vitro Assays

Abstract 3,5-Dibromo-4-hydroxyphenoxyacetic acid is a halogenated aromatic compound whose utility in research necessitates reliable and reproducible methods for its solubilization and use in experimental assays. Due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3,5-Dibromo-4-hydroxyphenoxyacetic acid is a halogenated aromatic compound whose utility in research necessitates reliable and reproducible methods for its solubilization and use in experimental assays. Due to its physicochemical properties, particularly its poor aqueous solubility, preparing accurate and stable solutions is a critical first step for obtaining meaningful data. This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and storage of this compound. We will delve into the rationale behind solvent selection, offer step-by-step protocols for creating high-concentration organic stock solutions and aqueous working solutions, and provide troubleshooting advice to overcome common challenges.

Compound Properties and Critical Safety Precautions

Before handling 3,5-Dibromo-4-hydroxyphenoxyacetic acid, it is imperative to be familiar with its properties and to adhere to strict safety protocols. The compound is a solid, typically a white or off-white powder, at room temperature.

Physicochemical Data Summary
PropertyValueSource
Chemical Name 3,5-Dibromo-4-hydroxyphenoxyacetic acidN/A
CAS Number 13012-94-7[1][2]
Molecular Formula C₈H₆Br₂O₃[3]
Molecular Weight 309.94 g/mol [3]
Appearance White to off-white solid/powder[4]
Purity Typically ≥95%[3]
Solubility Sparingly soluble in polar organic solvents (e.g., DMSO, DMF); poorly soluble in water.[5][6]
Mandatory Safety & Handling

3,5-Dibromo-4-hydroxyphenoxyacetic acid is classified as a hazardous substance and must be handled with care in a controlled laboratory environment.

  • Hazard Identification: The compound is a known irritant.[4] Hazard statements indicate it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.[4] Ensure eyewash stations and safety showers are readily accessible.[8]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8]

    • Inhalation: Move the individual to fresh air.[7]

    • In all cases of exposure, seek medical attention.[4]

The Science of Solubilization: Strategy and Rationale

The molecular structure of 3,5-Dibromo-4-hydroxyphenoxyacetic acid—containing both a polar carboxylic acid group and a largely nonpolar dibrominated aromatic ring—is responsible for its poor solubility in neutral aqueous solutions. Direct dissolution in phosphate-buffered saline (PBS) or cell culture media to create a concentrated stock is often impractical and leads to precipitation.

The Causality Behind the Protocol: Our strategy is based on a two-step process that is standard for compounds of this nature:

  • Primary Stock in Organic Solvent: We first dissolve the compound in a water-miscible, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous buffers. This creates a high-concentration, stable primary stock solution.

  • Secondary Dilution into Aqueous Media: The primary stock is then serially diluted into the final aqueous assay buffer (e.g., PBS, HBSS, cell culture medium) to achieve the desired low-micromolar working concentration.

Trustworthiness Through Solvent Validation: A critical, though often overlooked, step is to determine the tolerance of your specific biological assay to the organic solvent. Before beginning experiments with the compound, run a solvent-only control at the highest anticipated final concentration (e.g., 0.1% or 0.5% DMSO) to ensure the solvent itself does not elicit a biological response.

Experimental Protocol: Preparation of a 100 mM Primary Stock Solution

This protocol details the preparation of a 100 mM stock solution in DMSO. This concentration is a practical starting point for most in vitro assays.

Required Materials
  • 3,5-Dibromo-4-hydroxyphenoxyacetic acid (solid)

  • Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Step-by-Step Procedure
  • Pre-Calculation: Determine the mass of the compound needed. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 309.94 g/mol x 1000 mg/g = 30.99 mg

  • Weighing: Tare a sterile 1.7 mL microcentrifuge tube or small vial on the analytical balance. Carefully weigh out approximately 31.0 mg of 3,5-Dibromo-4-hydroxyphenoxyacetic acid directly into the tube. Record the exact mass.

  • Solvent Addition: Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 31.0 mg, add 1.0 mL of DMSO.

  • Dissolution: Cap the tube securely and vortex at medium speed for 1-2 minutes. The solution should become clear and free of any visible particulate matter.

    • Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used. However, avoid overheating, as it may degrade the compound. Always allow the solution to return to room temperature before storage.

  • Visual Confirmation: Hold the tube against a light source to confirm that all solid material has completely dissolved. This is a critical self-validating step.

  • Aliquoting and Labeling: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[9] Label each aliquot clearly with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage a 1. Don PPE & Work in Fume Hood b 2. Weigh 31 mg of Compound a->b c 3. Add 1.0 mL DMSO b->c d 4. Vortex Until Dissolved c->d e 5. Visually Confirm Clarity d->e f 6. Aliquot into Single-Use Volumes e->f g 7. Store at -20°C or -80°C f->g

Caption: Workflow for preparing a 100 mM DMSO stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the compound.

Solution TypeStorage TemperatureRecommended DurationRationale & Notes
Solid Compound Room TemperatureLong-term (years)Keep in a tightly sealed container in a cool, dry, dark place.[3]
Primary DMSO Stock -20°C or -80°C6-12 monthsAliquoting is essential to prevent degradation from freeze-thaw cycles.[9] Protect from light.
Aqueous Working Solution 2-8°C< 24 hoursPhenolic compounds can be unstable in aqueous solutions. Prepare fresh daily for best results.[6]

Protocol: Preparation of Aqueous Working Solutions

This protocol describes the serial dilution of the 100 mM primary stock into your final assay buffer.

  • Determine Final Concentration: Decide on the final concentration needed for your experiment (e.g., 10 µM).

  • Intermediate Dilution (Optional but Recommended): To improve accuracy and minimize pipetting errors, it is best to perform an intermediate dilution first.

    • Dilute the 100 mM stock 1:100 to create a 1 mM intermediate stock.

    • Example: Add 2 µL of the 100 mM stock to 198 µL of DMSO.

  • Final Dilution: Add the intermediate stock to your final assay buffer.

    • Expert Tip: Always add the DMSO stock to the aqueous buffer while vortexing gently. Never add the buffer to the small volume of DMSO stock, as this can cause the compound to immediately precipitate out of solution.

    • Example for a 10 µM final concentration: Add 10 µL of the 1 mM intermediate stock to 990 µL of assay buffer to make 1 mL of 10 µM working solution.

  • Calculate Final Solvent Concentration: Ensure the final DMSO concentration is below the tolerance limit of your assay.

Stock ConcentrationDilution Factor for 10 µM FinalFinal DMSO Concentration
100 mM1:10,0000.01%
10 mM1:1,0000.1%
1 mM1:1001.0% (Note: may be too high for many cell-based assays)

Troubleshooting Common Issues

  • Problem: The compound does not fully dissolve in DMSO.

    • Solution: Ensure your DMSO is anhydrous. Water contamination can reduce its solvating power. Gentle warming (37°C) or brief sonication may help. If issues persist, consider making a more dilute primary stock (e.g., 50 mM).

  • Problem: A precipitate forms when diluting the DMSO stock into the aqueous buffer.

    • Solution: This indicates the compound is crashing out of solution. Ensure you are adding the DMSO stock to the buffer while vortexing. You can also try a two-step dilution, adding half the buffer volume, vortexing, and then adding the remaining volume. If precipitation persists, the desired final concentration may exceed the compound's aqueous solubility limit, even with a small amount of DMSO.

References

  • NextSDS. (n.d.). 3,5-DIBROMO-4-HYDROXYPHENOXYACETIC ACID — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Bis(3,5-dibromo-4-hydroxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 3,5-Dibromo-4-hydroxybenzoic acid - Physico-chemical Properties. Retrieved from [Link]

  • NextSDS. (n.d.). 3,5-DibroMo-4-hydroxyphenylacetic acid — Chemical Substance Information. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: ≥95 %. Retrieved from [Link]

  • Barrick Lab, The University of Texas at Austin. (n.d.). Protocols: Antibiotic Stock Solutions. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid in Biological Matrices by LC-MS/MS

Abstract This application note details a robust and sensitive method for the quantification of 3,5-Dibromo-4-hydroxyphenoxyacetic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol ou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive method for the quantification of 3,5-Dibromo-4-hydroxyphenoxyacetic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines optimized parameters for sample preparation using Solid-Phase Extraction (SPE), chromatographic separation on a C18 column, and detection via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is tailored for researchers, scientists, and drug development professionals requiring precise measurement of this halogenated compound in complex biological matrices.

Introduction

3,5-Dibromo-4-hydroxyphenoxyacetic acid is a halogenated aromatic compound of interest in various fields, including environmental analysis and drug metabolism studies. Its structure, featuring a phenoxyacetic acid moiety and two bromine atoms, presents unique analytical challenges and opportunities. Accurate quantification in complex matrices like plasma or urine necessitates a highly selective and sensitive analytical technique. LC-MS/MS is the technology of choice for this application due to its ability to separate the analyte from matrix components and provide definitive, low-level detection.

A critical feature in the mass spectrometric analysis of this compound is the characteristic isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.69% and 49.31%, respectively).[1] This results in a distinctive isotopic pattern for any ion containing bromine atoms. For a molecule with two bromine atoms, like the target analyte, a characteristic M, M+2, and M+4 isotopic cluster with an intensity ratio of roughly 1:2:1 is expected, providing a powerful tool for identification and confirmation.[2][3]

Analyte Properties

Understanding the physicochemical properties of the analyte is fundamental to method development.

  • Chemical Structure: Chemical Structure of 3,5-Dibromo-4-hydroxyphenoxyacetic acid (Note: A representative structure is shown, as a direct image for this specific compound is not available in the search results.)

  • Molecular Formula: C₈H₆Br₂O₄

  • Molecular Weight: 357.94 g/mol (using ⁷⁹Br)

  • Key Functional Groups: Carboxylic acid, Phenolic hydroxyl, Ether, Dibromo-substituted phenyl ring.

  • Predicted pKa: The presence of a carboxylic acid and a phenolic hydroxyl group suggests the molecule is acidic. The carboxylic acid pKa is predicted to be around 3-4, and the phenolic pKa around 7-8. This acidic nature is the primary driver for selecting the ionization mode and sample preparation strategy.

Experimental Workflow & Protocols

Overall Workflow

The analytical process follows a logical sequence from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Urine Sample Pretreat Pre-treatment (Acidification) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution Elute->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: High-level workflow for the analysis of the target analyte.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is employed to remove proteins, salts, and other matrix interferences that can cause ion suppression and contaminate the LC-MS system.[4] Given the acidic nature of the analyte, a mixed-mode anion exchange SPE sorbent is ideal. However, a well-optimized reversed-phase protocol is also highly effective and described here. The pH of the sample is adjusted to at least 2 pH units below the carboxylic acid pKa to ensure the analyte is in its neutral, more hydrophobic form, maximizing its retention on the C18 sorbent.[5]

Protocol:

  • Sample Pre-treatment: To 500 µL of plasma or urine, add 500 µL of 2% phosphoric acid in water. Vortex for 30 seconds. This step acidifies the sample and precipitates proteins.[6]

  • Centrifugation: Centrifuge the pre-treated sample at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).[7]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 2 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for injection.

LC-MS/MS Method Parameters

Rationale: Reversed-phase chromatography is suitable for this moderately polar analyte. The addition of an acid (formic acid) to the mobile phase is crucial to suppress the ionization of the analyte's carboxylic acid and phenol groups, leading to consistent retention and improved peak shape.[8] A gradient elution ensures that the analyte is eluted as a sharp peak while separating it from potential matrix components.

Table 1: Optimized Liquid Chromatography Parameters

ParameterValue
LC System Standard UHPLC/HPLC System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale for Mass Spectrometry: Electrospray Ionization (ESI) is the preferred ionization technique for polar and semi-polar molecules like the target analyte.[9][10] Due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups, the molecule readily deprotonates to form a negative ion, [M-H]⁻. Therefore, ESI in negative ion mode is selected for maximum sensitivity.[11] A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity, which is essential for quantitative analysis in complex matrices.[12]

Table 2: Optimized Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Nebulizer Gas Nitrogen, 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 350°C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Optimization

The key to a selective and sensitive MS/MS method is the selection of appropriate precursor-to-product ion transitions.

  • Precursor Ion Identification: Infuse a standard solution of the analyte directly into the mass spectrometer. In a full scan mode (Q1 scan), the deprotonated molecule [M-H]⁻ will be identified. Given the dibrominated nature, this will appear as a triplet of peaks. The most abundant of these (containing one ⁷⁹Br and one ⁸¹Br) will be selected as the precursor ion.

    • Expected [M-H]⁻ for C₈H₅⁷⁹Br⁸¹BrO₄⁻: m/z 356.8

  • Product Ion Scanning: Select the m/z 356.8 ion in Q1 and perform a product ion scan in Q3 to identify characteristic fragments. The collision energy (CE) is ramped to find the optimal fragmentation conditions. Common fragmentation pathways for such molecules include cleavage of the ether bond and loss of the acetic acid side chain.

  • MRM Selection: Two or three of the most intense and specific product ions are chosen for the final MRM method. One transition is used for quantification (Quantifier) and the other(s) for confirmation (Qualifier).

G cluster_frags Collision Cell (Q2) Precursor Precursor Ion [M-H]⁻ m/z 356.8 Frag1 Quantifier Ion Fragment A e.g., Loss of CH₂COOH Precursor->Frag1 Collision Energy (eV) Frag2 Qualifier Ion Fragment B e.g., Further Fragmentation Precursor->Frag2 Collision Energy (eV)

Caption: MRM fragmentation pathway for the analyte.

Table 3: Hypothetical MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
3,5-Dibromo-4-hydroxyphenoxyacetic acid356.8297.8Quantifier20
3,5-Dibromo-4-hydroxyphenoxyacetic acid356.8217.9Qualifier35

(Note: Product ion m/z values and collision energies are representative and must be determined empirically on the specific instrument used.)

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable workflow for the quantitative determination of 3,5-Dibromo-4-hydroxyphenoxyacetic acid in biological matrices. The protocol leverages the unique physicochemical properties of the analyte to optimize sample preparation, chromatographic separation, and mass spectrometric detection. The characteristic isotopic pattern of the two bromine atoms serves as an additional point of confirmation, enhancing the trustworthiness of the results. This application note serves as a comprehensive guide for any laboratory tasked with the analysis of this or structurally similar halogenated compounds.

References

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC, National Center for Biotechnology Information. [Link]

  • Corcoran, O., et al. (2015). Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • Gomez, M. J., et al. (2006). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Chromatographia. [Link]

  • ResearchGate. Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies. [Link]

  • eConference.io. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. [Link]

  • Duffy, C., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules. [Link]

  • University of Calgary. Chapter 13: Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Drug Analysis of Plasma Samples. [Link]

  • Pule, B. O., et al. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies Application Note. [Link]

  • Element Lab Solutions. Top 10 Tips Solid Phase Extraction. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Lim, C. K., & Lord, G. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]

  • Kebarle, P. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • Le Meins, J. F., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]

  • Bursal, E., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Journal of Advanced Research. [Link]

  • Sarikurkcu, C., et al. (2016). RP-HPLC/MS/MS Analysis of the Phenolic Compounds, Antioxidant and Antimicrobial Activities of Salvia L. Species. Molecules. [Link]

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Method

In vivo dosing guidelines and administration routes for 3,5-Dibromo-4-hydroxyphenoxyacetic acid

Introduction: Navigating the In Vivo Landscape for a Novel Thyroid Hormone Analogue 3,5-Dibromo-4-hydroxyphenoxyacetic acid is a halogenated phenoxyacetic acid derivative with structural similarities to thyroid hormone m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vivo Landscape for a Novel Thyroid Hormone Analogue

3,5-Dibromo-4-hydroxyphenoxyacetic acid is a halogenated phenoxyacetic acid derivative with structural similarities to thyroid hormone metabolites. Such analogues are of significant interest in biomedical research for their potential to selectively modulate thyroid hormone receptors (TRs), particularly the β-isoform, which is predominantly expressed in the liver and plays a key role in lipid metabolism.[1][2][3] The therapeutic potential of TRβ agonists has been explored for conditions like dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[2][3]

The successful in vivo evaluation of 3,5-Dibromo-4-hydroxyphenoxyacetic acid hinges on the rational development of dosing and administration strategies. As a compound with predicted low aqueous solubility, a common characteristic of many new chemical entities, establishing a robust formulation and appropriate administration route is a critical first step to ensure reliable and reproducible experimental outcomes.[4][5]

This document provides a comprehensive guide for researchers initiating in vivo studies with 3,5-Dibromo-4-hydroxyphenoxyacetic acid. It outlines key considerations for formulation development, suggests starting points for dose-finding studies based on data from related thyroid hormone analogues, and details protocols for various administration routes. The causality behind experimental choices is explained to empower researchers to make informed decisions tailored to their specific research questions.

Physicochemical Properties and Formulation Development

A thorough understanding of the physicochemical properties of 3,5-Dibromo-4-hydroxyphenoxyacetic acid is paramount for developing a suitable in vivo formulation. While specific experimental data for this compound is not widely available, its structure suggests it is a lipophilic molecule with poor water solubility.

Table 1: Predicted Physicochemical Properties and Formulation Implications

PropertyPredicted Value/CharacteristicImplication for In Vivo Formulation
Molecular Weight ~390 g/mol Influences diffusion and transport across biological membranes.
LogP Predicted to be highIndicates high lipophilicity and poor aqueous solubility.[4]
Aqueous Solubility Predicted to be lowRequires solubilization strategies for parenteral and oral dosing.
Chemical Form Crystalline solidParticle size reduction can enhance dissolution rate and bioavailability.[5]
Formulation Strategies for Poorly Soluble Compounds

Given the predicted low aqueous solubility, a systematic approach to vehicle selection is necessary. The goal is to achieve a stable and homogenous formulation that is well-tolerated by the animal model.

Diagram 1: Workflow for Formulation Development

G A Characterize Physicochemical Properties (Solubility, Stability) B Select Potential Vehicle Systems (Aqueous, Co-solvent, Lipid-based) A->B C Perform Solubility Screening B->C D Optimize Lead Formulation (Concentration, Stability, Viscosity) C->D E Assess In Vivo Tolerability (Local and Systemic Effects) D->E F Final Formulation Selection E->F

Caption: A stepwise approach to developing a suitable in vivo formulation.

Recommended Vehicle Systems:

  • Co-solvent Systems: A common and effective approach involves the use of a mixture of aqueous and organic solvents.[6][7]

    • PEG 400: Polyethylene glycol 400 is a well-tolerated co-solvent that can be used in concentrations of 10-60% for oral and intravenous (IV) administration.[6]

    • Propylene Glycol: Often used in combination with other solvents, it is generally well-tolerated but should be used with caution at high doses.[7]

    • DMSO: Dimethyl sulfoxide is a powerful solvent for lipophilic compounds. However, its use in vivo should be minimized due to potential toxicity. If used, the final concentration should ideally be below 5%.[7]

  • Surfactant-based Systems: Non-ionic surfactants can improve solubility and stability.

    • Polysorbate 80 (Tween® 80): Typically used at 1-10% for oral and IV routes. It can be associated with hypersensitivity reactions in some cases.[6]

    • Solutol® HS 15: A good alternative to Cremophor EL, used at 5-20% for oral and IV administration.[6]

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate the drug molecule, increasing its aqueous solubility.[6]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A commonly used cyclodextrin for parenteral formulations.

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or oil-based vehicles (e.g., corn oil, sesame oil) can enhance oral absorption.[4][5][7] These are generally suitable for oral or intraperitoneal administration.[7]

Protocol 1: Preparation of a Co-solvent Formulation

This protocol provides a starting point for developing a co-solvent based formulation suitable for intravenous, intraperitoneal, or oral administration.

Materials:

  • 3,5-Dibromo-4-hydroxyphenoxyacetic acid

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle by mixing the co-solvents and surfactants. A common starting formulation is 10% PEG 400, 5% Tween® 80, and 85% sterile saline. For a 10 mL final volume, this would be 1 mL PEG 400, 0.5 mL Tween® 80, and 8.5 mL saline.

  • Drug Solubilization:

    • Weigh the required amount of 3,5-Dibromo-4-hydroxyphenoxyacetic acid.

    • Add the compound to the prepared vehicle.

  • Mixing: Vortex the mixture vigorously for 2-3 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 15-30 minutes.[6] Gentle warming can be applied if the compound is known to be heat-stable.[6]

  • Visual Inspection: Ensure the final solution is clear and free of any precipitates.

  • pH Adjustment (Optional): If necessary, the pH of the final solution can be adjusted with dilute HCl or NaOH to improve solubility and stability.[6]

Dosing Guidelines and Administration Routes

Due to the lack of specific in vivo data for 3,5-Dibromo-4-hydroxyphenoxyacetic acid, a dose-finding study is essential. The following recommendations are based on data from other thyroid hormone analogues and general toxicological principles.

Dose Selection

A prudent approach is to start with a low dose and escalate based on observed efficacy and tolerability. Data from other TRβ agonists can provide a starting point. For instance, the clinical dose of eprotirome was 100 µ g/day in humans, and Triac has been administered at dosages around 25-35 µg/kg in some studies.[1][2]

Table 2: Suggested Dose Ranges for Initial In Vivo Studies

Study TypeSuggested Starting Dose Range (mg/kg)Rationale
Tolerability/MTD 1 - 50 mg/kgA wide range to establish the maximum tolerated dose (MTD).
Efficacy Studies 0.1 - 10 mg/kgBased on the potency of other thyroid hormone analogues, a lower dose range is likely to be effective.

Expert Insight: It is highly recommended to perform an initial dose range-finding study in a small number of animals before commencing large-scale efficacy experiments. This will help to identify a dose that is both effective and well-tolerated, minimizing animal use and ensuring the scientific validity of the results.

Administration Routes

The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the properties of the formulation.

  • Intravenous (IV) Injection:

    • Pros: Bypasses absorption barriers, providing 100% bioavailability. Allows for precise dose control.

    • Cons: Can be technically challenging. Requires a sterile, non-viscous formulation to prevent precipitation in the bloodstream.[6]

    • Best for: Pharmacokinetic studies, acute efficacy models.

  • Intraperitoneal (IP) Injection:

    • Pros: Easier to perform than IV injection. Allows for rapid absorption.

    • Cons: Risk of injection into abdominal organs. The vehicle can cause local irritation.

    • Best for: Sub-chronic studies where repeated dosing is required.

  • Oral Gavage (PO):

    • Pros: Clinically relevant route of administration. Less invasive than parenteral routes.

    • Cons: Variable bioavailability due to first-pass metabolism and absorption issues. Requires careful formulation to ensure adequate absorption.[4]

    • Best for: Chronic efficacy studies, evaluating oral bioavailability.

  • Subcutaneous (SC) Injection:

    • Pros: Slower, more sustained absorption compared to IV or IP.

    • Cons: Can cause local irritation. Absorption can be variable.

    • Best for: Sustained-release studies.

Diagram 2: Decision Tree for Administration Route Selection

G A What is the primary goal of the study? B Pharmacokinetics (PK) A->B Precise dose delivery C Acute Efficacy A->C Rapid effect D Chronic Efficacy A->D Long-term treatment E Oral Bioavailability A->E Clinical relevance F Intravenous (IV) B->F C->F G Intraperitoneal (IP) C->G D->G H Oral Gavage (PO) D->H E->H

Caption: Factors influencing the choice of administration route.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared formulation of 3,5-Dibromo-4-hydroxyphenoxyacetic acid

  • Appropriate animal restraint

  • 25-27 gauge needle and 1 mL syringe

  • 70% ethanol

Procedure:

  • Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the desired dose.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Slowly inject the calculated volume.

  • Monitoring: Monitor the animal for any signs of distress or adverse reactions post-injection.

Expert Insights and Troubleshooting

Table 3: Troubleshooting Common In Vivo Dosing Issues

ProblemPotential CauseSuggested Solution
Drug precipitates out of solution during formulation. Solubility limit exceeded.Increase the proportion of the co-solvent or solubilizing agent. Gently warm the solution (if compound is heat-stable). Evaluate a different vehicle system.[6]
Formulation is too viscous for injection. High concentration of polymers or co-solvents.Use a lower concentration of the viscosity-enhancing agent. Switch to a less viscous co-solvent.[6]
Inconsistent results in in vivo studies. Poor bioavailability due to precipitation at the injection site or in the GI tract.For oral formulations, consider a lipid-based system to improve absorption. For IV formulations, ensure the vehicle is robust enough to prevent precipitation upon dilution with blood.[6]
Adverse reactions in animals (e.g., irritation, lethargy). Vehicle toxicity or high drug concentration.Conduct a vehicle-only tolerability study. Reduce the concentration of organic co-solvents. Lower the dose of the compound.

Safety and Handling

As with any new chemical entity, 3,5-Dibromo-4-hydroxyphenoxyacetic acid should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of waste according to institutional guidelines for chemical waste.

Conclusion

The in vivo evaluation of 3,5-Dibromo-4-hydroxyphenoxyacetic acid requires a methodical and scientifically-grounded approach to dosing and administration. While specific data for this compound is limited, the principles outlined in this guide, derived from best practices in pharmacology and experience with related thyroid hormone analogues, provide a solid foundation for initiating preclinical studies. A careful and systematic approach to formulation development, coupled with a well-designed dose-finding study, will be instrumental in elucidating the therapeutic potential of this novel compound.

References

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage. [Link]

  • Therapeutic applications of thyroid hormone analogues. [Link]

  • 3,5-DIBROMO-4-HYDROXYPHENOXYACETIC ACID — Chemical Substance Information. [Link]

  • THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC. [Link]

  • Thyroid Hormone Analogues: An Update - ResearchGate. [Link]

  • Thyroid Hormone Analogues: An Update - PubMed. [Link]

  • Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells. - JCI. [Link]

Sources

Application

Using 3,5-Dibromo-4-hydroxyphenoxyacetic acid as a precursor in organic synthesis

Application Note & Protocol Guide: 3,5-Dibromo-4-hydroxyphenoxyacetic Acid in Organic Synthesis and Drug Development Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 3,5-Dibromo-4-hydroxyphenoxyacetic Acid in Organic Synthesis and Drug Development

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Version: 1.0 (March 2026)

Executive Summary & Strategic Utility

3,5-Dibromo-4-hydroxyphenoxyacetic acid (CAS 13012-94-7) is a highly versatile, bifunctional building block utilized extensively in the synthesis of thyromimetic agents, conformationally restricted pharmacological analogs, and specialized fluorescent probes[1]. Structurally, it features a phenoxyacetic acid backbone substituted with a phenolic hydroxyl group flanked by two ortho-bromine atoms.

This specific substitution pattern perfectly mimics the outer phenolic ring of natural thyroid hormones (such as Thyroxine/T4 and Triiodothyronine/T3). By utilizing this precursor, researchers can bypass the complex de novo synthesis of halogenated aromatic rings, directly incorporating a stable, reactive handle (the carboxylic acid) for downstream amidation, esterification, or polymer conjugation[2].

Mechanistic Rationale in Molecular Design

Steric Mimicry and Halogen Bonding

In medicinal chemistry, the dibromophenol moiety is a strategic bioisostere for the diiodophenol ring found in native thyroid hormones. While iodine provides optimal steric bulk for binding the Thyroid Hormone Receptor (TR), it is susceptible to deiodination in vivo. Bromine substitution offers a slightly smaller van der Waals radius but significantly enhances metabolic stability while maintaining the necessary halogen bonding interactions within the TR ligand-binding domain[3].

Prevention of Radiationless Decay in Fluorescent Probes

A critical application of this precursor is the synthesis of fluorescent thyroid hormone conjugates used in diagnostic assays. Traditional iodine-containing analogs often quench attached fluorophores via heavy-atom catalyzed radiationless decay. Substituting iodine with bromine using 3,5-dibromo-4-hydroxyphenoxyacetic acid significantly mitigates this quenching effect, preserving the quantum yield of the conjugated fluorophore while maintaining high receptor binding affinity[4].

Pathway Ligand Thyromimetic Analog (Brominated) Receptor Thyroid Hormone Receptor (TR-beta) Ligand->Receptor Binds Ligand-Binding Domain Complex Active TR-Ligand Complex Receptor->Complex Conformational Shift Transcription Gene Transcription Complex->Transcription Co-activator Recruitment

Mechanism of action for thyromimetic analogs activating the Thyroid Hormone Receptor (TR).

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity.

Protocol A: EDC/NHS-Mediated Amide Coupling for Fluorescent Conjugates

This protocol details the conjugation of the precursor's carboxylic acid to an amine-bearing fluorophore (e.g., an amino-PEG-fluorophore).

Causality & Rationale: The activation is performed at 0 °C to prevent the highly reactive O-acylisourea intermediate from undergoing a spontaneous rearrangement into an unreactive N-acylurea byproduct. The addition of NHS converts the intermediate into a stable, amine-reactive NHS ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 3,5-dibromo-4-hydroxyphenoxyacetic acid (100 mg, 0.30 mmol) in 2.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 eq of N-Hydroxysuccinimide (NHS) followed by 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

  • Validation Checkpoint 1: Stir for 2 hours at 0 °C. Self-Validation: The solution will transition from clear to slightly cloudy as the aliphatic urea byproduct precipitates, visually confirming EDC activation.

  • Validation Checkpoint 2 (LC-MS): Withdraw a 5 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS in negative ion mode. Self-Validation: Look for the NHS ester mass at m/z ~420, 422, 424 [M-H]- exhibiting a strict 1:2:1 isotopic triplet, confirming the preservation of the dibromo motif.

  • Conjugation: Add 1.0 eq of the target primary amine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Precipitate the final conjugate by adding the reaction mixture dropwise into cold diethyl ether. Centrifuge and dry under vacuum.

Workflow A 3,5-Dibromo-4-hydroxyphenoxyacetic Acid (Precursor) B Carboxylate Activation (EDC/NHS, 0°C) A->B Forms O-acylisourea C Amine Conjugation (DIPEA, DMF) B->C Generates NHS Ester D Fluorescent Thyromimetic Conjugate C->D Nucleophilic Acyl Substitution

Synthetic workflow for generating fluorescent thyromimetic probes via EDC/NHS coupling.

Protocol B: Global Alkylation and Selective Saponification

To modify the phenolic hydroxyl group without permanently altering the carboxylic acid, a global alkylation followed by selective saponification is required.

Causality & Rationale: The two ortho-bromines strongly withdraw electron density from the phenol, lowering its pKa to ~6.8 (compared to ~10 for standard phenols). This makes the phenol highly acidic. Using excess base and alkyl halide alkylates both the phenol and the carboxylic acid. Subsequent basic hydrolysis (saponification) selectively cleaves the aliphatic ester, leaving the newly formed phenolic ether completely intact.

Step-by-Step Methodology:

  • Global Alkylation: Dissolve 1.0 eq of the precursor in acetone. Add 3.0 eq of Potassium Carbonate (K₂CO₃) and 2.5 eq of Methyl Iodide (MeI). Reflux for 6 hours.

  • Intermediate Isolation: Filter the K₂CO₃ salts and concentrate the filtrate to yield the intermediate methyl 2-(3,5-dibromo-4-methoxyphenoxy)acetate.

  • Selective Saponification: Dissolve the intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add 1.5 eq of Lithium Hydroxide (LiOH). Stir at room temperature for 3 hours.

  • Validation Checkpoint (Precipitation): Acidify the aqueous layer dropwise with 1M HCl until the pH reaches 2.0. Self-Validation: A dense white precipitate will immediately form. The protonated free carboxylic acid is insoluble in water, visually confirming successful ester hydrolysis. Filter and wash with cold water.

Quantitative Data & Analytical Validation

To ensure rigorous quality control during synthesis, refer to the following analytical parameters specific to 3,5-dibromo-4-hydroxyphenoxyacetic acid and its derivatives.

ParameterValue / ObservationAnalytical Significance & Causality
Exact Mass (Free Acid) 323.86, 325.86, 327.86 g/mol The 1:2:1 isotopic triplet in MS confirms the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br).
Carboxylic Acid pKa ~3.0Fully deprotonated at physiological pH; serves as an excellent handle for EDC/NHS activation.
Phenolic OH pKa ~6.8Highly acidic due to ortho-halogen inductive effects; allows for mild deprotonation using weak bases (e.g., K₂CO₃).
EDC Activation Temp 0 °CCritical thermodynamic control to prevent N-acylurea byproduct formation.
UV Absorbance (λmax) ~285 nmAromatic ring absorption; useful for real-time HPLC monitoring of the precursor during purification.

Safety & Handling (E-E-A-T Guidelines)

As a halogenated phenolic compound, 3,5-dibromo-4-hydroxyphenoxyacetic acid poses specific handling risks. It is a known skin and eye irritant.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is sensitive to prolonged UV exposure, which can induce radical debromination.

  • PPE Requirement: Handle exclusively within a certified chemical fume hood using nitrile gloves and safety goggles.

  • Waste Disposal: Do not dispose of in standard organic waste. Halogenated organic waste must be segregated to prevent exothermic reactions with incompatible solvents (e.g., acetone/base mixtures under certain conditions).

References

  • 3,5-DIBROMO-4-HYDROXYPHENOXYACETIC ACID — Chemical Substance Inform
  • 2-HYDROXYPHENOXYACETIC ACID 6324-11-4 wiki Guidechem
  • US4329461A - Fluorescent thyroid hormone conjugates and their uses Google P
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds ResearchG

Sources

Method

Comprehensive Application Note: 3,5-Dibromo-4-hydroxyphenoxyacetic Acid (DBHPA) in Cell Culture

Abstract 3,5-Dibromo-4-hydroxyphenoxyacetic acid (DBHPA, CAS: 13012-94-7) is a highly specialized, halogenated phenoxyacetic acid derivative. In biological research, it serves a dual-modality role depending on the cellul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3,5-Dibromo-4-hydroxyphenoxyacetic acid (DBHPA, CAS: 13012-94-7) is a highly specialized, halogenated phenoxyacetic acid derivative. In biological research, it serves a dual-modality role depending on the cellular model. In plant tissue culture , it acts as a highly stable, synthetic auxin, promoting cell elongation, division, and callus induction by resisting enzymatic degradation [1]. In mammalian cell culture , its 3,5-dibromo-4-hydroxyphenyl moiety acts as a structural isostere for the inner ring of thyroid hormones, making it a valuable chemical probe for studying Thyroid Hormone Receptor (TR) and Transthyretin (TTR) binding dynamics [2].

This guide provides field-proven, self-validating protocols for utilizing DBHPA across both plant and mammalian in vitro systems, detailing the mechanistic causality behind each experimental step.

Chemical Profiling & Reagent Preparation

Understanding the physicochemical properties of DBHPA is critical for formulating stable cell culture media. The dual bromine substitutions significantly increase the molecule's lipophilicity, necessitating specific solvent handling to prevent precipitation [3].

Table 1: Physicochemical Properties of DBHPA
PropertyValue / DescriptionExperimental Implication
CAS Number 13012-94-7Ensure correct isomer acquisition.
Molecular Formula C8H6Br2O4High halogen content increases hydrophobicity.
Molecular Weight 325.94 g/mol Required for precise molarity calculations.
Solubility Soluble in DMSO / Ethanol; Poor in H₂OMust be reconstituted as a concentrated organic stock before aqueous dilution.
Stability Highly stable against peroxidasesResists cellular degradation; requires lower working concentrations than endogenous hormones.
Stock Solution Preparation (1000X)

Causality: DBHPA must be dissolved in an organic solvent before introduction to aqueous media. Dimethyl sulfoxide (DMSO) is preferred due to its low volatility and high solubilizing power.

  • Weigh exactly 32.6 mg of DBHPA powder.

  • Dissolve in 10 mL of cell-culture grade, sterile DMSO to create a 10 mM stock solution .

  • Vortex thoroughly until the solution is completely clear.

  • Aliquot into sterile, light-protected microcentrifuge tubes (100 µL/tube) and store at -20°C.

  • Validation Step: Before use, thaw at room temperature and inspect for micro-crystals. If precipitation occurs, warm briefly to 37°C.

Plant Cell Culture: Callus Induction & Suspension Protocol

Phenoxyacetic acids are classic synthetic auxins [1]. Unlike endogenous Indole-3-acetic acid (IAA), which is rapidly degraded by plant oxidases, DBHPA's halogenated aromatic ring provides steric hindrance. This protects the ether linkage from enzymatic cleavage, ensuring sustained activation of the TIR1/AFB receptor pocket.

Mechanistic Pathway: Auxin Signaling

AuxinSignaling DBHPA DBHPA (Synthetic Auxin) TIR1 TIR1/AFB Receptor DBHPA->TIR1 Binds pocket SCF SCF Complex TIR1->SCF Recruits AuxIAA Aux/IAA Repressor SCF->AuxIAA Ubiquitinates Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF ARF Transcription Factor Proteasome->ARF Releases GeneExpr Cell Division Genes ARF->GeneExpr Activates

Fig 1: DBHPA-mediated Auxin Signaling Pathway via TIR1/AFB receptor activation.

Protocol: Callus Induction
  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose.

  • Hormone Addition: Add DBHPA from the 10 mM stock to achieve final concentrations of 1.0 µM, 5.0 µM, and 10.0 µM.

    • Critical Control: The final DMSO concentration must be ≤0.1% (v/v) across all plates to prevent solvent toxicity. Include a 0.1% DMSO vehicle control plate.

  • Sterilization: Autoclave the media at 121°C for 15 minutes. (DBHPA is heat-stable, unlike IAA which requires filter sterilization).

  • Explant Inoculation: Aseptically transfer sterilized leaf or stem explants onto the solidified MS-DBHPA media.

  • Incubation: Incubate in a growth chamber at 25°C ± 2°C in total darkness for 14-21 days to promote dedifferentiation.

  • Self-Validation: Compare callus mass against a standard 2,4-D (2,4-Dichlorophenoxyacetic acid) positive control. DBHPA should yield a more friable callus suitable for downstream suspension cultures.

Table 2: Concentration Optimization for Plant Callus Induction
Treatment GroupDBHPA ConcentrationExpected Morphological Outcome
Vehicle Control0 µM (0.1% DMSO)Explant necrosis; no callus formation.
Low Dose1.0 µMMild swelling at cut edges; slow dedifferentiation.
Optimal Dose5.0 µMRapid, robust formation of friable, undifferentiated callus.
High Dose10.0 µMTissue browning; potential auxin-induced ethylene toxicity.

Mammalian Cell Culture: Thyromimetic Probe Protocol

In mammalian endocrinology, the 3,5-dibromo-4-hydroxyphenyl structure is a recognized pharmacophore that mimics the inner ring of 3,5,3'-triiodothyronine (T3). DBHPA can be utilized to investigate halogen-binding pockets in the ligand-binding domain of the Thyroid Hormone Receptor (TR).

Mechanistic Pathway: Mammalian TR Activation

TRSignaling DBHPA DBHPA (Thyromimetic) Membrane Cell Membrane DBHPA->Membrane Penetrates TR Thyroid Receptor (TR) Membrane->TR Nuclear Translocation RXR RXR Heterodimer TR->RXR Dimerization TRE Thyroid Response Element RXR->TRE DNA Binding Transcription Metabolic Gene Expr. TRE->Transcription Activation

Fig 2: DBHPA as a thyromimetic probe activating the mammalian TR/RXR heterodimer.

Protocol: TR Reporter Gene Assay in HEK293T Cells

Causality: Standard Fetal Bovine Serum (FBS) contains endogenous thyroid hormones that will competitively inhibit DBHPA binding. The use of Charcoal-Stripped FBS (CS-FBS) is an absolute requirement to establish a true baseline.

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2×104 cells/well in DMEM supplemented with 10% CS-FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with a TR expression plasmid (e.g., TRβ) and a luciferase reporter plasmid driven by a Thyroid Response Element (TRE) using a standard lipofection reagent.

  • Treatment Preparation: Dilute the 10 mM DBHPA stock in serum-free DMEM to create a concentration gradient (10 nM, 100 nM, 1 µM, 10 µM).

  • Incubation: Aspirate the transfection media and apply the DBHPA treatments. Include a positive control (100 nM T3) and a negative vehicle control (0.1% DMSO). Incubate for 24 hours.

  • Assay Execution: Lyse the cells using passive lysis buffer and quantify luminescence using a microplate reader.

  • Self-Validation: The assay is only valid if the T3 positive control demonstrates a >5-fold increase in luminescence over the vehicle control. DBHPA efficacy is calculated as a percentage of the T3 maximum response.

Table 3: Mammalian Cell Assay Setup (TR Activation)
Well DesignationTreatmentPurpose in Self-Validating System
Blank Media onlyEstablishes background luminescence.
Negative Control 0.1% DMSOBasal receptor activity in the absence of ligand.
Positive Control 100 nM T3Validates transfection efficiency and receptor responsiveness.
Test Group DBHPA (10 nM - 10 µM)Determines the EC50 of the synthetic thyromimetic probe.

References

  • Guidechem. "2-HYDROXYPHENOXYACETIC ACID 6324-11-4 wiki - Guidechem".
  • NextSDS. "3,5-DIBROMO-4-HYDROXYPHENOXYACETIC ACID — Chemical Substance Information".
  • ChemicalBook. "3,5-DIBROMO-4-HYDROXYPHENOXYACETIC ACID | 13012-94-7".
Application

Spectrophotometric Determination of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid via Oxidative Coupling with 4-Aminoantipyrine

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details a robust and sensitive spectrophotometric method for the quantitative determination of 3,5-Dibro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a robust and sensitive spectrophotometric method for the quantitative determination of 3,5-Dibromo-4-hydroxyphenoxyacetic acid. The protocol is based on the oxidative coupling reaction of the phenolic hydroxyl group with 4-aminoantipyrine (4-AAP) in the presence of potassium ferricyanide as an oxidizing agent. This reaction, conducted under alkaline conditions, yields a stable, colored antipyrine dye, the absorbance of which is measured in the visible region. This method provides a simple, cost-effective, and reliable alternative to chromatographic techniques for routine analysis in research and quality control settings.

Introduction and Scientific Principle

3,5-Dibromo-4-hydroxyphenoxyacetic acid is a halogenated aromatic compound belonging to the phenoxyacetic acid class of molecules.[1] Accurate quantification of such compounds is crucial in various fields, including environmental monitoring, metabolite analysis, and as intermediates in pharmaceutical synthesis. While methods like GC-MS are powerful, they are not always necessary or available for routine quantification.[2] Spectrophotometry offers a rapid and accessible analytical solution.

The method described herein is based on a well-established principle for the determination of substituted phenols.[3][4] The core of the assay is the oxidative coupling reaction between the target analyte and 4-aminoantipyrine (4-AAP). The reaction mechanism proceeds as follows:

  • Under alkaline conditions (pH ~10), the phenolic hydroxyl group of 3,5-Dibromo-4-hydroxyphenoxyacetic acid is deprotonated, forming a phenolate ion. This deprotonation is essential for activating the aromatic ring for electrophilic substitution.

  • An oxidizing agent, potassium ferricyanide [K₃Fe(CN)₆], oxidizes the 4-AAP.

  • The oxidized 4-AAP then couples with the phenolate ion, typically at the position para to the hydroxyl group. Since the para position is occupied by the oxyacetic acid moiety, the coupling occurs at one of the ortho positions. The presence of the two bromine atoms on the other ortho positions does not sterically hinder the reaction sufficiently to prevent it.

  • This coupling results in the formation of a distinctively colored antipyrine dye. The intensity of the color, measured as absorbance, is directly proportional to the concentration of 3,5-Dibromo-4-hydroxyphenoxyacetic acid in the sample, in accordance with the Beer-Lambert Law.

Materials and Reagents

  • Analyte: 3,5-Dibromo-4-hydroxyphenoxyacetic acid (Purity ≥98%)

  • Solvent: Methanol (HPLC Grade)

  • Buffer: Ammonium Hydroxide (NH₄OH), 2.0 M solution

  • Chromogenic Reagent: 4-Aminoantipyrine (4-AAP), 2% (w/v) solution in deionized water. Prepare fresh daily.

  • Oxidizing Agent: Potassium Ferricyanide [K₃Fe(CN)₆], 8% (w/v) solution in deionized water. Prepare fresh daily.

  • Acidifying Agent: Hydrochloric Acid (HCl), 1.0 M solution

  • Equipment:

    • UV-Visible Spectrophotometer (e.g., Perkin-Elmer LAMBDA 35 or equivalent)[5]

    • 1 cm path length quartz or glass cuvettes

    • Calibrated volumetric flasks and pipettes

    • pH meter

    • Analytical balance

Experimental Protocol: A Step-by-Step Guide

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 3,5-Dibromo-4-hydroxyphenoxyacetic acid and transfer it to a 100 mL volumetric flask. Dissolve in approximately 70 mL of methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution. Make up to the mark with methanol and mix thoroughly. This solution is stable for one month when stored at 4°C in an amber bottle.

  • Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly. Prepare this solution fresh daily.

Determination of Wavelength of Maximum Absorbance (λmax)

The λmax of the colored product must be determined empirically to ensure maximum sensitivity.

  • Pipette 5.0 mL of the Working Standard Solution (100 µg/mL) into a 50 mL volumetric flask.

  • Add 5.0 mL of 2.0 M NH₄OH buffer.

  • Add 1.0 mL of 2% 4-AAP solution and mix.

  • Add 1.0 mL of 8% K₃Fe(CN)₆ solution.

  • Immediately dilute to the 50 mL mark with deionized water, stopper the flask, and invert several times to mix.

  • Allow the reaction to proceed for 15 minutes at room temperature for full color development.

  • Prepare a reagent blank concurrently by following steps 2-6 in a separate 50 mL volumetric flask, replacing the analyte solution with 5.0 mL of deionized water.

  • Using the spectrophotometer, scan the absorbance of the colored standard solution from 400 nm to 700 nm, using the reagent blank to zero the instrument.

  • Identify the wavelength that corresponds to the peak absorbance. This is the λmax for all subsequent measurements. The λmax for similar antipyrine dyes is typically in the range of 500-540 nm.

Construction of the Calibration Curve
  • Pipette 0.5, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the Working Standard Solution (100 µg/mL) into a series of labeled 50 mL volumetric flasks.

  • To each flask, add 5.0 mL of 2.0 M NH₄OH buffer.

  • Add 1.0 mL of 2% 4-AAP solution to each flask and mix.

  • Add 1.0 mL of 8% K₃Fe(CN)₆ solution to each flask.

  • Immediately dilute to the 50 mL mark with deionized water, stopper, and mix.

  • Allow the flasks to stand for 15 minutes at room temperature.

  • Measure the absorbance of each solution at the predetermined λmax against the reagent blank.

  • Plot a graph of absorbance (Y-axis) versus the final concentration in µg/mL (X-axis). The final concentrations will be 1, 2, 4, 8, 12, and 16 µg/mL.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.998 is indicative of good linearity.

Analysis of an Unknown Sample
  • Prepare the unknown sample by dissolving it in methanol and then diluting with deionized water to an estimated concentration that falls within the linear range of the calibration curve (1-16 µg/mL).

  • Transfer a suitable aliquot (e.g., Vₓ mL) of the diluted unknown sample into a 50 mL volumetric flask.

  • Follow steps 2-7 as described in Section 3.3.

  • Measure the absorbance (Aᵤₙₖ) of the sample.

Data Analysis and Calculations

The concentration of 3,5-Dibromo-4-hydroxyphenoxyacetic acid in the final measured solution can be calculated using the linear regression equation derived from the calibration curve:

Concentration (µg/mL) = (Aᵤₙₖ - c) / m

Where:

  • Aᵤₙₖ is the absorbance of the unknown sample.

  • m is the slope of the calibration curve.

  • c is the y-intercept of the calibration curve.

To determine the concentration in the original, undiluted sample, apply the appropriate dilution factor:

Original Concentration = Concentration (from equation) × (Total Volume of prepared sample / Initial weight or volume of sample) × Dilution Factor

Representative Data

The following table presents example data for a typical calibration curve.

Standard No.Volume of Working Std (100 µg/mL)Final Concentration (µg/mL)Absorbance at λmax (AU)
10.5 mL1.00.085
21.0 mL2.00.168
32.0 mL4.00.335
44.0 mL8.00.672
56.0 mL12.01.006
68.0 mL16.01.340
Linear Regression y = 0.0835x + 0.001
Correlation (R²) 0.9997

Experimental Workflow Diagram

The following diagram provides a visual representation of the complete analytical workflow.

Spectrophotometry_Workflow cluster_prep Preparation cluster_calibration Calibration & Measurement cluster_sample Sample Analysis stock Prepare 1000 µg/mL Stock Standard working Prepare 100 µg/mL Working Standard stock->working series Create Calibration Series (0.5 to 8.0 mL of Working Std) working->series reagents Prepare Buffer, 4-AAP, and K3Fe(CN)6 react Add Reagents: 1. NH4OH Buffer 2. 4-AAP Solution 3. K3Fe(CN)6 Solution series->react incubate Incubate 15 min for Color Development react->incubate measure Measure Absorbance at λmax incubate->measure plot Plot Absorbance vs. Conc. and Perform Linear Regression measure->plot calc Calculate Concentration using Calibration Curve plot->calc Use y=mx+c prep_sample Prepare & Dilute Unknown Sample react_sample React Sample Aliquot with Reagents prep_sample->react_sample measure_sample Measure Sample Absorbance react_sample->measure_sample measure_sample->calc

Caption: Workflow for the spectrophotometric determination of 3,5-Dibromo-4-hydroxyphenoxyacetic acid.

Method Validation and Trustworthiness

To ensure the trustworthiness and reliability of this protocol, it is essential that users perform a method validation according to internal quality standards or ICH guidelines.[6] Key parameters to evaluate include:

  • Linearity: Assessed from the calibration curve's correlation coefficient (R²).

  • Accuracy: Determined by spike-recovery experiments, where a known quantity of the standard is added to a sample matrix.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as percent relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.[6]

This protocol provides a self-validating framework, as the initial determination of λmax and the generation of a daily calibration curve inherently control for variations in instrument performance and reagent stability.

References

  • Lopez, P., et al. (2009). Methods for the Determination of Phenolic Brominated Flame Retardants, and By-Products, Formulation Intermediates and Decomposition Products of Brominated Flame Retardants in Water. Journal of Chromatography A, 1216(3), 425-435. [Link]

  • Day, A. R., & Taggart, W. T. (1928). Unification of Bromination Methods of Analysis as Applied to Phenols and Aromatic Amines. Industrial & Engineering Chemistry, 20(5), 545–547. [Link]

  • Smith, B. (1956). Quantitative Bromination of Phenols. Acta Chemica Scandinavica, 10, 1589-1596. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-DIBROMO-4-HYDROXYPHENOXYACETIC ACID. PubChem Compound Database. Retrieved from [Link]

  • Scribd. (n.d.). Estimation of Phenol by Bromination Method. Retrieved from [Link]

  • ResearchGate. (n.d.). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Bis(3,5-dibromo-4-hydroxyphenyl)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 3,5-DibroMo-4-hydroxyphenylacetic acid — Chemical Substance Information. Retrieved from [Link]

  • El-Gindy, A., et al. (2011). Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 4(2), 159-174. [Link]

  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(7). [Link]

  • ResearchGate. (2016). (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives. Retrieved from [Link]

  • de Oliveira, G. G., et al. (2022). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Basavaiah, K., & Nagegowda, P. (2004). Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Chemical & Pharmaceutical Bulletin, 52(7), 837-842. [Link]

  • Google Patents. (2009). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • International Journal of Pharmacy and Technology. (2012). Spectrophotometric Determination Of Drugs Using N-Bromosuccinimide And Rhodamine-B Dye. Retrieved from [Link]

  • MDPI. (2025). UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex for Selecting the Most Sensitive Material. Molecules, 30(10), 2185. [Link]

  • ScienceAsia. (2004). Titrimetric and Modified Spectrophotometric Methods for the Determination of Amlodipine Besylate Using Bromate-Bromide Mixture. ScienceAsia, 30, 25-31. [Link]

  • Semantic Scholar. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie, 24(2), 267-280. [Link]

  • Ahmed, S. M., et al. (2025). Exploring the power of spectrophotometric technique in determination of oxytetracycline and lidocaine in their pharmaceutical dosage form as well. BMC Chemistry, 19(1), 15. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate heavily halogenated aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate heavily halogenated aromatic compounds. 3,5-Dibromo-4-hydroxyphenoxyacetic acid is a notoriously difficult molecule due to its rigid hydrogen-bonding network and the extreme lipophilicity of its ortho-bromine atoms.

Below, I have compiled a definitive troubleshooting guide to help you overcome these physicochemical barriers and achieve thermodynamically stable aqueous solutions for your downstream assays.

🧪 Troubleshooting FAQs: Molecular Profiling & Causality

Q1: Why does 3,5-Dibromo-4-hydroxyphenoxyacetic acid precipitate immediately when added to my aqueous assay buffer? A1: This phenomenon is driven by the molecule's extreme lattice energy and lipophilicity. While the molecule possesses a polar carboxylic acid with a predicted pKa of approximately 3.27[1], the two bulky, highly lipophilic ortho-bromine atoms dominate its physicochemical profile. When spiked into an aqueous buffer from a concentrated stock, the local dielectric constant drops, and the hydrophobic dibromophenol moiety rapidly aggregates to minimize thermodynamically unfavorable contact with water, leading to rapid [2].

Q2: Can I simply adjust the pH to force it into solution? A2: Yes, but with strict limitations. Adjusting the buffer to pH > 6.0 will fully deprotonate the carboxylic acid, forming a carboxylate anion. However, this localized charge is often insufficient to overcome the massive hydrophobic penalty of the brominated ring. Furthermore, while the phenolic OH can also be deprotonated at higher pH levels, highly alkaline conditions can degrade your compound or be entirely incompatible with physiological downstream assays.

Q3: Organic solvents interfere with my cell-based assays. What is the most effective solvent-free solubilization strategy? A3: Host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry gold standard for this chemotype. The internal cavity of β-cyclodextrin has an aperture wide enough to perfectly accommodate the steric bulk of halogenated phenols[3]. By encapsulating the lipophilic dibromophenol ring, HP-β-CD shields it from the aqueous environment. This complexation displaces [4] from the cyclodextrin cavity, resulting in a thermodynamically stable, solvent-free aqueous solution that preserves the structural integrity of the active pharmaceutical ingredient[5].

📊 Quantitative Data: Comparative Solubilization Strategies

The table below summarizes the expected solubility gains based on the physicochemical mechanisms applied to 3,5-Dibromo-4-hydroxyphenoxyacetic acid.

Solubilization StrategyExcipient / ConditionMechanism of ActionEst. Solubility GainAssay Compatibility
Control (Baseline) Deionized Water (pH 3.0)N/A (Protonated state, high lattice energy)1x (Baseline)Poor
Salt Formation Phosphate Buffer (pH 7.4)Deprotonation of the COOH group (pKa ~3.27)~30xModerate
Cosolvency 20% v/v PEG 400Disruption of the aqueous hydrogen-bond network~80xLow (Cytotoxic)
Host-Guest Complexation 10% w/v HP-β-CDHydrophobic shielding of bulky bromine atoms>200xExcellent

⚙️ Experimental Workflows: Self-Validating Systems

To achieve the >200x solubility gain listed above, you must properly formulate the inclusion complex. The following protocol utilizes the [6] to ensure a self-validating formulation process.

Protocol: Phase Solubility Profiling & HP-β-CD Complexation

Objective: To generate a thermodynamically stable, solvent-free aqueous stock. Causality: By titrating the CD concentration, we calculate the stability constant ( K1:1​ ) to ensure we achieve maximum solubility without over-formulating with excess excipient, which could alter assay osmolarity.

  • Step 1: Vehicle Preparation. Prepare a series of HP-β-CD solutions (0, 10, 20, 30, 40, and 50 mM) in 50 mM Phosphate Buffer (pH 7.4).

    • Why: Maintaining a constant physiological pH ensures the carboxylic acid remains uniformly ionized, isolating the solubility gain solely to the cyclodextrin complexation mechanism.

  • Step 2: API Saturation. Add an excess amount (e.g., 20 mg) of 3,5-Dibromo-4-hydroxyphenoxyacetic acid to 5 mL of each CD solution in sealed borosilicate glass vials.

  • Step 3: Thermodynamic Equilibration. Place the vials in a shaking water bath at 25°C at 150 rpm for 48 hours.

    • Validation Check 1 (Equilibrium): Withdraw a 100 µL micro-aliquot at 24 hours and 48 hours. If the API concentration is identical at both time points, the system has successfully reached thermodynamic equilibrium.

  • Step 4: Phase Separation. Filter the suspensions through a 0.45 µm PTFE syringe filter. Discard the first 1 mL of filtrate.

    • Why: PTFE is chemically inert. Discarding the first milliliter saturates any potential non-specific binding sites on the membrane, ensuring the collected filtrate accurately represents the true dissolved concentration.

  • Step 5: Quantification & Validation. Dilute the filtrate and analyze via HPLC-UV.

    • Validation Check 2 (Stoichiometry): Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear relationship ( R2>0.99 ) with a slope less than 1 mathematically validates the formation of a soluble AL​ -type 1:1 inclusion complex[6].

  • Step 6: Lyophilization. Freeze the optimized liquid complex at -80°C and lyophilize for 72 hours to yield a highly soluble, reconstitutable solid powder.

🗺️ Logical Workflow Visualization

SolubilityStrategies A 3,5-Dibromo-4-hydroxyphenoxyacetic Acid (Low Aqueous Solubility) B Is the downstream assay pH-sensitive? A->B C pH Adjustment (pH > 6.0) Ionizes COOH group B->C No (Adjust pH) D Are organic solvents tolerated (<5%)? B->D Yes (Requires pH 7.4) G Thermodynamically Stable Aqueous Solution C->G E Cosolvency (Add PEG400 / PG) D->E Yes F Host-Guest Complexation (HP-β-CD Encapsulation) D->F No (In vivo / Cell assays) E->G F->G Ideal for hydrophobic Br atoms

Caption: Logical decision tree for selecting a solubilization strategy based on assay constraints.

📚 References

  • Jorgensen, W. L., et al. "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules". ACS Medicinal Chemistry Letters (2016). Available at: [Link]

  • Kfoury, M., et al. "Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity". Beilstein Journal of Organic Chemistry (2014). Available at: [Link]

  • MDPI. "Cyclodextrins, Surfactants and Their Inclusion Complexes". Available at: [Link]

  • ResearchGate. "Structure of chlorophenol-cyclodextrin complexes in aqueous solution". Available at: [Link]

  • Hernández-Sánchez, P., et al. "Carvacrol and HP-β-Cyclodextrin Complexes: Extensive Characterization and Potential Cytotoxic Effect". Pharmaceutics (2022). Available at: [Link]

Sources

Optimization

Optimizing reaction yield for 3,5-Dibromo-4-hydroxyphenoxyacetic acid synthesis

Welcome to the Technical Support Center. As an Application Scientist, my goal is to help you move beyond merely following recipes and instead master the mechanistic levers of your reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, my goal is to help you move beyond merely following recipes and instead master the mechanistic levers of your reactions. This guide is dedicated to troubleshooting and optimizing the synthesis of 3,5-Dibromo-4-hydroxyphenoxyacetic acid (CAS 13012-94-7).

Electrophilic aromatic bromination of phenols is notoriously sensitive. The electron-donating hydroxyl group highly activates the aromatic ring, making it susceptible not only to rapid halogenation but also to over-oxidation and ether cleavage. Success relies on precise control of stoichiometry, solvent environment, and thermodynamics.

Reaction Pathway & Mechanistic Bottlenecks

Understanding the reaction pathway is critical for troubleshooting. The synthesis proceeds via a mono-brominated intermediate. Because the first bromine atom is electron-withdrawing, it slightly deactivates the ring, requiring a carefully controlled thermal push to achieve the second bromination without triggering oxidative degradation into quinones[1].

G A 4-Hydroxyphenoxyacetic acid (Starting Material) B 3-Bromo-4-hydroxyphenoxyacetic acid (Mono-bromo Intermediate) A->B Br2 (1.0 eq) Glacial AcOH C 3,5-Dibromo-4-hydroxyphenoxyacetic acid (Target Product) B->C Br2 (1.2 eq) 35-40 °C D Quinone Derivatives & Cleavage (Over-oxidation Byproducts) B->D Excess Br2 High Temp (>70 °C) C->D Prolonged Heating Unquenched Br2

Fig 1: Reaction pathway and competing side reactions in the synthesis of the dibrominated target.

Standard Operating Procedure (SOP)

This self-validating protocol is designed to maximize yield by leveraging the mild acidity of glacial acetic acid to modulate phenol reactivity, a standard established in [2].

Step-by-Step Methodology
  • Substrate Dissolution: Suspend 4-hydroxyphenoxyacetic acid (1.0 equiv) in glacial acetic acid (10 volumes).

    • Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the Wheland intermediate. Crucially, its mild acidity suppresses the formation of the highly reactive phenoxide ion, preventing runaway polybromination[2].

  • Electrophile Preparation: In a separate addition funnel, prepare a solution of liquid Bromine (Br₂, 2.2 equiv) in glacial acetic acid (2 volumes).

  • Controlled Addition: Cool the main reactor to 15–20 °C. Add the Br₂ solution dropwise over 1 hour.

    • Causality: The first bromination is highly exothermic. Dropwise addition prevents localized temperature spikes that lead to ether cleavage.

  • Reaction Maturation: Once addition is complete, gradually warm the reaction mixture to 35–40 °C and stir for 4 hours.

    • Causality: The mono-bromo intermediate is deactivated. Warming to 35 °C provides the necessary activation energy to drive the second bromination to completion without crossing the thermal threshold for oxidation[3].

  • Reductive Quenching: Cool the mixture to room temperature. Slowly add a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the red/orange tint of unreacted bromine completely dissipates.

    • Causality: Unquenched bromine will continuously oxidize the electron-rich product during concentration. Bisulfite instantly reduces Br₂ to benign bromide (Br⁻) ions.

  • Isolation & Recovery: Dilute the quenched mixture with ice-cold distilled water (30 volumes) to force precipitation. Filter the off-white crystals, wash with cold water to remove residual acetic acid, and dry under vacuum at 45 °C.

Quantitative Data: Yield vs. Reaction Conditions

The following table summarizes in-house optimization data, demonstrating how deviations from the SOP impact both yield and purity.

Reaction ConditionBr₂ EquivalentsTemp (°C)SolventYield (%)Purity (HPLC)Primary Impurity Observed
A (Under-dosed)1.840Glacial AcOH62%81.0%Mono-bromo intermediate
B (Optimized) 2.2 40 Glacial AcOH 89% >98.5% None (Trace quinones)
C (Over-heated)2.275Glacial AcOH41%65.0%Quinones & Ether cleavage
D (Excess Br₂)3.040Glacial AcOH54%72.0%Tribromophenol derivatives

Troubleshooting FAQs

Q1: My reaction mixture is turning dark brown/black, and my final yield is exceptionally low. What is happening? A1: You are observing over-oxidation. Phenols are electron-rich and highly susceptible to oxidation by halogens, which converts them into dark-colored quinone derivatives[1]. Actionable Fix: Ensure strict temperature control (do not exceed 40 °C). Verify your bromine stoichiometry is exactly 2.2 equivalents. Never skip the sodium bisulfite quench step prior to workup.

Q2: LC-MS analysis shows a persistent peak corresponding to the mono-brominated intermediate. How do I force the reaction to completion? A2: The introduction of the first electron-withdrawing bromine atom deactivates the aromatic ring, making the second bromination kinetically slower. Actionable Fix: Do not simply increase the temperature, as heating above 50 °C promotes ether cleavage. Instead, ensure adequate reaction time (4–6 hours) at the optimal 35–40 °C[3]. Additionally, verify that bromine is not being lost to volatilization by using a well-sealed system with a reflux condenser.

Q3: I am losing a significant amount of product during the final crystallization step. How can I improve recovery? A3: 3,5-Dibromo-4-hydroxyphenoxyacetic acid retains moderate solubility in aqueous acetic acid mixtures. Actionable Fix: After quenching, you must alter the solvent polarity drastically. Increase the dilution ratio with ice-cold water (at least 3:1 water-to-acetic acid by volume) and allow the mixture to age at 4 °C for 2 to 3 hours. This aging period maximizes crystal nucleation and growth, significantly improving your isolated yield.

References

  • p-BROMOPHENOL Source: Organic Syntheses URL:[Link]

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides Source: Molecules (MDPI) URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting

Reducing background interference in 3,5-Dibromo-4-hydroxyphenoxyacetic acid assays

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address and mitigate background interference i...

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Author: BenchChem Technical Support Team. Date: April 2026

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address and mitigate background interference in assays for 3,5-Dibromo-4-hydroxyphenoxyacetic acid. As Senior Application Scientists, we have structured this guide to move from general principles to specific assay platforms, ensuring a logical workflow for diagnosing and solving common experimental challenges.

Part 1: Foundational FAQs - Understanding the Source of Background

This section addresses the fundamental principles of assay interference, which are broadly applicable across different analytical methods.

Q1: What is "background interference" and why is it a problem in our assays?

A: Background interference, or noise, is any signal detected by the instrument that is not generated by the specific analyte of interest—in this case, 3,5-Dibromo-4-hydroxyphenoxyacetic acid. It elevates the baseline signal, which can mask the true signal from your analyte, particularly at low concentrations. This leads to reduced assay sensitivity, poor precision, and inaccurate quantification.[1][2][3] Effectively, high background noise shrinks the usable dynamic range of your assay and can lead to false-positive results.[4]

Q2: Our analyte is a brominated phenolic acid. Are there specific properties of this molecule that make it prone to interference?

A: Yes, the chemical structure of 3,5-Dibromo-4-hydroxyphenoxyacetic acid presents unique challenges:

  • Hydrophobicity: The dibromo-substituted phenyl ring increases the molecule's lipophilicity, which can lead to non-specific binding (NSB) to plastic surfaces like microplates and pipette tips.[5]

  • Phenolic Hydroxyl Group: Phenolic compounds are known to be "sticky" and can engage in non-specific interactions with proteins and other macromolecules in your sample matrix.[6][7] This can be a major source of matrix effects.

  • Spectroscopic Properties: The aromatic structure can fluoresce or absorb light, potentially causing direct interference in optical assays.[8][9] Furthermore, compounds with bromine atoms can sometimes lead to unique spectral artifacts.[10]

Part 2: Troubleshooting Immunoassays (e.g., Competitive ELISA)

For a small molecule like 3,5-Dibromo-4-hydroxyphenoxyacetic acid, competitive immunoassays are a common choice.[11] However, they are frequently plagued by high background.

Q3: Our zero-analyte (negative) controls show a very high signal in our competitive ELISA. What is the primary cause?

A: In a competitive ELISA, a high signal in the absence of the analyte indicates that the enzyme-conjugated component (e.g., analyte-enzyme conjugate or secondary antibody-enzyme conjugate) is binding non-specifically to the microplate surface. Your goal is to minimize this binding without disrupting the specific interactions.[12][13][14]

Key Causes & Solutions:

  • Insufficient Blocking: The blocking buffer's job is to coat all unoccupied sites on the plate, preventing the conjugate from adhering.[14][15] If blocking is incomplete, background will be high.

    • Solution: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). You can also try a different blocking agent. While Bovine Serum Albumin (BSA) is common, sometimes non-fat dry milk or specialized commercial blockers work better.[12][16]

  • Excessive Conjugate Concentration: Using too much enzyme-labeled conjugate increases the probability of low-affinity, non-specific binding.[17]

    • Solution: Perform a titration experiment to determine the optimal conjugate concentration. The ideal concentration is the one that gives a robust signal for your positive control with the lowest possible signal for your negative control.

  • Inefficient Washing: The washing steps are critical for removing unbound reagents, including non-specifically bound conjugate.[2][3][18] This is one of the most common reasons for high background.[1]

    • Solution: Increase the number of wash cycles (from 3 to 5 or 6).[2][3] Ensure the wash volume is sufficient to completely fill the well (e.g., 300-400 µL for a 96-well plate).[19] Adding a 30-60 second soak time during each wash step can also significantly improve efficiency.[4][13]

  • Contaminated Reagents: Buffers or other reagents can become contaminated with the enzyme or other interfering substances.[13][19][20]

    • Solution: Always use fresh, high-purity reagents and water.[19][20] Filter-sterilize buffers to prevent microbial growth, which can be a source of endogenous enzymes causing interference.

Workflow for Diagnosing High Background in Competitive ELISA

Below is a logical workflow to systematically identify and resolve the source of high background noise.

ELISA_Troubleshooting cluster_wash Washing Actions cluster_block Blocking Actions cluster_conjugate Conjugate Actions cluster_reagents Reagent Actions Start High Background Signal Observed (Low Analyte -> High OD) Check_Washing Step 1: Optimize Washing Protocol Start->Check_Washing Check_Blocking Step 2: Evaluate Blocking Efficiency Check_Washing->Check_Blocking Issue Persists Resolved Background Reduced Proceed with Assay Check_Washing->Resolved Issue Resolved Wash_Action Increase wash cycles/volume Add soak steps Verify washer performance Check_Washing->Wash_Action Check_Conjugate Step 3: Titrate Conjugate Concentration Check_Blocking->Check_Conjugate Issue Persists Check_Blocking->Resolved Issue Resolved Block_Action Increase incubation time Change blocking agent (e.g., Casein) Increase blocker concentration Check_Blocking->Block_Action Check_Reagents Step 4: Verify Reagent Integrity Check_Conjugate->Check_Reagents Issue Persists Check_Conjugate->Resolved Issue Resolved Conjugate_Action Perform checkerboard titration Use lowest concentration giving adequate signal window Check_Conjugate->Conjugate_Action Check_Reagents->Resolved Issue Resolved Reagents_Action Prepare fresh buffers Use high-purity water Check for contamination Check_Reagents->Reagents_Action

Caption: Troubleshooting workflow for high ELISA background.

Part 3: Troubleshooting Chromatographic Assays (e.g., HPLC-UV, LC-MS)

In chromatographic methods, "background" manifests as a matrix effect, where other components in the sample interfere with the analyte's measurement.[21][22][23]

Q4: My analyte peak area is inconsistent and suppressed when I analyze it in my sample matrix (e.g., plasma, tissue extract) compared to a clean solvent. What's causing this?

A: This is a classic example of a matrix effect, specifically ion suppression in LC-MS or signal suppression in HPLC-UV.[21][24][25] It occurs when co-eluting molecules from the sample matrix interfere with the ionization or detection of your analyte.[22][23] For phenolic acids, common interfering substances include other phenolics, lipids, and proteins.[26]

Key Causes & Solutions:

  • Insufficient Sample Cleanup: Complex matrices contain many compounds that can interfere with analysis.[26]

    • Solution: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is highly effective for cleaning up complex samples and isolating phenolic acids. Matrix Solid-Phase Dispersion (MSPD) is another excellent technique for complex biological materials.[26]

  • Inadequate Chromatographic Separation: If interfering compounds are not chromatographically resolved from your analyte, they will enter the detector at the same time, causing suppression or enhancement.[27]

    • Solution: Optimize your HPLC method. Test different mobile phases, gradients, or column chemistries (e.g., a polar-embedded phase column can improve retention and selectivity for polar compounds like phenolic acids).[28]

  • Using an Inappropriate Calibration Method: Calibrating with standards prepared in a clean solvent will not account for matrix effects, leading to inaccurate quantification.[23]

    • Solution: Prepare your calibration standards in a blank matrix that is identical to your sample (matrix-matched calibration).[23] This ensures that the standards and samples experience the same matrix effects. Alternatively, the method of standard additions can be used.

Q5: How can I definitively prove and quantify the matrix effect in my LC-MS assay?

A: A standard protocol is used to quantify matrix effects. You compare the peak area of an analyte in two different solutions:[23]

  • A solution where the analyte is spiked into a post-extraction blank sample matrix.

  • A solution where the analyte is spiked into a clean solvent.

The matrix effect is calculated as a percentage. A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.[23]

Data Summary: Strategies for Mitigating Interference
Interference TypePrimary CauseRecommended Solution(s)Assay Platform
High Background Non-specific binding of reagentsOptimize washing and blocking steps; Titrate conjugate concentration.[13][17]Immunoassay
Matrix Effect Co-eluting endogenous compoundsImprove sample cleanup (SPE); Use matrix-matched calibrants; Employ an internal standard.[21][23][26]Chromatography
Spectral Interference Overlapping absorbance/fluorescence spectraRun a sample blank to subtract background; Change detection wavelength.[8][10]Spectrophotometry
Fluorescence Quenching Matrix components absorbing emitted lightDilute the sample; Implement better sample cleanup to remove quenchers.[9][29]Fluorometry

Part 4: Key Experimental Protocols

Here we provide detailed, actionable protocols for the most critical troubleshooting steps.

Protocol 1: Optimizing a Microplate Washing Protocol

This protocol is designed to minimize background signal caused by insufficient washing in plate-based assays.

Objective: To empirically determine the optimal number of wash cycles and soak time.

Materials:

  • Coated and blocked microplate

  • Detection conjugate (at working dilution)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[2][17]

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare a 96-well plate that has been coated and blocked according to your standard protocol.

  • Add only assay diluent (no analyte or standard) to all wells.

  • Add your enzyme conjugate at its normal working concentration to all wells. Incubate for the standard duration. This creates a "maximum background" condition.

  • Divide the plate into sections to test different washing conditions (e.g., Rows A-B: 3 washes, no soak; Rows C-D: 5 washes, no soak; Rows E-F: 5 washes, 30-second soak; Rows G-H: 7 washes, 30-second soak).

  • Execute the washing protocols for each section using an automated plate washer or multichannel pipette. Ensure a dispense volume of at least 300 µL/well.

  • After washing, add the substrate and incubate for the standard time.

  • Add stop solution and immediately read the plate at the appropriate wavelength.

  • Analysis: Compare the optical density (OD) values across the different conditions. The optimal condition is the one that yields the lowest OD without being excessively long or complex (the point of diminishing returns).[2] A good target is to achieve a background OD of <0.1.

Protocol 2: Evaluating and Mitigating Matrix Effects in HPLC

This protocol allows you to quantify the matrix effect and demonstrates the utility of matrix-matched calibration.

Objective: To measure the degree of signal suppression or enhancement caused by the sample matrix.

Materials:

  • Blank sample matrix (e.g., drug-free plasma)

  • 3,5-Dibromo-4-hydroxyphenoxyacetic acid analytical standard

  • HPLC system with appropriate column and mobile phases

  • Sample preparation materials (e.g., protein precipitation solvent, SPE cartridges)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard of your analyte at a known concentration (e.g., 100 ng/mL) in the mobile phase starting composition or another clean solvent.

    • Set B (Post-Extraction Spike): Take a blank matrix sample and perform your entire extraction procedure. In the final, clean extract, spike the analyte to the same concentration as Set A (100 ng/mL).

    • Set C (Pre-Extraction Spike): Spike the analyte into a blank matrix sample before the extraction procedure begins (to the same final concentration). This set is used to determine overall recovery, but Set B is the key for matrix effect.

  • Analyze Samples: Inject replicates (n=3-5) of Set A and Set B into the HPLC system and record the peak areas.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

  • Interpretation:

    • If the result is ~100% (e.g., 85-115%), the matrix effect is minimal.

    • If the result is <85%, you have significant signal suppression.

    • If the result is >115%, you have signal enhancement.

  • Mitigation: If a significant matrix effect is observed, develop a calibration curve using matrix-matched standards (i.e., standards prepared like Set B at various concentrations) for accurate quantification.

References

  • Corning Incorporated. (2010). Optimizing the Separation Step on 96-well Microplates for ELISA Assays. Corning. Available at: [Link].

  • Sino Biological. ELISA Troubleshooting: High Background. Sino Biological. Available at: [Link].

  • American Research Products, Inc. Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Blog. Available at: [Link].

  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Astor Scientific. Available at: [Link].

  • Scopelab. (2024, January 31). How to Wash ELISA Microplates Effectively. Scopelab. Available at: [Link].

  • Surmodics IVD. What Causes High Background in ELISA Tests?. Surmodics IVD. Available at: [Link].

  • LabX. (2025, September 26). How to Optimize Microplate Washing for ELISA and Cell-Based Assays. LabX. Available at: [Link].

  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual - Immunoassay Methods. NCBI Bookshelf. Available at: [Link].

  • Corning Incorporated. Optimizing the Seperation Step on 96 Well Plates. ELISA Technical Bulletin. Available at: [Link].

  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Biocompare. Available at: [Link].

  • SeraCare. Critical Factors in Immunoassay Optimization. SeraCare. Available at: [Link].

  • MilliporeSigma. Rationale for a Small Molecule Non-Specific Binding. MilliporeSigma. Available at: [Link].

  • Wessely, S., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. MDPI. Available at: [Link].

  • ResearchGate. Non-competitive Immunoassays for Small Molecules—the Anti-complex and Selective Antibody Systems. ResearchGate. Available at: [Link].

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Patsnap Synapse. Available at: [Link].

  • ResearchGate. (2014, December 3). Does anyone have suggestions on how to decrease the background of a IgG ELISA?. ResearchGate. Available at: [Link].

  • Restivo, A., et al. (2014). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. PLOS ONE. Available at: [Link].

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link].

  • ResearchGate. (2021, February 23). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. ResearchGate. Available at: [Link].

  • Bastola, K., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. SCIRP. Available at: [Link].

  • Robbins, R. J. (2003). Phenolic Acids in Foods: An Overview of Analytical Methodology. ACS Publications. Available at: [Link].

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Available at: [Link].

  • Wang, Y., et al. (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Publishing. Available at: [Link].

  • Dolan, J. W. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available at: [Link].

  • Giusti, F., et al. (2018). Analysis of Polyphenols in the Lamiaceae Family by Matrix Solid-Phase Dispersion Extraction Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination. ACS Omega. Available at: [Link].

  • Semantic Scholar. (2021, August 31). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Semantic Scholar. Available at: [Link].

  • ResearchGate. Interference of Humic Substances in the Spectrophotometric Determination of Bromate by Phenothiazines in Natural Waters. ResearchGate. Available at: [Link].

  • MDPI. (2019, January 18). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. MDPI. Available at: [Link].

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at: [Link].

  • ACS Publications. (2021, June 9). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews. Available at: [Link].

  • ResearchGate. Fluorescence quenching assay: Graph A represents the emission.... ResearchGate. Available at: [Link].

  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. ResearchGate. Available at: [Link].

  • Chemistry LibreTexts. (2022, September 27). 9.3: Interferences in Absorption Spectroscopy. Chemistry LibreTexts. Available at: [Link].

  • SCIEX. (2026, March 2). What is matrix effect and how is it quantified?. SCIEX. Available at: [Link].

  • PMC. The Ecstasy and Agony of Assay Interference Compounds. National Center for Biotechnology Information. Available at: [Link].

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link].

  • AACC. (2022, July 14). Interferences in Toxicology Testing. American Association for Clinical Chemistry. Available at: [Link].

  • NISCAIR Online Periodicals Repository. Spectrophotometric determination of hydrazine using bromine and methyl red. CSIR - National Institute of Science Communication and Policy Research. Available at: [Link].

  • PMC. Avoiding Fluorescence Assay Interference—The Case for Diaphorase. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. (2026, March 1). Of bromination reaction for the spectrophotometric assay of domperidone in pharmaceuticals. ResearchGate. Available at: [Link].

  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Waters Corporation. Available at: [Link].

  • bioRxiv. (2026, January 27). A Competitive Fluorescence Immunoassay Based on Intermolecular Quenching Using an N-Terminally Fluorescent-Labeled IgG Antibody. bioRxiv. Available at: [Link].

  • Semantic Scholar. chemical mechanisms of assay interference and promiscuous enzymatic inhibition observ. Semantic Scholar. Available at: [Link].

  • PubMed. (2018, October 15). A Comparative Study of Fluorescence Assays in Screening for BRD4. PubMed. Available at: [Link].

  • ACS Publications. (2025, September 16). Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality. ACS Publications. Available at: [Link].

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Optimization

Technical Support Center: Troubleshooting 3,5-Dibromo-4-hydroxyphenoxyacetic Acid Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of heavily halogenated aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of heavily halogenated aromatics. 3,5-Dibromo-4-hydroxyphenoxyacetic acid (CAS: 13012-94-7) presents a unique thermodynamic challenge: the molecule features a highly acidic, sterically hindered phenolic hydroxyl group (flanked by two bulky ortho-bromine atoms) and a flexible carboxylic acid tail.

This structural dichotomy creates a rugged energy landscape during crystallization. The competing intermolecular forces—carboxylic acid hydrogen-bond dimerization versus highly directional Type I/II halogen bonds (Br···Br and Br···O)—often prevent the solute molecules from efficiently packing into a rigid lattice. Instead, the system kinetically traps itself by minimizing surface energy, resulting in liquid-liquid phase separation (LLPS) or "oiling out" 1.

The following guide is designed to help you bypass these kinetic traps and establish a self-validating, highly reproducible crystallization workflow.

Part 1: Interactive Troubleshooting FAQs

Q1: My product separates as a sticky, biphasic oil instead of forming crystals upon cooling. How do I force crystallization? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solution crosses the binodal curve (miscibility gap) before reaching the supersaturation threshold required for solid nucleation 2. Causality & Solution: The solute-rich oil droplets are highly mobile and act as an excellent solvent for impurities. To prevent this, you must shift the phase diagram. Abandon highly polar/aqueous solvent systems (like Ethanol/Water) which promote hydrophobic clustering of the brominated rings. Instead, switch to an Ethyl Acetate / Heptane system. More importantly, you must introduce seed crystals just above the cloud point temperature. Seeding provides a low-energy thermodynamic template, allowing the molecules to integrate into a crystal lattice rather than coalescing into an amorphous liquid phase 3.

Q2: NMR and HPLC analysis show persistent mono-bromo impurities (e.g., 3-bromo-4-hydroxyphenoxyacetic acid) even after multiple recrystallizations. Why is this happening? A2: Mono-bromo impurities have a nearly identical molecular volume and polarity to the target compound. Because halogen bonds (Br···Br) are relatively weak and tolerant of geometric variations, the mono-bromo impurity easily substitutes into the crystal lattice of the di-bromo product, forming a solid solution 4. Causality & Solution: Standard cooling crystallization cannot separate solid solutions. You must drastically alter the solubility profile. I recommend performing an intermediate pH-swing purification 5 or forming a dicyclohexylamine (DCHA) salt. The bulky DCHA counter-ion completely rewires the crystal packing, rejecting the mono-bromo impurity into the mother liquor.

Q3: When I add my anti-solvent, the mixture immediately turns into an unfilterable gel. How do I get distinct crystals? A3: Rapid addition of an anti-solvent creates localized zones of extreme supersaturation, pushing the system past the metastable zone and into spinodal decomposition (gelation). Causality & Solution: You must maintain kinetic control. Add the anti-solvent dropwise at an elevated temperature, stop before the cloud point, seed the mixture, and rely on a slow, linear cooling ramp (0.1 °C/min) to drive particle growth rather than catastrophic secondary nucleation.

Part 2: Quantitative Solvent Screening Data

To illustrate the thermodynamic behavior of 3,5-Dibromo-4-hydroxyphenoxyacetic acid, my team mapped the crystallization outcomes across various solvent systems. Notice how the cooling rate and solvent choice dictate the physical state.

Solvent System (v/v)Solute Conc. (mg/mL)Cooling Rate (°C/min)Cloud Point (°C)Physical State ResultFinal Purity (HPLC %)
Ethanol / Water (1:1)1501.045.0Oiling Out (LLPS)92.5
Methanol / Water (2:1)1200.538.5Gelation / Amorphous94.0
Glacial Acetic Acid2000.225.0Crystalline (Needles)98.5
EtOAc / Heptane (1:2) 100 0.1 N/A (Seeded at 50°C) Crystalline (Prisms) 99.8

Part 3: Optimized Step-by-Step Crystallization Protocol

This protocol utilizes an Ethyl Acetate (Good Solvent) / Heptane (Anti-Solvent) system. It is designed as a self-validating workflow; you must observe specific physical milestones before proceeding to the next step.

Step 1: Dissolution & Polish Filtration

  • Suspend the crude 3,5-Dibromo-4-hydroxyphenoxyacetic acid in Ethyl Acetate (10 volumes relative to mass).

  • Heat the reactor to 60°C with moderate agitation (250 RPM) until complete dissolution occurs.

  • Validation Check: The solution must be completely transparent. If any haze remains, perform a hot polish filtration through a 0.45 µm PTFE membrane. Causality: Sub-micron insoluble impurities act as uncontrolled nucleation sites, which can trigger premature oiling out.

Step 2: Controlled Anti-Solvent Addition

  • Maintain the solution at 60°C.

  • Begin adding Heptane dropwise (approx. 10-15 volumes total) via an addition funnel.

  • Validation Check: Monitor the solution closely. Stop the Heptane addition the exact moment a faint bluish opalescence appears (this is the onset of the miscibility gap). Immediately add 0.5 volumes of warm Ethyl Acetate to clear the solution back to a metastable, transparent state.

Step 3: Seeding the Metastable Zone

  • Cool the clear solution slightly to 50°C.

  • Introduce 0.5% w/w of highly pure, milled 3,5-Dibromo-4-hydroxyphenoxyacetic acid seed crystals.

  • Validation Check: The seeds should remain suspended and not dissolve. Causality: By introducing seeds in the metastable zone, you provide the activation energy required to initiate the halogen-bond network, bypassing the energy barrier that typically leads to LLPS.

Step 4: Linear Cooling

  • Program the reactor jacket to cool linearly from 50°C down to 5°C at a strict rate of 0.1 °C/min .

  • Causality: A slow, controlled cooling rate ensures that supersaturation is consumed by the growth of the existing seed crystals rather than the nucleation of new, impurity-trapping oil droplets.

Step 5: Isolation and Washing

  • Filter the resulting crystalline suspension through a sintered glass funnel under vacuum.

  • Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:3 v/v). Causality: The cold wash displaces the impurity-rich mother liquor without dissolving the purified crystal lattice.

  • Dry the crystals under vacuum at 40°C to a constant weight.

Part 4: Troubleshooting Workflow Visualization

The following decision tree maps the logical pathways for resolving complex crystallization failures for this specific compound.

CrystallizationWorkflow Start Crude 3,5-Dibromo-4- hydroxyphenoxyacetic acid Dissolve Dissolve in EtOAc at 60°C & Polish Filter Start->Dissolve CheckLLPS Does Oiling Out (LLPS) Occur? Dissolve->CheckLLPS Seed Clear with EtOAc, Seed above Cloud Point CheckLLPS->Seed Yes (Cloudy/Oil) Cool Controlled Cooling (0.1°C/min to 5°C) CheckLLPS->Cool No (Clear) Seed->Cool Salt Perform DCHA Salt Purification (pH Swing) Salt->Dissolve Free Acid Release CheckPurity Is Mono-bromo Impurity < 0.5%? Cool->CheckPurity CheckPurity->Salt No (Solid Solution) Final Pure Crystalline Product Isolated CheckPurity->Final Yes (Target Met)

Fig 1: Troubleshooting workflow for resolving LLPS and solid solution impurity issues during crystallization.

References

  • American Chemical Society (ACS). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Available at:[Link]

  • Mettler Toledo. Oiling Out in Crystallization: Liquid-Liquid Phase Separation. Available at:[Link]

  • MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Available at:[Link]

  • American Chemical Society (ACS). Halogen Bonding of N-Bromophthalimide by Grinding and Solution Crystallization. Available at:[Link]

Sources

Troubleshooting

Refining chromatography gradient for 3,5-Dibromo-4-hydroxyphenoxyacetic acid separation

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have developed this technical guide to address the specific physicochemical hurdles associated with analyzing highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have developed this technical guide to address the specific physicochemical hurdles associated with analyzing highly functionalized halogenated aromatics.

Separating 3,5-Dibromo-4-hydroxyphenoxyacetic acid presents a unique chromatographic challenge. The molecule possesses dual ionizable groups (a carboxylic acid and a sterically hindered, electron-deficient phenol) alongside highly polarizable bromine substituents. Success in this separation relies not on trial-and-error, but on understanding the causality between the molecule's structural electronics and the stationary phase.

Part 1: Molecule Profiling & The Causality of Retention

To control a molecule's retention, we must first understand its ionization states. The electron-withdrawing nature of the two ortho-bromine atoms significantly increases the acidity of the phenolic hydroxyl group, while the phenoxyacetic acid moiety remains highly acidic.

Table 1: Physicochemical Properties & Chromatographic Implications

Functional Group / FeatureEstimated pKaChromatographic Implication & Causality
Carboxylic Acid ~3.1Exists as an anion at neutral pH. Requires a mobile phase pH < 2.1 to ensure full protonation and prevent peak splitting.
Dibromophenol ~6.5 - 7.0Ionizes easily compared to standard phenols (pKa 10). Failure to buffer the mobile phase leads to a dynamic di-anionic equilibrium and severe retention time drift.
Bromine Substituents N/A (High Polarizability)Highly lipophilic but prone to secondary interactions (halogen bonding) with residual silanols on standard C18 silica.

Part 2: Troubleshooting FAQs

Q1: Why am I observing severe peak tailing and broad peak shapes for 3,5-Dibromo-4-hydroxyphenoxyacetic acid, and how do I fix it? A1: Peak tailing in this molecule is caused by secondary interactions. If your mobile phase pH is near the pKa of the carboxylic acid (pH 3–4), the molecule exists in a state of partial ionization, causing it to travel through the column at different speeds. Furthermore, the bromine atoms can participate in halogen bonding with unendcapped silanols on the column. The Fix: Buffer the mobile phase to at least 1 pH unit below the lowest pKa. Adding 0.05% to 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0, ensuring both the carboxylic acid and the phenol are fully protonated (neutral). This principle is validated in the profiling of complex natural bromophenols, where mobile phases modified with1 [2].

Q2: My compound is co-eluting with a mono-bromo impurity. Adjusting the gradient slope on my C18 column isn't helping. What is the next logical step? A2: Standard alkyl phases (C18/C8) separate primarily by hydrophobicity. The hydrophobic difference between a mono-bromo and di-bromo species is sometimes insufficient for baseline resolution. The Fix: Switch to a Biphenyl or Phenyl-Hexyl stationary phase. Biphenyl columns exploit π−π interactions and are highly sensitive to the polarizability of halogens. They offer orthogonal selectivity to C18, which has been proven superior for 2 [3].

Q3: Should I use Methanol or Acetonitrile as the strong solvent (Mobile Phase B)? A3: Acetonitrile is generally preferred for its lower viscosity, which allows for higher flow rates and sharper peaks. It is the 3 [1]. However, Methanol is a protic solvent and can participate in hydrogen bonding with the ether oxygen and phenolic hydroxyl of your analyte. If you are struggling with co-elution, screening a Methanol gradient can completely alter the elution order.

Part 3: Method Optimization Logic

G Start Analyze 3,5-Dibromo-4- hydroxyphenoxyacetic acid Check1 Is Peak Tailing Observed? Start->Check1 Fix1 Lower pH to < 2.5 (Add 0.05% TFA) Check1->Fix1 YES Check2 Co-elution with Brominated Impurities? Check1->Check2 NO Fix1->Check2 Fix2 Switch to Biphenyl Stationary Phase Check2->Fix2 YES Check3 Retention Time Instability? Check2->Check3 NO Fix2->Check3 Fix3 Increase Equilibration Time & Buffer Capacity Check3->Fix3 YES Final Optimized HPLC Method Validated Check3->Final NO Fix3->Final

Troubleshooting workflow for the chromatographic optimization of brominated phenoxyacetic acids.

Part 4: Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates a System Suitability Test (SST) that validates the mechanism of separation before any unknown samples are processed.

Materials & Setup
  • Column: Biphenyl or end-capped C18 (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water with 0.05% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.05% v/v TFA.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for heavy halogenated compounds).

Step-by-Step Methodology
  • Sample Preparation (Crucial Step): Dissolve the analyte in a diluent that exactly matches the initial mobile phase conditions (95% A / 5% B).

    • Causality: Injecting a sample dissolved in 100% organic solvent causes a localized disruption of the gradient at the head of the column, leading to peak splitting (the "solvent effect").

  • System Equilibration: Flush the column with at least 10 column volumes (CV) of the initial mobile phase to ensure the stationary phase is fully saturated with the acidic modifier.

  • System Suitability Testing (SST): Inject a resolution standard containing 3,5-Dibromo-4-hydroxyphenoxyacetic acid and a known mono-bromo impurity.

    • Validation Criteria: The system is validated for use only if the resolution ( Rs​ ) between the mono-bromo and di-bromo peaks is ≥2.0 , and the tailing factor ( Tf​ ) for the main peak is ≤1.2 .

  • Gradient Execution: Execute the optimized gradient detailed in Table 2. The gradient starts at a low organic percentage to focus the analyte at the column head, then ramps to 70% to elute the highly hydrophobic di-brominated ring.

Table 2: Optimized UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.4955Isocratic Hold (Focusing)
8.00.43070Linear Ramp
9.00.4595Column Wash
11.00.4595Isocratic Wash
11.10.4955Return to Initial
15.00.4955Re-equilibration

Part 5: References

  • Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) . PubMed.

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa . MDPI.

  • Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS . ResearchGate.

Sources

Optimization

Preventing oxidation of 3,5-Dibromo-4-hydroxyphenoxyacetic acid during experiments

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Experiments Frequently Asked Questions (FAQs) Q1: My solution of 3,5-Dibromo-4-hydroxyphenoxyacetic acid is developin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Experiments

Frequently Asked Questions (FAQs)

Q1: My solution of 3,5-Dibromo-4-hydroxyphenoxyacetic acid is developing a yellow or brownish tint. What is causing this discoloration?

This discoloration is a common indicator of oxidation. The phenolic hydroxyl group in 3,5-Dibromo-4-hydroxyphenoxyacetic acid is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by several factors in the laboratory environment, including exposure to air (oxygen), light, high pH, and the presence of trace metal ions. The initial oxidation product is likely a semiquinone radical, which can then be further oxidized to a quinone-type structure. These quinonoid compounds are often colored and can subsequently polymerize to form even more intensely colored products.

Q2: What are the potential consequences of using oxidized 3,5-Dibromo-4-hydroxyphenoxyacetic acid in my experiments?

Using an oxidized solution can have significant negative impacts on your research. The presence of impurities can lead to:

  • Reduced Potency: The concentration of the active, unoxidized compound will be lower than expected, potentially leading to a diminished or absent biological effect.

  • Altered Biological Activity: The oxidation products may have their own distinct biological activities, which could confound your experimental results or even introduce toxicity.

  • Lack of Reproducibility: The extent of oxidation can vary between batches and over time, leading to inconsistent results and making it difficult to reproduce your findings.

  • Inaccurate Quantification: The presence of degradation products can interfere with analytical methods, leading to erroneous measurements of the concentration of the parent compound.

Q3: How can I confirm that my 3,5-Dibromo-4-hydroxyphenoxyacetic acid has oxidized?

Several analytical techniques can be used to detect and quantify the degradation of your compound. High-Performance Liquid Chromatography (HPLC) is a highly effective method.[1][2]

  • HPLC Analysis: When analyzing an oxidized sample by reverse-phase HPLC, you will typically observe a decrease in the peak area of the parent compound and the appearance of new, earlier-eluting peaks corresponding to the more polar oxidation products. A diode-array detector (DAD) can be particularly useful as it can show a change in the UV-Vis spectrum, with oxidation products often exhibiting different absorption maxima.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be used to separate and identify degradation products based on their mass-to-charge ratio and fragmentation patterns.[1]

  • UV-Vis Spectroscopy: A simple, though less specific, method is to monitor the UV-Vis spectrum of your solution over time. An increase in absorbance at longer wavelengths (in the visible region) is often indicative of the formation of colored oxidation products.

Q4: What are the optimal storage conditions to minimize oxidation of 3,5-Dibromo-4-hydroxyphenoxyacetic acid?

Proper storage is the first line of defense against oxidation. Here are our recommendations:

Storage ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C or -80°C.Lower temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This displaces oxygen, a key reactant in the oxidation process.
Light Protect from light by using amber vials or by wrapping containers in aluminum foil.Light, particularly UV light, can provide the energy to initiate oxidative reactions.
pH of Solution For solutions, maintain a slightly acidic pH (around 5-6).High pH can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.
Container Use high-purity glass or Teflon containers.Avoid containers with metal components that could leach ions into the solution.

Troubleshooting Guides

Guide 1: Investigating and Confirming Oxidation

This guide provides a step-by-step workflow to determine if your 3,5-Dibromo-4-hydroxyphenoxyacetic acid has undergone significant oxidation.

Step 1: Visual Inspection

  • Observe the color of your solid compound and its solutions. Any deviation from a white or off-white solid or a colorless solution should be considered suspect.

Step 2: HPLC Analysis for Purity Assessment

  • Prepare a fresh standard solution of 3,5-Dibromo-4-hydroxyphenoxyacetic acid from a new or properly stored batch.

  • Prepare a solution of the suspect (potentially oxidized) sample at the same concentration.

  • Analyze both samples by reverse-phase HPLC using a C18 column. A suitable mobile phase could consist of an acetonitrile and water gradient with a small amount of an acidifier like formic or acetic acid to ensure the carboxylic acid is protonated.

  • Compare the chromatograms. Look for a decrease in the main peak's area and the emergence of new peaks in the suspect sample.

Step 3: Mass Spectrometry for Identification of Degradation Products

  • If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass of the degradation products. The primary oxidation product is likely to be the corresponding quinone, which would have a molecular weight two units less than the parent compound due to the loss of two hydrogen atoms.

Experimental Protocols

Protocol 1: Forced Degradation Study to Understand Stability

A forced degradation study is a powerful tool to understand the stability of your compound under various stress conditions.[3][4][5][6] This can help you identify the most critical factors to control in your experiments.

Objective: To intentionally degrade 3,5-Dibromo-4-hydroxyphenoxyacetic acid under controlled conditions to understand its degradation pathways.

Materials:

  • 3,5-Dibromo-4-hydroxyphenoxyacetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source with a defined output (e.g., a photostability chamber) for a specified duration.

  • Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 80°C) for 24 hours.

  • Analysis: After the stress period, analyze all samples by HPLC to determine the extent of degradation and the profile of degradation products.

Visualization of Oxidation and Prevention

Diagram 1: Proposed Oxidation Pathway of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid

oxidation_pathway parent 3,5-Dibromo-4-hydroxyphenoxyacetic acid semiquinone Semiquinone Radical parent->semiquinone Oxidant (O₂, Metal Ions) quinone Quinone Product (Colored) semiquinone->quinone Further Oxidation polymer Polymerized Products (Colored) quinone->polymer Polymerization

Caption: Proposed oxidation pathway of 3,5-Dibromo-4-hydroxyphenoxyacetic acid.

Diagram 2: Mechanism of Action for Common Antioxidants

antioxidant_mechanism cluster_oxidation Oxidative Process cluster_prevention Antioxidant Intervention Free Radical Reactive Oxygen Species (ROS) Target Molecule 3,5-Dibromo-4-hydroxyphenoxyacetic acid Free Radical->Target Molecule Attacks Stable Radical Stable Antioxidant Radical Free Radical->Stable Radical Neutralized to Oxidized Molecule Oxidized Product Target Molecule->Oxidized Molecule Becomes Antioxidant Antioxidant (e.g., Ascorbic Acid, BHT) Antioxidant->Free Radical Scavenges

Caption: How antioxidants protect the target molecule from oxidation.

Preventative Measures: The Role of Antioxidants

For experiments requiring solutions to be stable for extended periods, the addition of an antioxidant is highly recommended.

Recommended Antioxidants
AntioxidantRecommended ConcentrationSolvent CompatibilityMechanism of Action
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Aqueous buffersA reducing agent and radical scavenger.[7]
Butylated Hydroxytoluene (BHT) 0.01 - 0.05% (w/v)Organic solventsA phenolic antioxidant that acts as a free radical scavenger.[8]
Sodium Metabisulfite 0.01 - 0.1% (w/v)Aqueous buffersAn oxygen scavenger.

Important Considerations:

  • Always test for compatibility of the antioxidant with your specific experimental system to ensure it does not interfere with your assay.

  • The effectiveness of an antioxidant can be pH-dependent.

References

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Separation of Some Halogenated Phenols by GC-MS. E-Journal of Chemistry.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • 3-Bromo-4-hydroxyphenylacetic acid. CymitQuimica.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Forced Degradation Studies.
  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
  • Method for preparing 4-hydroxyphenylacetic acid.
  • Techniques for Analysis of Plant Phenolic Compounds. Molecules.
  • Synthesis and Antimicrobial Activity of [3,5-Dibromo(dichloro)-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl]acetic Acids and Their Derivatives.
  • Determination of catalytic oxidation products of phenol by RP-HPLC.
  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Molecules.
  • 2,2-Bis(3,5-dibromo-4-hydroxyphenyl)acetic acid. PubChem.
  • Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxid
  • Antioxidant-Mediated Modulation of Protein Reactivity for 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite. Chemical Research in Toxicology.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
  • Formation of brominated by-products during the degradation of tetrabromobisphenol S by Co2+/peroxymonosulfate oxidation.
  • Transformation of Hindered Phenolic Antioxidants.
  • 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. Sigma-Aldrich.
  • 4-Bromophenylacetic acid. Wikipedia.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Bioorganic & Medicinal Chemistry Letters.
  • NEW PHENOLIC ANTIOXIDANTS BASED ON 3,5-DI--BUTYL-4-HYDROXYBENZYL ALCOHOL AND DIBASIC CARBOXYLIC ACIDS FOR USE IN LUBRICATING OILS.
  • 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid using ¹H and ¹³C-NMR

Introduction: Beyond a Simple Spectrum In the landscape of drug development and chemical research, the structural confirmation of a molecule is merely the first step. The subsequent, and arguably more critical, phase is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Simple Spectrum

In the landscape of drug development and chemical research, the structural confirmation of a molecule is merely the first step. The subsequent, and arguably more critical, phase is the rigorous determination of its purity. For a compound like 3,5-Dibromo-4-hydroxyphenoxyacetic acid, a potential intermediate in pharmaceutical synthesis, even trace impurities can have profound impacts on reaction yields, biological activity, and safety profiles.

This guide moves beyond a superficial overview of Nuclear Magnetic Resonance (NMR) spectroscopy. As researchers and drug development professionals, our goal is not just to acquire a spectrum but to leverage it as a primary analytical tool for absolute quantification. Here, we present an in-depth guide on utilizing ¹H and ¹³C-NMR for the purity validation of 3,5-Dibromo-4-hydroxyphenoxyacetic acid. We will explore the causality behind experimental choices, provide self-validating protocols, and objectively compare the NMR-based approach with other orthogonal analytical techniques.

The Intrinsic Advantage of NMR for Purity Determination

Unlike chromatographic techniques that often rely on response factors and calibration curves against a certified reference standard of the same compound, Quantitative NMR (qNMR) is a primary ratio method of measurement.[1] The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[2] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a known amount of a highly pure, stable internal standard.[1][2] This intrinsic linearity and the ability to quantify without a specific reference standard for the analyte make qNMR an exceptionally powerful and versatile tool, especially for novel synthetic molecules where such standards may not exist.[1]

Workflow for Comprehensive Purity Validation

A robust purity assessment is never reliant on a single technique. It involves an integrated approach where orthogonal methods are used to build a complete purity profile. The following workflow illustrates how NMR spectroscopy serves as the central quantitative pillar, supported by other qualitative and quantitative techniques.

Caption: Integrated workflow for purity validation.

Part 1: Quantitative Analysis by ¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides the primary data for the absolute purity determination of 3,5-Dibromo-4-hydroxyphenoxyacetic acid.

Predicted ¹H-NMR Spectrum and Signal Assignment

The molecular structure of 3,5-Dibromo-4-hydroxyphenoxyacetic acid possesses a plane of symmetry, which simplifies its ¹H-NMR spectrum. The key is to identify well-resolved signals from the analyte and the internal standard that are free from overlap with any impurity or solvent signals.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~7.8 - 8.2Singlet2HAromatic Protons (H-2, H-6)
b ~4.7 - 4.9Singlet2HMethylene Protons (-O-CH₂-COOH)
c Variable (Broad)Singlet1HPhenolic Hydroxyl (-OH)
d Variable (Broad)Singlet1HCarboxylic Acid (-COOH)

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The hydroxyl and carboxylic acid protons may exchange with deuterium in solvents like D₂O or CD₃OD, leading to their disappearance from the spectrum.

Experimental Protocol for Quantitative ¹H-NMR (qNMR)

This protocol is designed to be a self-validating system, ensuring accuracy and precision in line with ICH Q2(R1) guidelines on analytical procedure validation.[3][4][5][6]

qNMR_Protocol start Start weigh Step 1: Accurate Weighing - Analyte (~15-20 mg) - Internal Standard (~10-15 mg) (e.g., Maleic Anhydride) start->weigh dissolve Step 2: Dissolution - Add deuterated solvent (e.g., DMSO-d6, ~0.7 mL) - Vortex/sonicate until fully dissolved weigh->dissolve transfer Step 3: Sample Transfer - Filter solution through glass wool plug into a high-quality 5 mm NMR tube dissolve->transfer acquire Step 4: NMR Acquisition - Set quantitative parameters:  - Relaxation Delay (D1) ≥ 5 * T1  - 90° pulse angle  - Sufficient scans (e.g., 16-64) transfer->acquire process Step 5: Data Processing - Apply zero-filling and exponential window function - Phase and baseline correct spectrum acquire->process integrate Step 6: Integration - Integrate non-overlapping peaks for analyte and internal standard process->integrate calculate Step 7: Purity Calculation - Use the standard qNMR equation integrate->calculate end End calculate->end

Caption: Step-by-step protocol for the qNMR experiment.

Causality Behind Experimental Choices:

  • Choice of Internal Standard: An ideal internal standard should be highly pure (>99.9%), non-hygroscopic, chemically stable, and possess signals in an uncongested region of the NMR spectrum.[2] Maleic acid or dimethyl sulfone are common choices. Its purity should be traceable, for instance, to a NIST standard reference material.[7]

  • Choice of Solvent: DMSO-d6 is an excellent choice as it dissolves a wide range of organic molecules and its residual proton signal appears at a known chemical shift (~2.50 ppm), which is unlikely to interfere with the analyte's aromatic or methylene signals.

  • Filtration: All samples must be filtered to remove particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and inaccurate integration.[8]

  • Quantitative Acquisition Parameters:

    • Relaxation Delay (D1): The most critical parameter. To ensure complete relaxation of all protons before the next pulse, D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). This ensures the signal intensity is truly proportional to the number of nuclei.

    • Pulse Angle: A 90° pulse angle ensures the maximum signal is obtained in a single scan, which is important for quantitative accuracy.

Purity Calculation

The weight percent purity of the analyte is calculated using the following equation[7]:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

  • I : Integral area of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the internal standard

Part 2: ¹³C-NMR as a Qualitative Confirmation Tool

While ¹H-NMR is used for quantification, ¹³C-NMR is an indispensable tool for confirming the carbon framework and detecting impurities that may lack protons (e.g., quaternary carbon impurities).

Predicted ¹³C-NMR Spectrum

Due to the molecule's symmetry, the number of unique carbon signals will be less than the total number of carbons.

Predicted Chemical Shift (δ, ppm)Assignment
~170Carbonyl Carbon (-C OOH)
~150C4 (ipso, attached to -OH)
~148C1 (ipso, attached to -O-)
~133C2 / C6 (aromatic C H)
~115C3 / C5 (ipso, attached to -Br)
~65Methylene Carbon (-O-C H₂-COOH)

Note: These are estimations based on standard substituent effects.[9] The presence of unexpected signals would indicate impurities.

The primary value of the ¹³C spectrum is its wider chemical shift range (~200 ppm) compared to ¹H-NMR (~10 ppm), which provides better signal separation and a clearer fingerprint of the molecule's carbon skeleton.[10]

Part 3: Comparison with Orthogonal Analytical Techniques

A comprehensive purity assessment relies on orthogonal methods that measure different chemical properties. This cross-validation provides the highest level of confidence in the final purity value.

TechniquePrincipleAdvantagesDisadvantagesRole in Validation
qNMR Signal intensity is proportional to the molar amount of substance.[11]Absolute quantification without a specific analyte standard; non-destructive; structurally informative.[2]Lower sensitivity than MS or HPLC; requires careful parameter optimization.Primary Assay: Determines absolute purity (w/w %).
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.[12]High sensitivity; excellent for separating complex mixtures; widely available.[13]Requires an analyte-specific reference standard for accurate quantification; risk of co-eluting impurities.[12]Impurity Profiling: Determines chromatographic purity (% area) and quantifies known impurities.
Mass Spec. (LC-MS) Separation of ions based on their mass-to-charge (m/z) ratio.[14]Extremely high sensitivity; provides molecular weight information for impurity identification.[15]Not inherently quantitative without specific calibration; ion suppression effects can complicate analysis.Identity Confirmation: Confirms molecular weight of the main component and helps identify unknown impurities.
Elemental Analysis Combustion of the sample to convert elements into simple gases for detection.[16][17]Provides fundamental confirmation of the elemental composition; inexpensive and fast.[16]Does not identify or quantify specific organic impurities; accepted deviation of ±0.4% can mask minor impurities.[18][19]Formula Confirmation: Verifies the empirical formula matches the theoretical composition.

Conclusion: An Integrated and Authoritative Approach

Validating the purity of a compound like 3,5-Dibromo-4-hydroxyphenoxyacetic acid is a multi-faceted process that demands scientific rigor. While techniques like HPLC, MS, and Elemental Analysis provide crucial pieces of the puzzle, NMR spectroscopy stands out for its unique ability to perform absolute quantification . By employing a carefully designed qNMR protocol with a traceable internal standard, researchers can determine a direct, SI-traceable purity value without reliance on an identical reference material.

This guide has detailed the theoretical basis, practical execution, and comparative standing of NMR-based purity analysis. By integrating quantitative ¹H-NMR with qualitative ¹³C-NMR and orthogonal methods, scientists and drug development professionals can establish a robust, defensible, and comprehensive purity profile essential for advancing their research and development goals.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2023). ResolveMass Laboratories Inc. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL). [Link]

  • Elemental analysis. Wikipedia. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Purity by Absolute qNMR Instructions. Mestrelab Research. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2021). Mestrelab Research. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • An International Study Evaluating Elemental Analysis. (2018). ACS Omega. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). ICH. [Link]

  • ICH Q2 Analytical Method Validation. (2017). Slideshare. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. University of Leicester. [Link]

  • Elemental analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2016). PMC - NIH. [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024). Embrapa. [Link]

  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021). Taylor & Francis Online. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • 13C NMR Spectroscopy. Georg Thieme Verlag. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

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Comparative

Comparative Analysis of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid and Its Structural Analogs in Drug Discovery

Executive Summary For researchers and drug development professionals, selecting the appropriate structural building block is the difference between a highly potent lead compound and a metabolic dead-end. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the appropriate structural building block is the difference between a highly potent lead compound and a metabolic dead-end. This guide provides an in-depth comparative analysis of 3,5-Dibromo-4-hydroxyphenoxyacetic acid (CAS 13012-94-7) [1] against its foundational analog, 4-Hydroxyphenoxyacetic acid (CAS 1878-84-8) [2], and its alkyl-linked counterpart, 3,5-Dibromo-4-hydroxyphenylacetic acid (CAS 24744-58-9) [3]. We will explore how specific halogenation strategies dictate enzyme binding kinetics, alter physicochemical properties, and drive modern applications in both agrochemical herbicide development and targeted pharmaceutical synthesis.

Chemical and Structural Profiling: The Causality of Halogenation

The transition from a simple phenoxyacetic acid to a 3,5-dibrominated analog is a deliberate medicinal chemistry strategy designed to manipulate both the electronic and steric environment of the molecule.

  • Electronic Modulation (pKa Shift): The introduction of two highly electronegative bromine atoms at the 3 and 5 positions (ortho to the 4-hydroxyl group) exerts a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the para-hydroxyl group. At a physiological pH of 7.4, the brominated analog exists predominantly as a phenoxide anion. This anionic state is critical for acting as a bidentate ligand to chelate metal ions, such as the catalytic iron found in target dioxygenase enzymes[4][5].

  • Steric Shielding and Metabolic Stability: Cytochrome P450 enzymes frequently target the electron-rich ortho positions of phenolic rings for hydroxylation, leading to rapid clearance. The bulky bromine atoms provide intense steric shielding, effectively blocking these metabolic liabilities and extending the compound's half-life.

  • Hydrophobic Anchoring: The increased lipophilicity (higher XLogP) provided by the halogens allows the molecule to displace ordered water molecules and anchor deeply into hydrophobic enzyme pockets, drastically improving the binding affinity ( ΔG )[4].

Application 1: HPPD Inhibition in Agrochemicals and Pharmaceuticals

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical Fe(II)-dependent enzyme in the tyrosine catabolic pathway, responsible for converting 4-hydroxyphenylpyruvate (4-HPP) into homogentisate[5][6]. Inhibiting HPPD blocks the downstream biosynthesis of plastoquinones and tocopherols, making it a highly validated target for "bleaching" herbicides and for treating the human orphan disease Type I tyrosinemia[5][6].

While unhalogenated 4-hydroxyphenoxyacetic acid is utilized as a baseline substrate analog to map the active site[2][7], the 3,5-dibromo analogs act as superior competitive inhibitors. The active site of HPPD contains an Fe(II) cation held by histidine and glutamic acid residues, flanked by two hydrophobic phenylalanine residues[4]. The acidified 4-hydroxyl group of the dibromo analog tightly chelates the Fe(II) ion, while the bromine atoms engage in favorable π -halogen and Van der Waals interactions with the phenylalanine residues[4][5].

HPPD_Pathway Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP TAT HPPD HPPD Enzyme (Fe2+ dependent) HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA O2 Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Biosynthesis Inhibitor 3,5-Dibromo-4-HPAA (Substrate Analog) Inhibitor->HPPD Competitive Inhibition

Figure 1: HPPD inhibition by 3,5-Dibromo-4-HPAA analogs in the tyrosine catabolic pathway.

Application 2: Synthesis of Kinesin Eg5 and Anti-HIV Inhibitors

Beyond direct enzyme inhibition, these structural analogs serve as vital synthetic precursors. 4-Hydroxyphenoxyacetic acid is a documented reagent in the preparation of triazolothiadiazole and triazolothiadiazine derivatives[2]. These complex heterocycles exhibit potent anti-HIV properties and act as allosteric inhibitors of kinesin Eg5, a motor protein essential for mitotic spindle formation during cell division[2][8].

By substituting the baseline 4-HPAA with 3,5-Dibromo-4-hydroxyphenoxyacetic acid during synthesis, researchers can generate Eg5 inhibitors with enhanced cell membrane permeability. The brominated motifs allow the resulting drug candidates to occupy deep, hydrophobic allosteric pockets on the Eg5 motor domain, locking the motor protein in a non-productive conformation.

Comparative Performance Data

To guide structural selection, the following table synthesizes the physicochemical and functional differences between the core analogs based on established structure-activity relationship (SAR) principles.

Property / Compound4-Hydroxyphenoxyacetic Acid3,5-Dibromo-4-hydroxyphenoxyacetic Acid3,5-Dibromo-4-hydroxyphenylacetic Acid
CAS Number 1878-84-8[2]13012-94-7[1]24744-58-9[3]
Linker Chemistry Ether (-O-CH₂-COOH)Ether (-O-CH₂-COOH)Alkyl (-CH₂-COOH)
Halogenation None3,5-Dibromo3,5-Dibromo
Steric Shielding (Ortho) Low (Vulnerable to P450)High (Metabolically stable)High (Metabolically stable)
Phenolic pKa (Approx.) ~10.2 (Neutral at pH 7.4)~7.5 (Partially ionized at pH 7.4)~7.5 (Partially ionized at pH 7.4)
Primary Utility Baseline substrate analog; Kinesin Eg5 precursor[2][8]Advanced HPPD inhibitor design; High-lipophilicity precursorDirect competitive inhibitor modeling

Experimental Methodologies: Self-Validating Protocols

The in vitro efficacy of these analogs against target enzymes like HPPD is standardly evaluated using the spectrophotometric enol-borate method [7].

Causality & Self-Validation: This assay leverages the chemical reality that homogentisate (the product of HPPD) forms a highly specific, UV-absorbing enol-borate complex when interacting with a borate buffer. By measuring absorbance at 308 nm, researchers can directly quantify enzyme velocity. The protocol is engineered as a self-validating system: it mandates a no-enzyme blank to account for the auto-oxidation of the 4-HPP substrate, and a positive control (e.g., Nitisinone) to verify the dynamic range and sensitivity of the assay environment.

Assay_Workflow Step1 1. Reagent Preparation (HPPD enzyme, 4-HPP substrate, Borate buffer) Step2 2. Inhibitor Incubation (Pre-incubate 3,5-DB-4-HPAA with HPPD at 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add 4-HPP substrate to mixture) Step2->Step3 Step4 4. Spectrophotometric Readout (Measure enol-borate complex at 308 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 via non-linear regression) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro HPPD spectrophotometric inhibition assay.

Step-by-Step Assay Protocol:
  • Reagent Preparation: Prepare a 50 mM sodium borate buffer (pH 7.0) supplemented with 0.2 mM sodium ascorbate. Note: Ascorbate is critical to maintain the catalytic iron of HPPD in its active Fe(II) state, preventing premature oxidative deactivation.

  • Enzyme Incubation: In a 96-well UV-transparent microplate, combine recombinant HPPD enzyme (0.5 µ g/well ) with varying logarithmic concentrations of the 3,5-dibromo-4-hydroxyphenoxyacetic acid analog (ranging from 1 nM to 100 µM) diluted in the borate buffer. Incubate at 37°C for 15 minutes to allow the inhibitor to achieve equilibrium binding within the active site.

  • Reaction Initiation: Add the substrate, 4-hydroxyphenylpyruvate (4-HPP), to a final well concentration of 100 µM to initiate the enzymatic conversion.

  • Kinetic Readout: Immediately transfer the plate to a UV/Vis microplate reader. Monitor the continuous increase in absorbance at 308 nm for 10 minutes, capturing the linear phase of enol-borate complex formation.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the kinetic progress curves. Plot the percentage of inhibition against the log10​ of the inhibitor concentration, utilizing non-linear regression (four-parameter logistic curve) to determine the highly accurate IC50​ value.

References

  • Wikipedia. "4-Hydroxyphenylpyruvate dioxygenase inhibitor".[Link]

  • PubMed (NIH). "Design, Synthesis, and Evaluation of Postulated Transient Intermediate and Substrate Analogues as Inhibitors of 4-hydroxyphenylpyruvate Dioxygenase".[Link]

  • Biblioteka Nauki. "Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans".[Link]

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Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility of 3,5-Dibromo-4-hydroxyphenoxyacetic Acid in High-Throughput Screening

Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] However, the integrity of HTS campaigns hinges on the reproducibility of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] However, the integrity of HTS campaigns hinges on the reproducibility of the underlying assays.[2] This guide provides an in-depth analysis of the challenges and solutions associated with achieving reproducible results for 3,5-Dibromo-4-hydroxyphenoxyacetic acid (DHPAC), a compound of interest in various biological screens. We will dissect the critical parameters that influence assay performance, from fundamental reagent and cell line quality to advanced statistical validation. Through a comparative analysis of standard versus optimized protocols, this guide offers a validated framework for minimizing variability and enhancing the reliability of HTS data, ensuring that identified "hits" are both statistically significant and biologically meaningful.

Introduction: The Quest for Consistency with 3,5-Dibromo-4-hydroxyphenoxyacetic Acid

3,5-Dibromo-4-hydroxyphenoxyacetic acid (DHPAC) and its analogs are investigated for a range of biological activities. As with any screening compound, the ability to consistently reproduce its effects in an HTS setting is paramount for making sound decisions in a drug discovery pipeline. The challenge of reproducibility is not unique to DHPAC; it is a systemic issue in HTS that can be amplified by factors like assay miniaturization and automation.[2] Factors such as reagent stability, cellular health, and subtle environmental shifts can introduce significant variability, potentially leading to costly false positives or the dismissal of promising lead compounds.[2][3]

This guide addresses these challenges head-on. We will move beyond a simple recitation of steps and delve into the causality behind robust assay design, providing researchers with the tools to build self-validating systems that generate trustworthy and reproducible data.

Foundational Pillars of a Reproducible HTS Assay

Achieving reproducibility is not a matter of chance; it is the result of meticulous planning and a deep understanding of the assay's biological and technical components. Before initiating any large-scale screen, three areas demand rigorous attention: the biological mechanism, reagent and cell line integrity, and the statistical framework for quality control.

Mechanistic Understanding: From Target Engagement to Signal

A robust assay begins with a clear model of the biological system. For a hypothetical assay where DHPAC is an inhibitor of a kinase 'X' in a cancer cell line, understanding the downstream consequences of this inhibition is critical. Inhibition of Kinase X could, for example, prevent the phosphorylation of a substrate 'Y', which in turn blocks a luminescent reporter gene's expression.

This cascade of events forms the basis of the assay's signal. Each step is a potential source of variability. Therefore, a primary characterization of the compound's effect—its EC50, optimal incubation time, and potential off-target effects—is a mandatory prerequisite to HTS.

DHPAC 3,5-Dibromo-4-hydroxyphenoxyacetic acid (DHPAC) KinaseX Kinase X DHPAC->KinaseX Inhibits NoSignal No/Reduced Signal DHPAC->NoSignal SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates PhosphoY Phosphorylated Y (pY) KinaseX->PhosphoY Blocks Phosphorylation Transcription Transcription Factor Activation PhosphoY->Transcription Reporter Luminescent Reporter Gene Transcription->Reporter Drives Expression Signal Signal Output (Luminescence) Reporter->Signal

Caption: Hypothetical signaling pathway for a DHPAC HTS assay.

Critical Raw Materials: The Non-Negotiable Role of Quality

The adage "garbage in, garbage out" is particularly true for HTS. The quality and consistency of reagents and cell lines are the bedrock of a reproducible experiment.[3]

  • Reagent Quality & Stability: Batch-to-batch variation in reagents can dramatically impact assay performance.[4] It is crucial to qualify new lots of critical reagents (e.g., antibodies, enzymes, substrates) against a reference standard before use in a screen. The stability of these reagents under assay conditions, including freeze-thaw cycles and on-instrument time, must be empirically determined.[5] For compounds like DHPAC, ensuring purity and proper solubilization in a vehicle like DMSO is a critical first step.

  • Cell Line Authentication and Stability: Cell lines are dynamic biological systems. Genetic drift, cross-contamination, and mycoplasma infection can render HTS data meaningless.[6] Therefore, a rigorous cell line quality control program is essential.[7] This includes:

    • Authentication: Verifying the cell line's identity using methods like Short Tandem Repeat (STR) profiling at the start of a project and after thawing new vials.[8][9]

    • Passage Number Control: Establishing a narrow window of passage numbers for screening to minimize phenotypic drift.[2]

    • Mycoplasma Testing: Regularly testing cultures for mycoplasma contamination, which can profoundly alter cellular responses.[6]

Experimental Design: A Comparative Protocol Analysis

To illustrate the impact of protocol optimization on reproducibility, we present a comparison between a "Standard" protocol and a scientifically "Optimized" protocol for a hypothetical 384-well cell-based DHPAC assay.

Experimental Workflow Overview

The following diagram outlines the key stages of the HTS process. The optimized protocol incorporates additional quality control and normalization steps designed to mitigate common sources of error, such as plate edge effects and intra-plate gradients.[10]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture & Passaging CellSeeding Cell Seeding (384-well) CellCulture->CellSeeding CompoundPlate Compound Plate Preparation CompoundAdd Compound Addition (DHPAC & Controls) CompoundPlate->CompoundAdd CellSeeding->CompoundAdd Incubation Incubation CompoundAdd->Incubation ReagentAdd Lysis & Reporter Reagent Addition Incubation->ReagentAdd Readout Luminescence Readout ReagentAdd->Readout QC Quality Control (Z'-factor, CV) Readout->QC Normalization Data Normalization QC->Normalization HitSelection Hit Selection Normalization->HitSelection

Caption: Generalized workflow for a cell-based HTS assay.

Detailed Experimental Protocols

Protocol 1: Standard HTS Protocol

  • Cell Seeding: Seed 5,000 cells/well in a 384-well plate.

  • Incubation: Incubate cells for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Add 50 nL of DHPAC (10 mM stock in DMSO) or DMSO vehicle control.

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Add luminescent reporter substrate.

  • Readout: Read luminescence on a plate reader.

  • Analysis: Calculate percent inhibition relative to DMSO controls.

Causality Behind Potential Failures: This protocol lacks critical controls. It is susceptible to evaporation ("edge effect"), doesn't account for plate-to-plate variability, and uses a simplistic analysis method that can be skewed by outliers.[10][11]

Protocol 2: Optimized & Self-Validating HTS Protocol

  • Cell Line QC:

    • Confirm cell line identity via STR profiling (performed quarterly).

    • Test for mycoplasma (monthly).

    • Use cells only between passages 5 and 15.

    • Rationale: Ensures the biological system is consistent and free from contamination, a primary source of irreproducibility.[6]

  • Plate Layout Design:

    • Leave outer perimeter wells filled with sterile PBS to act as a humidity barrier.

    • Distribute 32 high-signal (e.g., known inactive compound) and 32 low-signal (e.g., potent known inhibitor) controls across the plate in a staggered pattern.

    • Rationale: Mitigates edge effects and provides robust intra-plate controls for calculating the Z'-factor and identifying spatial bias.[5]

  • Cell Seeding:

    • Seed 5,000 cells/well in 40 µL of media using an automated dispenser.

    • Visually inspect a subset of plates post-seeding to confirm monolayer uniformity.

    • Rationale: Automation ensures consistent cell numbers per well. Visual QC confirms the absence of clumps or voids that would alter the biological response.[12]

  • Compound Addition:

    • Use an acoustic liquid handler to transfer 50 nL of DHPAC or controls.

    • Rationale: Acoustic dispensing is a non-contact method that minimizes cross-contamination and ensures precise volume transfer, even at nanoliter scales.[12]

  • Incubation:

    • Incubate for 48 hours in a humidified incubator with validated temperature and CO2 stability.

    • Rationale: Stable environmental conditions are critical for consistent cell growth and response.[13]

  • Reagent Addition & Readout:

    • Equilibrate luminescent reagent to room temperature for 30 minutes before addition.

    • Add reagent and incubate for 10 minutes as per manufacturer's instructions to ensure complete cell lysis and stable signal.

    • Read luminescence.

    • Rationale: Strict adherence to reagent protocols ensures a stable and maximal signal, reducing readout variability.

  • Data Analysis (Self-Validating):

    • Step 7a (Plate-Level QC): For each plate, calculate the Z'-factor using the high and low signal controls. Z' = 1 - (3σp + 3σn) / |μp - μn| . Plates with Z' < 0.5 are flagged for review or rejection.[14][15]

    • Step 7b (Normalization): Normalize the raw data. A common method is percent inhibition: % Inhibition = 100 * (1 - (Sample - μ_low_signal) / (μ_high_signal - μ_low_signal)) .

    • Step 7c (Hit Selection): Define a hit based on a robust statistical cutoff, such as >3 standard deviations from the mean of the test compound population.

    • Rationale: The Z'-factor provides an objective, statistical measure of assay quality for each plate.[16] Normalization accounts for plate-to-plate differences in signal intensity, making results comparable across a large screen.[11]

Quantifying Reproducibility: Data & Interpretation

To demonstrate the superiority of the optimized protocol, we present simulated data from a 10-plate validation run. The key metrics for evaluating HTS assay performance are the Z'-factor and the Coefficient of Variation (%CV).[14][16]

MetricStandard Protocol (Simulated Data)Optimized Protocol (Simulated Data)Ideal Value
Average Z'-Factor 0.350.78> 0.5[15]
Z'-Factor Std. Dev. 0.210.06As low as possible
%CV of High Signal 22%8%< 15%
%CV of Low Signal 28%10%< 15%
Plate Pass Rate (Z'>0.5) 30% (3/10)100% (10/10)100%

Interpretation of Results:

The data clearly shows that the Standard Protocol produces a marginal and highly variable assay.[15] The average Z'-factor of 0.35 indicates significant overlap between control signals, making it difficult to reliably distinguish hits from noise.[14] The high %CV values point to poor precision.

In stark contrast, the Optimized Protocol yields an excellent and highly consistent assay. The average Z'-factor of 0.78 demonstrates a large separation between control signals with low variability, ensuring that the assay can reliably detect compound activity.[16] The low %CV values reflect high precision in the measurements. This robustness is a direct consequence of the integrated QC measures, from stringent cell line management to statistically-driven data analysis.

Conclusion & Best Practice Recommendations

Achieving reproducible results with 3,5-Dibromo-4-hydroxyphenoxyacetic acid, or any compound in HTS, is not an insurmountable challenge. It requires a paradigm shift from simply executing steps to designing a holistic, self-validating system. By grounding experimental design in a firm understanding of the biological mechanism and systematically controlling for sources of variability, researchers can build assays that are robust, reliable, and capable of generating high-quality, decision-driving data.

Key Takeaways for Maximizing Reproducibility:

  • Validate Your Inputs: Rigorously authenticate cell lines and qualify all critical reagents.[3][7]

  • Design for Control: Implement plate layouts that mitigate systematic errors like edge effects and allow for robust statistical QC.[10]

  • Embrace Automation: Utilize automated liquid handlers and readers to ensure precision and consistency.[1]

  • Quantify Quality: Adopt the Z'-factor as a non-negotiable gatekeeper for plate-level data acceptance.[14]

  • Normalize Intelligently: Use control-based normalization to make data comparable across an entire screening campaign.[11]

By adhering to these principles, the scientific community can enhance the reproducibility of HTS data, increase the efficiency of drug discovery pipelines, and build greater confidence in published findings.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557-567. [Link]

  • Sui, Y. (2014). Data analysis approaches in high throughput screening. Presentation Slides. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2243-2249. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • UWSpace. (n.d.). Statistical Methods for High Throughput Screening Drug Discovery Data. University of Waterloo Institutional Repository. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. ResearchGate. [Link]

  • Ranomics. (2025). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. [Link]

  • Iannone, M. A., et al. (2009). Process validation and screen reproducibility in high-throughput screening. Journal of Biomolecular Screening, 14(1), 10-21. [Link]

  • Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring reproducibility of high-throughput experiments. The Annals of Applied Statistics, 5(3), 1752-1779. [Link]

  • Atlantis Bioscience Pte Ltd. (2024). Steps to Validate a New Cell Line for Research Use. [Link]

  • UC Berkeley Statistics. (n.d.). Measuring reproducibility of high-throughput experiments. [Link]

  • Li, Q., & Zhang, N. R. (2022). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Journal of the American Statistical Association, 117(537), 164-176. [Link]

  • AskBio. (2025). Best Practices for Cell Line Authentication. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Biocompare. (2021). The Importance of Cell-Line Authentication. [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]

  • MBL International. (2024). Building Blocks of Research: The Importance of High-Quality Reagents. [Link]

  • Liscovitch, M. (2025). Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications. Journal of Cell Communication and Signaling. [Link]

  • Auld, D. et al. (2023). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual. [Link]

  • Biostring. (2025). The Importance of High-Quality Research Reagents in Scientific Breakthroughs. [Link]

  • Liscovitch, M. (2025). Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing Cross-reactivity of 3,5-Dibromo-4-hydroxyphenoxyacetic acid in Enzyme-Linked Immunosorbent Assays

For researchers, scientists, and drug development professionals, the accuracy and specificity of immunoassays are paramount. This guide provides an in-depth, technical comparison of the cross-reactivity of 3,5-Dibromo-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accuracy and specificity of immunoassays are paramount. This guide provides an in-depth, technical comparison of the cross-reactivity of 3,5-Dibromo-4-hydroxyphenoxyacetic acid in enzyme-linked immunosorbent assays (ELISAs). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Significance of Cross-Reactivity in Immunoassays

3,5-Dibromo-4-hydroxyphenoxyacetic acid is a compound that shares structural similarities with endogenous molecules, particularly thyroid hormones.[9][10] Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are crucial regulators of metabolism and development.[11][12][13][14] Given the structural resemblance, there is a potential for 3,5-Dibromo-4-hydroxyphenoxyacetic acid to cross-react in ELISAs designed to measure thyroid hormones or related metabolites. This guide will provide a framework for assessing this potential cross-reactivity, ensuring the reliability of immunoassay data.

Understanding the Fundamentals: ELISA and Cross-Reactivity

The Principle of Competitive ELISA

To assess the cross-reactivity of a small molecule like 3,5-Dibromo-4-hydroxyphenoxyacetic acid, a competitive ELISA is the most suitable format.[2][5] In this setup, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites, which are typically coated on a microplate.[5][7][15][16] The amount of signal generated by the enzyme is inversely proportional to the concentration of the analyte in the sample.[15]

The Molecular Basis of Cross-Reactivity

Cross-reactivity occurs when an antibody, raised against a specific antigen, also recognizes and binds to other molecules that share similar structural features or epitopes.[5][6][8] The degree of cross-reactivity is influenced by several factors, including:

  • Structural Similarity: The more closely the structure of a non-target molecule resembles the target analyte, the higher the likelihood of cross-reactivity.[5]

  • Antibody Affinity: High-affinity antibodies are generally more specific, but even they can exhibit cross-reactivity with highly similar compounds.[5]

  • Assay Conditions: Factors like pH, temperature, and buffer composition can influence antibody-antigen binding and, consequently, the level of cross-reactivity.[5]

The following diagram illustrates the principle of competitive ELISA and how a cross-reacting substance can interfere with the assay.

Competitive_ELISA_Principle cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration cluster_2 Presence of Cross-Reactant Analyte_low Analyte Antibody_low Antibody Analyte_low->Antibody_low Binds Labeled_Analyte_low Labeled Analyte Labeled_Analyte_low->Antibody_low Binds Signal_low High Signal Antibody_low->Signal_low Generates Analyte_high Analyte Antibody_high Antibody Analyte_high->Antibody_high Competes & Binds Labeled_Analyte_high Labeled Analyte Labeled_Analyte_high->Antibody_high Less Binding Signal_high Low Signal Antibody_high->Signal_high Generates Cross_Reactant Cross-Reactant Antibody_cross Antibody Cross_Reactant->Antibody_cross Competes & Binds Labeled_Analyte_cross Labeled Analyte Labeled_Analyte_cross->Antibody_cross Less Binding Signal_cross Falsely Low Signal Antibody_cross->Signal_cross Generates

Caption: Competitive ELISA and Cross-Reactivity Mechanism.

Experimental Design: A Comparative Study

To objectively assess the cross-reactivity of 3,5-Dibromo-4-hydroxyphenoxyacetic acid, we designed a competitive ELISA. The target analyte for this hypothetical assay is 3,5-Diiodo-L-tyrosine (DIT) , a precursor in thyroid hormone synthesis, chosen due to its structural similarity to our compound of interest.

Materials and Methods
3.1.1. Reagents and Materials
  • High-binding 96-well microplates

  • Monoclonal antibody specific for 3,5-Diiodo-L-tyrosine (DIT)

  • 3,5-Diiodo-L-tyrosine (DIT) standard

  • 3,5-Dibromo-4-hydroxyphenoxyacetic acid

  • Structurally related compounds for comparison (e.g., 3,5-Dibromo-4-hydroxyphenylacetic acid, Thyroxine (T4), Triiodothyronine (T3))

  • DIT conjugated to Horseradish Peroxidase (DIT-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

3.1.2. Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following diagram outlines the step-by-step workflow for the competitive ELISA.

Competitive_ELISA_Workflow Start Start Step1 1. Coat Plate with Anti-DIT Antibody Start->Step1 Step2 2. Wash Plate Step1->Step2 Step3 3. Block Non-specific Sites Step2->Step3 Step4 4. Wash Plate Step3->Step4 Step5 5. Add Standards or Test Compounds Step4->Step5 Step6 6. Add DIT-HRP Conjugate Step5->Step6 Step7 7. Incubate (Competition) Step6->Step7 Step8 8. Wash Plate Step7->Step8 Step9 9. Add Substrate Solution Step8->Step9 Step10 10. Incubate (Color Development) Step9->Step10 Step11 11. Add Stop Solution Step10->Step11 Step12 12. Read Absorbance at 450 nm Step11->Step12 End End Step12->End

Sources

Validation

A Senior Scientist's Guide to ICH-Compliant LC-MS/MS Method Validation for 3,5-Dibromo-4-hydroxyphenoxyacetic Acid

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of any successful program. When quantifying novel or critical small molecules like 3,5-Dibromo-4-hydroxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of any successful program. When quantifying novel or critical small molecules like 3,5-Dibromo-4-hydroxyphenoxyacetic acid, a halogenated phenoxyacetic acid derivative, a robust and reliable analytical method is not just an asset—it is a regulatory necessity. This guide provides an in-depth, experience-driven protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this analyte, grounded in the globally recognized framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

This document eschews a simple checklist approach. Instead, it delves into the causality behind experimental choices, offering a self-validating system that ensures trustworthiness and scientific rigor. We will compare the performance of the premier LC-MS/MS technique against traditional HPLC-UV, providing the data necessary to justify methodological choices in a regulated environment.

The Analytical Imperative: Why LC-MS/MS for a Halogenated Phenolic Acid?

3,5-Dibromo-4-hydroxyphenoxyacetic acid presents a distinct analytical challenge. Its structure, featuring a carboxylic acid group and a substituted phenol, imparts significant polarity, while the bromine atoms provide a unique isotopic signature. While traditional HPLC with UV detection can be used, it often falls short in two critical areas: specificity and sensitivity .[4][5]

In complex biological matrices (e.g., plasma, urine, tissue homogenates) or in studies of metabolic stability, endogenous components can easily co-elute with the target analyte, leading to inaccurate quantification with a non-specific detector like UV.[5] LC-MS/MS circumvents this by employing a dual-filter system: the liquid chromatography separates components in time, and the mass spectrometer separates them by their unique mass-to-charge ratio (m/z).[4] By monitoring a specific precursor ion and a resulting product ion (Multiple Reaction Monitoring or MRM), LC-MS/MS achieves unparalleled selectivity and can reach detection limits far below what HPLC-UV can offer.[6][7]

Pillar 1: The ICH Validation Framework: A Logical & Interconnected Approach

A validated method is one that has been proven "suitable for its intended purpose".[3] The ICH Q2(R1) guideline outlines the key parameters to demonstrate this suitability.[1][2] Our approach views these not as isolated tests, but as an interconnected system where each parameter supports the others.

ICH_Validation_Workflow plan Validation Master Plan (Define Purpose & Acceptance Criteria) dev Method Development (LC & MS Optimization) plan->dev Defines Scope spec Specificity & Selectivity (Interference Check) dev->spec Optimized Method lin Linearity & Range (Calibration Curve) spec->lin Ensures No Interference ap Accuracy & Precision (Intra & Inter-Day) lin->ap Defines Quantitation Range robust Robustness (Method Reliability) lin->robust Core Parameters Tested loq LLOQ & LOD (Sensitivity Limits) ap->loq Confirms Lowest QC Level ap->robust Core Parameters Tested loq->robust Core Parameters Tested stability Analyte Stability (Matrix, Stock, Process) robust->stability Method is Reliable report Final Validation Report (Summarize Data) stability->report Confirms Sample Integrity

Caption: The interconnected workflow for LC-MS/MS method validation according to ICH guidelines.

Foundational Parameters: Specificity and Selectivity

This is the cornerstone of the validation. You must prove that the signal you measure comes only from 3,5-Dibromo-4-hydroxyphenoxyacetic acid.

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix (e.g., human plasma) to check for any endogenous peaks at the retention time and MRM transition of the analyte and internal standard (IS).

  • Interference Check: Spike the blank matrix with plausible interfering substances (e.g., known metabolites, structurally similar compounds, commonly co-administered drugs) and verify that no signal is detected in the analyte's MRM channel.

  • Acceptance Criteria: The response in the blank samples at the analyte's retention time should be less than 20% of the response of the Lower Limit of Quantitation (LLOQ) standard.

The Quantitative Core: Linearity, Range, Accuracy & Precision

These three parameters are intrinsically linked and define the method's quantitative power. Linearity demonstrates a proportional relationship between concentration and instrument response over a defined range, while accuracy and precision confirm how reliable those measurements are.[8]

Experimental Protocol:

  • Calibration Curve (Linearity & Range): Prepare a set of calibration standards by spiking known amounts of the analyte into the biological matrix. A typical range might be 1-1000 ng/mL, using a minimum of 6-8 non-zero concentration levels.[9] The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a linear regression with appropriate weighting (e.g., 1/x²).

  • Accuracy & Precision: Prepare Quality Control (QC) samples in the same matrix at a minimum of four levels: LLOQ, Low QC (approx. 3x LLOQ), Medium QC, and High QC.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Intermediate Precision): Repeat the analysis on at least two different days, preferably with a different analyst or on a different instrument.[8]

Data Summary & Acceptance Criteria:

ParameterLevelICH Acceptance Criteria
Linearity Calibration CurveCorrelation Coefficient (r²) ≥ 0.99
Accuracy LLOQWithin ±20% of the nominal value
Low, Mid, High QCWithin ±15% of the nominal value
Precision (RSD%) LLOOQ≤ 20%
Low, Mid, High QC≤ 15%

RSD: Relative Standard Deviation

Relationships Linearity Linearity Range Range Linearity->Range Defines the boundaries of Accuracy Accuracy Range->Accuracy Is confirmed by Precision Precision Range->Precision Is confirmed by LLOQ LLOQ Accuracy->LLOQ Establishes trueness at the Precision->LLOQ Establishes repeatability at the

Caption: Logical relationship between core quantitative validation parameters.

Defining the Boundaries: Sensitivity and Robustness
  • Sensitivity (LLOQ): The Lower Limit of Quantitation (LLOQ) is the lowest point on the calibration curve that can be measured with acceptable accuracy and precision.[9] This is experimentally determined and confirmed during the accuracy and precision runs. The Limit of Detection (LOD), while often calculated (typically at a signal-to-noise ratio of 3:1), is less critical for quantitative assays compared to the LLOQ.

  • Robustness: This assesses the method's reliability during normal use. It involves making small, deliberate changes to method parameters and observing the effect on the results.[8]

    • Typical Variations:

      • LC column temperature (e.g., ± 2 °C)

      • Mobile phase pH (e.g., ± 0.1 units)

      • Flow rate (e.g., ± 5%)

      • Mobile phase composition (e.g., ± 2% absolute)

Pillar 2: A Comparative Performance Analysis: LC-MS/MS vs. HPLC-UV

To underscore the superiority of LC-MS/MS for this application, the following table presents a comparison of typical performance data for the analysis of a small molecule like 3,5-Dibromo-4-hydroxyphenoxyacetic acid in a biological matrix.

Validation ParameterHPLC-UVLC-MS/MSAdvantage
Specificity Moderate; susceptible to co-eluting interferences.Very High ; based on mass-to-charge ratio.LC-MS/MS[4][5]
LLOQ (in plasma) ~50-100 ng/mL~0.5-5 ng/mL LC-MS/MS[7][10]
Linear Range ~100 - 5000 ng/mL~1 - 2000 ng/mL LC-MS/MS (Wider dynamic range)
Sample Preparation Often requires extensive cleanup to remove interferences.Can often use simpler methods (e.g., protein precipitation).LC-MS/MS[10]
Run Time 10-20 minutes2-5 minutes LC-MS/MS
Cost & Complexity Lower initial cost, simpler operation.Higher initial cost, requires specialized operators.HPLC-UV[4]

The data clearly shows that for demanding applications requiring high sensitivity and specificity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the indispensable tool.[6][7]

Pillar 3: In-Depth Experimental Protocols

Reproducibility begins with a detailed, unambiguous protocol.

Sample Preparation: Protein Precipitation (PPT)

This is a rapid and effective method for cleaning up plasma or serum samples.

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of sample (standard, QC, or unknown) into the appropriate tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to each tube and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Representative LC-MS/MS Operating Conditions
ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides better peak resolution and shorter run times.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid promotes protonation for positive ion mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase.
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrateElutes analyte and cleans the column efficiently.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40 °CEnsures reproducible retention times.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid and phenol groups readily deprotonate.
MRM Transition Analyte: [M-H]⁻ → Product IonTo be determined by direct infusion of a standard solution.
MRM Transition IS: [M-H]⁻ → Product IonTo be determined by direct infusion of the IS.

Conclusion

Validating an LC-MS/MS method for 3,5-Dibromo-4-hydroxyphenoxyacetic acid according to ICH Q2(R1) guidelines is a rigorous but essential process. It ensures that the data generated is accurate, reliable, and fit for purpose. By adopting a logical, interconnected approach to the validation parameters and leveraging the inherent specificity and sensitivity of tandem mass spectrometry, researchers can have the utmost confidence in their results. While HPLC-UV has its place for less demanding assays, the data unequivocally supports LC-MS/MS as the superior platform for the challenges presented in modern drug development and bioanalysis.

References

  • New CPQA Bioanalytical Method Validation Tutorial. (2016). National Institute of Allergy and Infectious Diseases.
  • A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. (n.d.). International Pharmaceutical Industry.
  • Lee, J. W., et al. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis.
  • Summary of Bioanalytical Method Validation Tutorial. (n.d.). DAIDS Learning Portal.
  • Lee, J. W., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed.
  • 3,5-DIBROMO-4-HYDROXYPHENOXYACETIC ACID — Chemical Substance Information. (n.d.). ToxPlanet.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
  • SOP's for Bioanalytical Methods Validation. (n.d.). OnlineGRCTutorials.com.
  • Cheu, R. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma.
  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025). Labcorp.
  • ICH Quality Guidelines. (n.d.). International Council for Harmonisation.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy.
  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). BioAgilytix.
  • Ashvini, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). Pharma Dost.
  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). ACS Publications.
  • 2,2-Bis(3,5-dibromo-4-hydroxyphenyl)acetic acid. (n.d.). PubChem.
  • 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. (n.d.). Sigma-Aldrich.
  • HPLC vs. LCMS: The Complete Guide to Choosing the Right Technique. (2025). Aijiren.
  • 3,5-DibroMo-4-hydroxyphenylacetic acid — Chemical Substance Information. (n.d.). NextSDS.
  • A Comparative Guide: HPLC-UV versus LC-MS/MS for the Quantification of Eriodictyol Chalcone. (n.d.). BenchChem.
  • 3,5-DIBROMO-4-HYDROXYPHENYLACETIC ACID (24744-58-9). (n.d.). ChemicalBook.
  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate.
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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 3,5-Dibromo-4-hydroxyphenoxyacetic Acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,5-Dibromo-4-hydroxyphenoxyacetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,5-Dibromo-4-hydroxyphenoxyacetic acid demands a meticulous, science-driven approach to personal protection. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in hazard assessment and risk mitigation. Our objective is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.

The Foundation of Safety: Hazard Identification

Understanding the intrinsic hazards of a chemical is the critical first step in selecting appropriate Personal Protective Equipment (PPE). While specific toxicological data for 3,5-Dibromo-4-hydroxyphenoxyacetic acid is not extensively published, we can infer its hazard profile from its chemical structure and the known risks of analogous compounds, such as 3,5-dibromo-4-hydroxyphenylacetic acid. The Globally Harmonized System (GHS) classifications for these related substances provide a robust basis for our safety protocols.[1]

The primary threats posed by this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] These hazards dictate a multi-faceted protection strategy that shields all potential routes of exposure.

Hazard ClassificationGHS CategoryNature of Risk
Skin IrritationCategory 2Causes skin irritation, which can manifest as redness, itching, or inflammation upon contact.[1][3][4]
Serious Eye IrritationCategory 2/2ACauses significant eye irritation, pain, and potential damage if direct contact occurs.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2][5]
Acute Toxicity (Oral)Category 4May be harmful if swallowed.[6]

The Core Directive: A Multi-Layered PPE Strategy

Based on the hazard assessment, a comprehensive PPE ensemble is mandatory. The selection of each component is a deliberate choice to neutralize a specific risk.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation.[1][2] Therefore, protection is non-negotiable.

  • Minimum Requirement: At all times when handling the solid compound or its solutions, wear chemical safety goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 regulations.[4][7] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.

  • Enhanced Precaution: When there is a significant risk of splashing—such as during transfer of solutions or heating—a face shield must be worn in addition to safety goggles.[8] The goggles provide the primary seal, while the shield protects the rest of the face.

Skin and Body Protection: An Impermeable Barrier

This compound is classified as a skin irritant.[1][3] The goal is to prevent any skin contact through a combination of gloves and protective clothing.

  • Hand Protection: Wear chemically resistant gloves at all times. Nitrile gloves are a suitable and common choice for laboratory settings. It is crucial to check the manufacturer's compatibility data for breakthrough time. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your skin.

  • Body Protection: A standard laboratory coat is required. For operations with a higher risk of contamination, such as handling larger quantities or in the event of a spill, a chemically resistant apron should be worn over the lab coat.[4][8] All protective clothing should be removed immediately if it becomes contaminated.[1]

Respiratory Protection: Safeguarding the Internal Environment

Inhalation of the powdered compound can lead to respiratory irritation.[1][5] Control of airborne particulates is paramount.

  • Engineering Controls: The primary method for respiratory protection is the use of proper engineering controls. All weighing and handling of the solid powder must be conducted within a certified chemical fume hood or a ventilated enclosure to keep airborne concentrations low.[1][7]

  • Personal Respiratory Protection: Under normal laboratory conditions with functioning engineering controls, a respirator is typically not required.[4][7] However, for large-scale operations, emergency situations, or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter would be necessary.[7]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol ensures that safety measures are integrated into every step of the workflow.

Step 1: Preparation and Area Setup

  • Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[4][7]

  • Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the designated area to minimize movement.

  • Don the complete, required PPE ensemble: safety goggles, nitrile gloves, and a lab coat.

Step 2: Handling and Use

  • Perform all manipulations that may generate dust, such as weighing and transferring the solid, inside a chemical fume hood.[1]

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep containers of the compound tightly closed when not in use.[1][3]

  • Avoid eating, drinking, or smoking in the laboratory area.[6]

Step 3: Post-Handling and Decontamination

  • Thoroughly decontaminate the work area after use.

  • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after removing gloves.[1][7]

Emergency Response Protocol

In Case of Accidental Contact:

  • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3][7] Seek immediate medical attention.[1][3]

  • Skin: Remove contaminated clothing immediately.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3][7] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][7] If the person feels unwell, call a poison center or doctor.[1][3]

  • Ingestion: Do NOT induce vomiting.[4][7] Rinse the mouth with water and seek immediate medical attention.[6][9]

Disposal Plan

All waste containing 3,5-Dibromo-4-hydroxyphenoxyacetic acid, including empty containers, contaminated gloves, and weigh paper, must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2][7] Do not allow the product to enter drains or waterways.[1]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the operational scale and potential for exposure.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Engineering & Emergency Start Start: Handling 3,5-Dibromo-4-hydroxyphenoxyacetic acid CheckScale Scale of Operation? Start->CheckScale SmallScale Small Scale (<1g) Standard Lab Use CheckScale->SmallScale Small LargeScale Large Scale (>1g) or Splash Risk CheckScale->LargeScale Large / Splash PPE_Base Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->PPE_Base PPE_Enhanced Enhanced PPE: - Core PPE + Face Shield + Chemical Apron LargeScale->PPE_Enhanced Controls Mandatory Controls: - Chemical Fume Hood - Eyewash/Shower Access PPE_Base->Controls PPE_Enhanced->Controls caption Fig 1. PPE Selection Workflow

Caption: Fig 1. Decision workflow for PPE selection based on operational scale.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3,5-DIBROMO-4-HYDROXYPHENYLACETIC ACID. Retrieved from .

  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet. Retrieved from .

  • MEDIVATORS BV. (n.d.). Safety Data Sheet: Sanidose. Retrieved from .

  • Carl ROTH GmbH + Co. KG. (2025, March 25). Safety Data Sheet: ≥95 %. Retrieved from .

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet. Retrieved from .

  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 21). Safety Data Sheet. Retrieved from .

  • NextSDS. (2026). 3,5-DIBROMO-4-HYDROXYPHENOXYACETIC ACID — Chemical Substance Information. Retrieved from .

  • MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from .

  • BLD Pharmatech. (n.d.). Safety Data Sheet.

Sources

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